5-O-(3'-O-Glucosylcaffeoyl)quinic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C22H28O14 |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m1/s1 |
Clave InChI |
ABXYVNGLNANCOI-NSGBDHDDSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis Pathway of Caffeoylquinic Acid Glycosides in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeoylquinic acids (CQAs) are a significant class of phenolic esters, widely distributed throughout the plant kingdom. These compounds, formed between caffeic acid and quinic acid, and their glycosylated derivatives, play crucial roles in plant physiology, including defense against pathogens and UV radiation.[1] For humans, CQAs are of great interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[1] 5-O-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid, is the most abundant isomer.[1] The structural diversity of CQAs is further expanded by glycosylation, a process that modifies their solubility, stability, and biological activity.
This technical guide provides a comprehensive overview of the biosynthesis of caffeoylquinic acid glycosides in plants, from the core phenylpropanoid pathway to the final glycosylation steps. It includes detailed information on the key enzymes, regulatory networks, quantitative data, and experimental protocols relevant to researchers in phytochemistry, metabolic engineering, and drug discovery.
The Core Biosynthesis Pathway of Caffeoylquinic Acids
The biosynthesis of CQAs originates from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce key intermediates. The formation of 5-CQA, the central precursor for other CQA isomers and their derivatives, can occur through several distinct routes.[1]
The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA:
-
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[2]
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[3]
-
4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]
From p-coumaroyl-CoA, the pathway branches into several routes to produce 5-CQA:
-
Pathway 1 (Shikimate Shunt): This pathway involves the transfer of the p-coumaroyl group to shikimate, followed by hydroxylation and subsequent transfer to quinate.
-
Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-shikimate.[1]
-
p-Coumaroyl ester 3'-hydroxylase (C3'H) hydroxylates p-coumaroyl-shikimate to produce caffeoyl-shikimate.[1]
-
HCT then catalyzes the reverse reaction, transferring the caffeoyl group back to CoA to form caffeoyl-CoA.[1]
-
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) transfers the caffeoyl group from caffeoyl-CoA to quinate, yielding 5-O-caffeoylquinic acid (5-CQA).[4]
-
-
Pathway 2 (Quinate Shunt): This route involves the direct acylation of quinate with p-coumaroyl-CoA.
-
Pathway 3 (Caffeic Acid Intermediate): This pathway proceeds through the formation of free caffeic acid.
-
Pathway 4 (via Caffeoyl Shikimate Esterase):
-
Pathway 5 (via Caffeoyl-Glucoside):
-
In some species, caffeic acid can be glucosylated.
-
Hydroxycinnamoyl-D-glucose:quinate hydroxycinnamoyl transferase (HCGQT) can then transfer the caffeoyl group from a caffeoyl-glucoside to quinate to form CQA.[4]
-
Glycosylation of Caffeoylquinic Acids
Following the synthesis of the CQA core structure, glycosylation introduces further chemical diversity. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.[5] Glycosylation can occur on the hydroxyl groups of either the caffeoyl or the quinic acid moiety.
While specific UGTs dedicated to the glycosylation of CQAs are not yet fully characterized across many species, studies on related phenylpropanoids provide a model for this process. For instance, UGT71C1 from Arabidopsis thaliana has been shown to specifically glucosylate the 3-hydroxyl group of caffeic acid.[6][7][8][9] It is plausible that homologous UGTs are responsible for the glycosylation of CQAs in other plants. The regioselectivity of UGTs is a key determinant of the final structure of the glycoside.[6][7][8][9]
The resulting CQA glycosides can be further modified, for example, by acylation with groups like malonate.
Regulation of Caffeoylquinic Acid Glycoside Biosynthesis
The biosynthesis of CQA glycosides is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by various hormonal and environmental signals.
Transcriptional Regulation
Several families of transcription factors are known to regulate the expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway:
-
MYB (v-myb myeloblastosis viral oncogene homolog) transcription factors are key regulators. Some MYB proteins act as activators, while others function as repressors of phenylpropanoid biosynthesis genes.
-
bHLH (basic helix-loop-helix) transcription factors often form complexes with MYB proteins to regulate target gene expression.
-
WRKY transcription factors are also involved in modulating the expression of pathway genes, often in response to stress signals.[1]
These transcription factors bind to specific cis-regulatory elements in the promoters of genes like PAL, C4H, 4CL, HCT, and HQT, thereby controlling the metabolic flux into the CQA biosynthesis pathway.
Hormonal and Environmental Regulation
The biosynthesis of CQA glycosides is integrated with plant growth and defense responses through hormonal signaling pathways:
-
Jasmonates (e.g., methyl jasmonate, MeJA) are well-known elicitors of secondary metabolism, including the phenylpropanoid pathway, often as a response to wounding or pathogen attack.[10] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors that upregulate biosynthetic genes.[11][12][13][14]
-
Auxins and Gibberellins have also been shown to influence phenylpropanoid metabolism, often in an antagonistic manner to jasmonates, reflecting the trade-off between growth and defense.[15][16][17]
-
Light , particularly UV-B radiation, is a potent inducer of the phenylpropanoid pathway, leading to the accumulation of UV-protective compounds like CQAs.[10] Light signals are perceived by photoreceptors, which in turn modulate the activity of transcription factors controlling the pathway.[10][18][19]
Quantitative Data
Kinetic Properties of Key Biosynthetic Enzymes
The kinetic parameters of the enzymes involved in CQA biosynthesis can vary between plant species and isoforms. The following table summarizes some reported kinetic values.
| Enzyme | Plant Source | Substrate | K_m (µM) | V_max | k_cat | Reference(s) |
| PAL | Arabidopsis thaliana (AtPAL1) | L-Phenylalanine | 64-71 | - | - | [20] |
| PAL | Arabidopsis thaliana (AtPAL2) | L-Phenylalanine | 64-71 | - | - | [20] |
| PAL | Arabidopsis thaliana (AtPAL4) | L-Phenylalanine | 64-71 | - | - | [20] |
| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 nmol/h·mg protein | - | [21] |
| C4H | Helianthus tuberosus | trans-Cinnamic acid | ~2-5 | - | High turnover | [22][23] |
| 4CL | Arabidopsis thaliana | p-Coumaric acid | ~20-50 | - | - | [24] |
| HCT | Populus trichocarpa | p-Coumaroyl-CoA | - | - | Low reverse reaction efficiency | [14] |
| HQT | Solanum lycopersicum | Caffeoyl-CoA | - | - | - | [4] |
Content of Caffeoylquinic Acid Derivatives in Various Plant Materials
The concentration of CQAs and their glycosides varies significantly depending on the plant species, tissue type, and environmental conditions.
| Plant Species | Tissue | CQA Derivative | Concentration | Reference(s) |
| Coffea arabica (Green beans) | Beans | 3-O-caffeoylquinic acid | 0.09 - 0.27 µg/mL (in extract) | [25] |
| Coffea arabica (Green beans) | Beans | 4-O-caffeoylquinic acid | 0.14 - 0.43 µg/mL (in extract) | [25] |
| Coffea arabica (Green beans) | Beans | 5-O-caffeoylquinic acid | 0.79 - 2.39 µg/mL (in extract) | [25] |
| Cynara scolymus (Artichoke) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 mg/kg | [26] |
| Cynara scolymus (Artichoke) | Juice | 1,3-di-O-caffeoylquinic acid | Predominant | [26] |
| Ainsliaea acerifolia | Leaves | Chlorogenic acid | 0.91 µg/mL (LOQ) | [6] |
| Ainsliaea acerifolia | Leaves | Isochlorogenic acid A | 0.36 µg/mL (LOQ) | [6] |
| Ainsliaea acerifolia | Leaves | 1,5-dicaffeoylquinic acid | 0.71 µg/mL (LOQ) | [6] |
Experimental Protocols
Enzyme Extraction from Plant Tissues
This protocol provides a general method for extracting active enzymes for subsequent activity assays.
-
Harvesting and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Buffer: Add the powdered tissue to an ice-cold extraction buffer. A typical buffer consists of 50-100 mM Tris-HCl (pH 7.5-8.8), containing additives to maintain enzyme stability, such as 10-14 mM β-mercaptoethanol (to prevent oxidation), 1 mM EDTA (a chelating agent), and polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds that can inhibit enzymes.[27]
-
Homogenization: Homogenize the mixture on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000-15,000 x g) for 15-30 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. For some enzymes like C4H, which is a microsomal enzyme, further ultracentrifugation steps are required to isolate the microsomal fraction.
-
Desalting (Optional): The crude extract can be desalted using a desalting column (e.g., Sephadex G-25) to remove small molecules that might interfere with the assay.
Enzyme Activity Assays
This assay measures the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.[1][15][27][28][29]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
~2.8 mL of 50 mM Tris-HCl buffer (pH 8.8).
-
0.1 mL of crude or purified enzyme extract.
-
-
Initiation: Start the reaction by adding 0.1 mL of L-phenylalanine solution (e.g., 60 mM stock). The final concentration of L-phenylalanine in the reaction should be around 2 mM.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Calculation: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. Enzyme activity can be quantified using the molar extinction coefficient of trans-cinnamic acid.
This assay measures the formation of the thioester bond in p-coumaroyl-CoA, which has an absorbance maximum around 333 nm.[5][23][30]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.5).
-
2.5 mM ATP.
-
2.5 mM MgCl₂.
-
0.5 mM Coenzyme A.
-
Enzyme extract.
-
-
Initiation: Start the reaction by adding p-coumaric acid to a final concentration of 0.2 mM.
-
Measurement: Monitor the increase in absorbance at 333 nm at a constant temperature.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA.
Heterologous Expression and Purification of Recombinant Enzymes
This workflow is essential for detailed kinetic characterization of individual enzymes.
-
Gene Cloning: Amplify the coding sequence of the target gene (e.g., HQT, UGT) from plant cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression). Often, an affinity tag (e.g., His-tag) is added to facilitate purification.
-
Transformation: Transform the expression construct into a suitable host, such as E. coli BL21(DE3).[31][32][33][34]
-
Protein Expression: Grow the transformed cells in a suitable medium and induce protein expression with an inducer like IPTG.
-
Cell Lysis: Harvest the cells and lyse them by sonication or other methods in a suitable buffer.
-
Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Verification: Verify the purity and size of the protein using SDS-PAGE.
-
Functional Assay: Use the purified protein in enzyme activity assays as described above to determine its substrate specificity and kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Genome-wide identification, characterization, and expression analysis of UDP-glycosyltransferase genes associated with secondary metabolism in alfalfa (Medicago sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity of glucosylation of caffeic acid by a UDP-glucose:glucosyltransferase is maintained in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity of glucosylation of caffeic acid by a UDP-glucose:glucosyltransferase is maintained in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Regioselectivity of glucosylation of caffeic acid by a UDP-glucose:glucosyltransferase is maintained in planta. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sunlongbiotech.com [sunlongbiotech.com]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. [PDF] The interplay between light and jasmonate signalling during defence and development. | Semantic Scholar [semanticscholar.org]
- 19. Light-dependent regulation of the jasmonate pathway | Semantic Scholar [semanticscholar.org]
- 20. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. curresweb.com [curresweb.com]
- 22. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. mdpi.com [mdpi.com]
- 26. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. agrometodos.com [agrometodos.com]
- 29. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 30. A New Segmented Gradient HPLC-DAD and Spectra Index Plots for Measuring Caffeine and Chlorogenic Acid in Dark and Green Coffees - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Heterologous expression and functional characterization of a plant alkaline phytase in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Heterologous expression and functional characterization of phytaspase, a caspase-like plant protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Heterologous Expression of the Phytochelatin Synthase CaPCS2 from Chlamydomonas acidophila and Its Effect on Different Stress Factors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: 5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a phenolic compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and insights into its biological activities, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a complex natural product. Its fundamental physicochemical characteristics are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₁₄ | [1][2][3] |
| Molecular Weight | 516.45 g/mol | [1][2][3] |
| CAS Number | 1629852-63-6 | [1] |
| Appearance | Typically a powder | [1] |
| Solubility | Soluble in solvents such as DMSO. Preparation of a 40 mg/mL mother liquor in DMSO is possible. For in vivo studies, a formulation in DMSO, PEG300, Tween 80, and saline/PBS can be prepared. | [1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
| Natural Sources | Found in the leaves of Ilex glabra L. Gray (Aquifoliaceae) and the fruits of Lycium barbarum L. | [1][2][4][5][6] |
Experimental Protocols
Isolation and Purification from Plant Material
The following protocol is a generalized methodology based on the successful isolation of related caffeoylquinic acid derivatives from plant sources. This can be adapted for the specific isolation of this compound from sources like Ilex glabra or Lycium barbarum.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent system, such as methanol or an acetone-water mixture, to isolate the polar phenolic compounds.[7]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning, for example, with n-hexane, to remove nonpolar constituents like lipids and chlorophyll.
-
Column Chromatography: The aqueous layer is then subjected to a series of column chromatographic steps. Common stationary phases for separating phenolic compounds include MCI gel and Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC to yield the pure this compound.
Characterization
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.
UV-Visible (UV-Vis) and Infrared (IR) Spectroscopy: UV-Vis spectroscopy can be used to observe the characteristic absorption maxima of the phenolic chromophores. IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carboxyl, and ester groups.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
Studies have shown that this compound can reduce the secretion of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells.[6] This suggests its potential to modulate inflammatory responses.
Putative Anti-inflammatory Signaling Pathway
Based on the known mechanisms of related phenolic compounds and caffeoylquinic acid derivatives, a putative signaling pathway for the anti-inflammatory action of this compound can be proposed. It is likely to involve the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade, which is a key pathway activated by LPS. This inhibition would lead to the downstream suppression of the NF-κB and MAPK signaling pathways, ultimately reducing the expression of pro-inflammatory genes.
Antioxidant Activity
The antioxidant potential of this compound is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals. It has shown good scavenging capacity for 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS) free radicals.[6]
Conclusion
This compound presents a promising profile for further investigation in the fields of pharmacology and drug development. Its anti-inflammatory and antioxidant properties, coupled with its natural origin, make it a compelling candidate for the development of new therapeutic agents. This guide provides a foundational repository of its known characteristics to aid in these research endeavors. Further studies are warranted to fully elucidate its spectroscopic properties and confirm its precise mechanisms of action in various biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003072) [hmdb.ca]
- 3. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (1S,3R,4S,5R)5-O-Caffeoylquinic acid: isolation, stereo-structure characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
An In-depth Technical Guide on 5-O-(3'-O-Glucosylcaffeoyl)quinic acid (CAS: 1629852-63-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-(3'-O-Glucosylcaffeoyl)quinic acid, with the Chemical Abstracts Service (CAS) number 1629852-63-6, is a naturally occurring phenolic compound. It is a glycosylated derivative of caffeoylquinic acid, a class of compounds well-regarded for their diverse biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Identified in plant species such as the leaves of Ilex glabra L. Gray (Aquifoliaceae) and the fruits of Lycium barbarum L. (yellow wolfberry), this compound is of growing interest for its potential therapeutic applications, particularly its antioxidant and anti-inflammatory properties.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1629852-63-6 | N/A |
| Molecular Formula | C22H28O14 | [1] |
| Molecular Weight | 516.45 g/mol | [1] |
| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[[(2E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid | N/A |
| Synonyms | 5-O-(3'-O-β-D-Glucopyranosylcaffeoyl)-quinic acid, 5-CQA-3'βG | [2] |
| Appearance | Not specified in literature; likely a powder | N/A |
| Solubility | Soluble in polar organic solvents and water | Inferred from extraction protocols |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated notable antioxidant and anti-inflammatory activities in in vitro studies. The following tables present the quantitative data from these investigations.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through its ability to scavenge free radicals.
| Assay | Activity | Source |
| 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonate) (ABTS) radical scavenging | Good scavenging capacity | [2] |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging | Relatively low scavenging capacity | [2] |
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Inflammatory Mediator | Concentration | % Inhibition / Effect | Source |
| Nitric Oxide (NO) | 50 µg/mL | Significant reduction | [2] |
| 100 µg/mL | Significant reduction | [2] | |
| 200 µg/mL | Significant reduction | [2] | |
| Tumor Necrosis Factor-α (TNF-α) | 50 µg/mL | Significant reduction | [2] |
| 100 µg/mL | Significant reduction | [2] | |
| 200 µg/mL | Significant reduction | [2] | |
| Interleukin-6 (IL-6) | 50 µg/mL | Significant reduction | [2] |
| 100 µg/mL | Significant reduction | [2] | |
| 200 µg/mL | Significant reduction | [2] |
Furthermore, treatment with this compound at concentrations of 50, 100, and 200 μg/mL was found to dose-dependently reduce the mRNA expression levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells.
Proposed Mechanism of Anti-inflammatory Action: Signaling Pathways
While the precise signaling pathways modulated by this compound have not been explicitly elucidated, based on the known mechanisms of structurally related caffeoylquinic acid derivatives, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by LPS in macrophages.
The diagram below illustrates the proposed inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
General Experimental Workflow
The following diagram outlines a typical workflow for the isolation and biological evaluation of this compound.
Caption: General workflow for isolation and bioactivity screening.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in a dark container.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample dilutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
ABTS Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of the sample dilutions to a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Use Trolox as a positive control.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
Anti-inflammatory Assay in RAW264.7 Macrophages
Principle: This assay measures the ability of the compound to inhibit the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants for the measurement of NO, TNF-α, and IL-6.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Conclusion
This compound is a promising natural compound with demonstrated antioxidant and potent anti-inflammatory properties. The available data suggests its potential for development as a therapeutic agent for inflammatory conditions. Further in-depth studies are warranted to fully elucidate its mechanism of action, particularly the specific interactions with cellular signaling pathways, and to evaluate its efficacy and safety in in vivo models. This technical guide provides a solid foundation of the current knowledge to facilitate future research and development efforts.
References
A Technical Guide to the Spectroscopic and Biological Profile of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a significant phenolic compound found in various plants, including those of the Ilex and Lycium genera. This document details its mass spectrometry and nuclear magnetic resonance characteristics, outlines relevant experimental protocols, and explores its biological activities, particularly its anti-inflammatory effects.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are the summarized data gathered from existing literature.
Mass Spectrometry (MS) Data
The molecular weight of this compound is 516.45 g/mol , corresponding to the molecular formula C₂₂H₂₈O₁₄. High-resolution mass spectrometry is crucial for its identification.
Table 1: Mass Spectrometry Data for this compound
| Ion Mode | Mass-to-Charge Ratio (m/z) | Ion Type | Fragmentation Ions (m/z) | Reference |
| Negative | 515.1392 | [M-H]⁻ | 353, 191, 179 | [1][2] |
The fragmentation pattern is characteristic of caffeoylquinic acid glycosides. The ion at m/z 353 corresponds to the loss of the glucose moiety, resulting in the caffeoylquinic acid fragment. The ion at m/z 191 represents the quinic acid moiety, and the ion at m/z 179 corresponds to the caffeoyl moiety.
Nuclear Magnetic Resonance (NMR) Data
Precise ¹H and ¹³C NMR data for 5-O-(3'-O-β-D-glucopyranosyl)quinic acid has been reported in a study on the fruits of Lycium barbarum L. var. auranticarpum K. F. Ching. While the full spectral data from this specific study is not publicly available, detailed NMR data for a closely related isomer, (-)-3-O-(4-O-β-D-glucopyranosylcaffeoyl)quinic acid, isolated from the flower buds of Lonicera japonica, provides valuable comparative information.
Table 2: ¹H NMR Spectroscopic Data for a Glucosylated Caffeoylquinic Acid Isomer (in D₂O) [2]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | |||
| 2 | 2.21, 2.37 | m | |
| 3 | 5.48 | m | |
| 4 | 4.29 | dd | 8.0, 3.0 |
| 5 | 4.45 | m | |
| 6 | 2.45, 2.56 | m | |
| Caffeoyl Moiety | |||
| 2' | 7.30 | d | 2.0 |
| 5' | 7.00 | d | 8.5 |
| 6' | 7.18 | dd | 8.5, 2.0 |
| 7' | 7.73 | d | 16.0 |
| 8' | 6.51 | d | 16.0 |
| Glucose Moiety | |||
| 1'' | 5.27 | d | 7.5 |
| 2'' | 3.68 | t | 8.0 |
| 3'' | 3.75 | t | 8.5 |
| 4'' | 3.65 | t | 9.0 |
| 5'' | 3.71 | m | |
| 6'' | 3.92, 4.05 | m |
Table 3: ¹³C NMR Spectroscopic Data for a Glucosylated Caffeoylquinic Acid Isomer (in D₂O) [2]
| Position | Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | |
| 1 | 77.5 |
| 2 | 38.0 |
| 3 | 74.0 |
| 4 | 72.1 |
| 5 | 71.5 |
| 6 | 39.2 |
| 7 (COOH) | 179.8 |
| Caffeoyl Moiety | |
| 1' | 128.0 |
| 2' | 116.5 |
| 3' | 146.0 |
| 4' | 149.5 |
| 5' | 117.8 |
| 6' | 124.0 |
| 7' | 147.2 |
| 8' | 115.8 |
| 9' (C=O) | 169.5 |
| Glucose Moiety | |
| 1'' | 104.2 |
| 2'' | 75.8 |
| 3'' | 78.0 |
| 4'' | 72.0 |
| 5'' | 78.5 |
| 6'' | 63.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication of spectroscopic analysis. The following protocols are based on established methods for the analysis of caffeoylquinic acid derivatives.
1. Sample Preparation and Extraction
A standardized protocol for the extraction of this compound from plant material involves the following steps:
-
Lyophilization and Grinding: Plant material (e.g., fruits, leaves) is freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and then ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted with a polar solvent, typically methanol (B129727) or a methanol/water mixture, often with sonication to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Solid-Phase Extraction (SPE): The crude extract is often subjected to solid-phase extraction for preliminary purification and fractionation. A C18 cartridge is commonly used to separate compounds based on polarity.
2. High-Performance Liquid Chromatography (HPLC) for Isolation
For the isolation of the pure compound, preparative or semi-preparative HPLC is employed.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system is common, using a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, and (B) a polar organic solvent like acetonitrile (B52724) or methanol.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 320-330 nm, which is the absorption maximum for caffeic acid derivatives.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified compound.
3. Mass Spectrometry (MS) Analysis
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the identification and characterization of this compound.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is most effective for this class of compounds.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap, is used to obtain accurate mass measurements.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed to induce fragmentation of the parent ion and analyze the resulting fragment ions, which provides structural information.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of the molecule.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O).
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Experiments: A suite of NMR experiments is conducted:
-
¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting the different structural moieties (quinic acid, caffeoyl, and glucose).
-
-
Biological Activity and Signaling Pathway
This compound has demonstrated notable anti-inflammatory properties. Studies have shown that it can reduce the secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
LPS-Induced Inflammatory Pathway and Inhibition
The diagram below illustrates the signaling cascade initiated by LPS and the potential points of inhibition by this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages. This recognition triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including those for TNF-α and IL-6. Caffeic acid derivatives have been shown to interfere with this pathway, potentially by inhibiting the binding of LPS to the TLR4/MD2 complex or by modulating downstream signaling components.
Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition.
References
The Occurrence of Glucosylated Caffeoylquinic Acids in Ilex Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the occurrence of caffeoylquinic acids (CQAs), with a special focus on their glucosylated derivatives, in various species of the Ilex genus. While the presence of mono-, di-, and tri-caffeoylquinic acids is well-documented and these compounds are abundant in species like Ilex paraguariensis (Yerba Mate), Ilex aquifolium (European Holly), and Ilex pubescens (Maodongqing), the specific investigation into their glucosylated forms is an emerging area of research.
Qualitative analysis of Argentinian maté (Ilex paraguariensis) has confirmed the presence of at least two caffeoyl-glucoside isomers. However, to date, the broader distribution of these glucosylated compounds across the Ilex genus and their quantitative levels have not been extensively reported in scientific literature. This guide, therefore, summarizes the available quantitative data for the more prevalent non-glucosylated caffeoylquinic acids to provide a foundational understanding of this class of compounds in Ilex. Furthermore, it details the established experimental protocols for the analysis of these phenolic compounds and illustrates the biosynthetic pathways and analytical workflows.
Quantitative Data on Caffeoylquinic Acids in Ilex Species
Due to the limited availability of quantitative data for glucosylated caffeoylquinic acids, the following table summarizes the concentrations of their more commonly reported non-glucosylated parent compounds in various Ilex species. This data serves as a strong indicator of the potential for finding glucosylated derivatives in these plants.
| Ilex Species | Plant Part | Compound | Concentration Range | Reference |
| Ilex paraguariensis | Leaves (beverage) | 3-O-caffeoylquinic acid (Neochlorogenic acid) | 122 - 242 µg/mL | [1] |
| 4-O-caffeoylquinic acid (Cryptochlorogenic acid) | 103 - 188 µg/mL | [1] | ||
| 5-O-caffeoylquinic acid (Chlorogenic acid) | 164 - 263 µg/mL | [1] | ||
| 3,5-di-O-caffeoylquinic acid | 103 - 167 µg/mL | [1] | ||
| 4,5-di-O-caffeoylquinic acid | 206 - 289 µg/mL | [1] | ||
| Ilex aquifolium | Leaves | Chlorogenic acid | ~9.58 mg/g | [2] |
| Neochlorogenic acid | ~1.38 mg/g | [2] | ||
| Cryptochlorogenic acid | ~0.64 mg/g | [2] | ||
| Ilex meserveae | Leaves | Chlorogenic acid | ~7.76 mg/g | [2] |
| Neochlorogenic acid | ~11.81 mg/g | [2] | ||
| Cryptochlorogenic acid | ~4.46 mg/g | [2] | ||
| Ilex pubescens | Leaves | 3,4-di-O-caffeoylquinic acid | Present | [3] |
| 3,5-di-O-caffeoylquinic acid | Present | [3] | ||
| 4,5-di-O-caffeoylquinic acid | Present | [3] | ||
| 3,4,5-tri-O-caffeoylquinic acid | Present | [3] |
Note: The presence of two unquantified caffeoyl-glucoside isomers has been reported in Ilex paraguariensis.
Experimental Protocols
The analysis of caffeoylquinic acids and their glucosylated derivatives in Ilex species typically involves extraction followed by chromatographic separation and mass spectrometric detection.
Sample Preparation and Extraction
A representative protocol for the extraction of phenolic compounds from Ilex leaves is as follows:
-
Milling: Dried and powdered Ilex leaves (approximately 1 g) are homogenized to a fine powder.
-
Solvent Extraction: The powdered material is extracted with 20 mL of 80% aqueous methanol.
-
Sonication: The mixture is sonicated for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.
-
Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter prior to HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
-
System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-25% B
-
10-30 min: 25-50% B
-
30-40 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm), with specific monitoring at approximately 325 nm for caffeoylquinic acids.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
-
Ionization Mode: ESI is typically performed in the negative ion mode for the analysis of phenolic acids.
-
Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer can be used.
-
Data Acquisition: Data is acquired in full scan mode to identify the molecular ions of the compounds of interest. For structural elucidation, tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns. Glucosylated caffeoylquinic acids would be expected to show a neutral loss of a hexose (B10828440) residue (162 Da).
Visualizations
Biosynthetic Pathway of Glucosylated Caffeoylquinic Acids
References
- 1. HPLC-DAD-ESI/MS Identification and Quantification of Phenolic Compounds in Ilex paraguariensis Beverages and On-Line Evaluation of Individual Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid in Lycium barbarum: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and analysis of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a significant phenolic compound found in Lycium barbarum (goji berry). This document outlines detailed experimental protocols, presents quantitative data, and visualizes the analytical workflow, serving as a critical resource for the exploration of this bioactive compound.
Introduction
Lycium barbarum, a member of the Solanaceae family, has been a cornerstone of traditional Chinese medicine for centuries, lauded for its diverse health benefits. Modern phytochemical research has identified a rich profile of bioactive constituents, including polysaccharides, carotenoids, and phenolic compounds. Among the phenolics, chlorogenic acids and their derivatives are of particular interest due to their antioxidant and other pharmacological activities. This guide focuses specifically on a glucosylated form of chlorogenic acid, (-)-5-O-(3-O-β-D-glucopyranosylcaffeoyl)-quinic acid, which has been identified in the fruits of Lycium barbarum. The addition of a glucosyl moiety can significantly alter the bioavailability and bioactivity of the parent compound, making its study a compelling area of research.
Quantitative Analysis
The concentration of this compound has been quantified in the dried fruits of Lycium barbarum var. auranticarpum. While data on other varieties and plant parts are limited, the existing findings provide a baseline for future comparative studies.
| Plant Material | Compound | Concentration (% of dry weight) | Analytical Method | Reference |
| Dried Fruits (Lycium barbarum var. auranticarpum) | (-)-5-O-(3-O-β-D-glucopyranosylcaffeoyl)-quinic acid | 0.0293 ± 0.0015 | HPLC | [1][2] |
Experimental Protocols
The successful identification and quantification of this compound from Lycium barbarum necessitates a multi-step approach, encompassing meticulous sample preparation, efficient extraction, and robust analytical techniques.
Sample Preparation
Proper preparation of Lycium barbarum samples is crucial to ensure the stability and accurate representation of the phytochemical profile.
-
Drying: Freshly harvested plant material (fruits or leaves) should be dried to a constant weight to prevent enzymatic degradation and microbial growth. Lyophilization (freeze-drying) at temperatures around -60°C for 24 hours is a preferred method to preserve thermolabile compounds[3]. Alternatively, shade drying at room temperature can be employed.
-
Grinding: The dried plant material is then ground into a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for efficient solvent extraction[3][4].
-
Storage: The powdered sample should be stored in airtight containers, protected from light and moisture, at 4°C or lower to maintain the integrity of the phenolic compounds[5].
Extraction of Phenolic Compounds
Several methods can be employed for the extraction of phenolic compounds from Lycium barbarum. Ultrasound-assisted extraction (UAE) is a highly efficient technique that utilizes acoustic cavitation to enhance solvent penetration and mass transfer.
-
Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is commonly used for the extraction of polyphenols[4]. Deep eutectic solvents (DESs), such as a 1:2 molar mixture of choline (B1196258) chloride and p-toluene sulfonic acid, have also been shown to be highly effective[5].
-
Ultrasound-Assisted Extraction (UAE) Protocol:
-
Combine the powdered Lycium barbarum sample with the chosen solvent at a specific solid-to-liquid ratio (e.g., 1:20 to 1:50 g/mL).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic waves at a controlled frequency and power for a defined period (e.g., 30-60 minutes).
-
Maintain a constant temperature during extraction (e.g., 40-60°C).
-
After extraction, separate the supernatant from the solid residue by centrifugation or filtration.
-
The extract can be concentrated under reduced pressure for further analysis.
-
Purification (Optional)
For the isolation of specific compounds or to reduce matrix interference, a purification step can be incorporated.
-
Solid-Phase Extraction (SPE): The crude extract can be passed through a polymeric solid-phase extraction cartridge to enrich the phenolic fraction and remove interfering substances[6].
-
Column Chromatography: Techniques like macroporous resin column chromatography or Sephadex LH-20 gel chromatography can be used for further fractionation and purification of the target compound[7].
Analytical Identification and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the gold standard for the separation, identification, and quantification of phenolic compounds.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used for the separation of chlorogenic acids and their derivatives[8][9].
-
Mobile Phase: A gradient elution using a binary solvent system is common. For instance, Solvent A could be 0.1% formic acid in water, and Solvent B could be acetonitrile.
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with higher hydrophobicity. An example gradient is as follows: 0-4 min, 5-8% B; 4-5 min, 8-100% B; 5-7 min, 100% B; 7-8 min, 100-5% B; 8-11 min, 5% B[10].
-
Detection: A Diode Array Detector (DAD) can be used to monitor the effluent at specific wavelengths (e.g., 280 nm and 325 nm for phenolic acids)[9].
-
-
Mass Spectrometry (MS) for Structural Confirmation:
-
Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides definitive structural information.
-
Electrospray ionization (ESI) in negative mode is commonly used for the analysis of phenolic compounds[3].
-
By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the structure of this compound can be confirmed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
For the unambiguous structural identification of isolated compounds, 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are indispensable.
-
Visualizing the Workflow and Compound Structure
To aid in the understanding of the experimental process and the relationships between the key chemical moieties, the following diagrams have been generated using the DOT language.
Conclusion
This technical guide provides a foundational framework for the identification and analysis of this compound in Lycium barbarum. The detailed protocols and compiled data serve as a valuable starting point for further research into the distribution, bioactivity, and potential applications of this and other related phenolic compounds in this medicinally important plant. Further studies are encouraged to expand the quantitative data across different Lycium species and cultivars and to fully elucidate the pharmacological profile of this glucosylated chlorogenic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-5-O-(3-O-β-d-Glucopyranosylcaffeoyl)-quinic acid from the fruits of Lycium barbarum L. var. auranticarpum K. F. Ching: Purification, identification and in vitro bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of the Phenolic Profile of Lycium barbarum L. Fruits from Different Regions in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Disparate Impact of Purification Levels on Lycium barbarum Phenolic Extracts: Chemical Composition and Hypoglycemic Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans [mdpi.com]
- 10. A New Segmented Gradient HPLC-DAD and Spectra Index Plots for Measuring Caffeine and Chlorogenic Acid in Dark and Green Coffees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Relationship Between Chlorogenic Acid and its Glucosylated Forms for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, comparative bioactivities, and signaling pathways of chlorogenic acid and its glucosylated derivatives, offering insights for future research and therapeutic applications.
Introduction
Chlorogenic acid (CGA), a prominent dietary polyphenol found in coffee, fruits, and vegetables, has garnered significant attention for its diverse health-promoting properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects[1][2]. These therapeutic potentials have spurred interest in developing CGA as a nutraceutical or pharmacological agent. However, its application can be limited by factors such as stability and bioavailability. Glucosylation, the enzymatic attachment of a glucose moiety, presents a promising strategy to modulate the physicochemical and biological properties of CGA. This technical guide provides a comprehensive overview of the relationship between chlorogenic acid and its glucosylated forms (CHG), focusing on their synthesis, comparative biological activities, and underlying molecular mechanisms.
Chemical Structures and Biosynthesis
Chlorogenic acid is an ester formed between caffeic acid and quinic acid[1]. The glucosylated forms of chlorogenic acid are derivatives where one or more glucose molecules are attached to the parent CGA structure.
Biosynthesis of Chlorogenic Acid
The biosynthesis of CGA in plants is a well-characterized process involving several key enzymes in the phenylpropanoid pathway[3][4]. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA, a central intermediate. This is then converted to caffeoyl-CoA, which is subsequently esterified with quinic acid to form chlorogenic acid.
Enzymatic Synthesis of Chlorogenic Acid Glucosides
Glucosylated forms of chlorogenic acid can be synthesized enzymatically. One reported method utilizes dextransucrase from Leuconostoc mesenteroides in a transglycosylation reaction with sucrose (B13894) as the glucose donor[5][6][7][8]. This process yields chlorogenic acid glucoside (CHG), which exhibits modified physicochemical properties.
Comparative Physicochemical and Biological Properties
Glucosylation significantly alters the properties of chlorogenic acid, impacting its solubility, stability, and biological activity.
Physicochemical Properties
The addition of a glucose moiety generally increases the water solubility and stability of phenolic compounds. Studies have shown that enzymatically synthesized chlorogenic acid glucoside (CHG) possesses a 65% increase in water solubility and a 2-fold greater resistance to browning compared to its non-glucosylated counterpart[5][7].
Antioxidant Activity
Both chlorogenic acid and its glucosylated form exhibit antioxidant properties. However, the glucosylation can modulate this activity. One study reported that CHG displayed stronger inhibition of lipid peroxidation compared to CGA[5][7]. Quantitative data directly comparing the antioxidant capacities of CGA and its various glucosylated forms using standardized assays are still emerging.
| Compound | Antioxidant Assay | IC50 Value | Reference |
| Chlorogenic Acid | Lipid Peroxidation Inhibition | 0.0074 mg/ml | [9] |
| Chlorogenic Acid Glucoside | Lipid Peroxidation Inhibition | Stronger inhibition than CGA (specific IC50 not reported) | [5][7] |
Table 1: Comparative Antioxidant Activity of Chlorogenic Acid and its Glucoside.
Bioavailability and Metabolism
The bioavailability of chlorogenic acid is relatively low, with a significant portion being metabolized by the gut microbiota before absorption[10]. The impact of glucosylation on the bioavailability of chlorogenic acid is a critical area of ongoing research. It is hypothesized that the glucose moiety may influence the absorption and metabolic fate of the molecule, potentially altering its pharmacokinetic profile. In vivo pharmacokinetic studies are needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) of chlorogenic acid glucosides.
Signaling Pathways
Chlorogenic acid is known to exert its biological effects through the modulation of several key signaling pathways, including the Nrf2 and AMPK pathways. The influence of glucosylation on these interactions is an area of active investigation.
Nrf2 Signaling Pathway
The Keap1-Nrf2-ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Chlorogenic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes[1][11][12][13][14]. This activation is thought to be a primary mechanism behind CGA's antioxidant and anti-inflammatory effects. While direct comparative studies are limited, it is plausible that glucosylation could modify the interaction of CGA with components of the Nrf2 pathway, thereby altering its activation potential.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. Activation of AMPK by chlorogenic acid has been linked to its beneficial effects on glucose and lipid metabolism[15][16]. CGA-mediated AMPK activation can lead to increased glucose uptake in skeletal muscle and reduced hepatic glucose production. The effect of glucosylation on the ability of CGA to activate AMPK and influence downstream metabolic processes is a promising avenue for research in the development of novel therapeutics for metabolic disorders.
Experimental Protocols
Enzymatic Synthesis and Purification of Chlorogenic Acid Glucoside
This protocol is based on the enzymatic transglycosylation method using dextransucrase.
Materials:
-
Chlorogenic acid
-
Sucrose
-
Dextransucrase from Leuconostoc mesenteroides
-
Sodium acetate (B1210297) buffer (pH 5.2)
-
Butanol
-
Silica (B1680970) gel for column chromatography
-
Water (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: Dissolve chlorogenic acid and sucrose in sodium acetate buffer. Add dextransucrase to initiate the reaction. The optimal concentrations of substrates and enzyme should be determined empirically but can be based on reported values (e.g., 320 mM chlorogenic acid, 365 mM sucrose, and 0.96 U/mL dextransucrase)[7].
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).
-
Reaction Termination and Extraction: Terminate the reaction by heat inactivation of the enzyme. Extract the reaction mixture with butanol to partition the chlorogenic acid glucoside into the organic phase, leaving unreacted sugars and the enzyme in the aqueous phase[6].
-
Purification:
-
Silica Gel Chromatography: Concentrate the butanol extract and apply it to a silica gel column. Elute with a gradient of acetonitrile in water to separate the chlorogenic acid glucoside from unreacted chlorogenic acid and other byproducts.
-
Preparative HPLC: For higher purity, subject the fractions containing the glucoside to preparative HPLC.
-
Workflow Diagram:
References
- 1. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic synthesis of chlorogenic acid glucoside using dextransucrase and its physical and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chlorogenic acid inhibits NLRP3 inflammasome activation through Nrf2 activation in diabetic nephropathy | PLOS One [journals.plos.org]
- 12. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. Roles of Chlorogenic Acid on Regulating Glucose and Lipids Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Caffeoylquinic Acid Derivatives in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeoylquinic acids (CQAs) are a significant class of phenolic esters widely distributed throughout the plant kingdom.[1][2] As key secondary metabolites, they play indispensable roles in plant physiology, including growth, development, and defense against a multitude of biotic and abiotic stressors.[1][3] Synthesized via the phenylpropanoid pathway, these compounds, with 5-O-caffeoylquinic acid (chlorogenic acid) being the most predominant form, act as potent antioxidants, UV protectants, and defense agents against pathogens and herbivores.[1][2] This technical guide provides an in-depth overview of the biosynthesis, physiological functions, and metabolic significance of CQA derivatives. It includes a summary of quantitative data, detailed experimental protocols for their analysis, and visual diagrams of their core metabolic and signaling pathways to support advanced research and development.
Introduction to Caffeoylquinic Acids
Caffeoylquinic acids are esters formed between caffeic acid and quinic acid.[1] There are numerous isomers, including mono- and di-caffeoylquinic acids, which differ by the position and number of caffeoyl groups esterified to the quinic acid core.[1][4] The most common isomers include 3-CQA, 4-CQA, and 5-CQA (chlorogenic acid).[1][4] These compounds are central to a plant's defense system and overall metabolic health, contributing to responses against pathogens, pests, and environmental challenges like cold and UV radiation by scavenging reactive oxygen species (ROS).[1][2] Their broad-spectrum biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, also make them of great interest for pharmacological and industrial applications.[1][2][5][6][7]
Biosynthesis of Caffeoylquinic Acid Derivatives
The synthesis of CQA derivatives is an integral part of the broader phenylpropanoid pathway, a major route for secondary metabolite production in plants.[3] The pathway begins with the amino acid L-phenylalanine.
Core Biosynthetic Steps:
-
Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[8]
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid.
-
Activation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]
-
Esterification and Hydroxylation: From p-coumaroyl-CoA, the pathway can proceed through several routes, with the most prevalent involving hydroxycinnamoyl-CoA transferases (HCT/HQT) and hydroxylases (C3'H).[1][8][9]
-
Route 1 (via HQT): Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) condenses p-coumaroyl-CoA with quinic acid to form p-coumaroyl quinate. This intermediate is then hydroxylated by p-coumaroyl 3'-hydroxylase (C3'H) to yield 5-O-caffeoylquinic acid (5-CQA).[1][9]
-
Route 2 (via HCT): Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) can esterify p-coumaroyl-CoA with shikimate. The resulting p-coumaroyl shikimate is hydroxylated by C3'H to caffeoyl shikimate. HCT then exchanges shikimate for CoA to form caffeoyl-CoA, which is finally esterified with quinic acid by HQT to produce 5-CQA.[1]
-
5-CQA serves as a central precursor for the synthesis of other CQA isomers and more complex di-CQAs.[1][2] The expression of key genes like PAL, 4CL, HCT, and HQT is tightly regulated by transcription factors (e.g., MYB, WRKY) and environmental stimuli.[1][2]
Caption: Core biosynthetic pathway for 5-O-caffeoylquinic acid (5-CQA).
Biological Roles in Plant Metabolism
Antioxidant Activity and ROS Scavenging
A primary role of CQA derivatives is to function as potent antioxidants. Abiotic stresses such as drought, salinity, high light, and extreme temperatures lead to the overproduction of Reactive Oxygen Species (ROS), which cause oxidative damage to cellular components.[10][11] CQAs mitigate this damage by scavenging ROS like H₂O₂ and O₂⁻.[1] This protective mechanism is crucial for maintaining cellular homeostasis and enhancing plant tolerance to environmental stress.[1][2][10]
Defense Against Biotic Stress
CQAs are integral to plant defense against pathogens and herbivores.
-
Pathogens: Upon pathogen attack, plants often accumulate phenolic compounds, including CQAs, at the site of infection.[12] These compounds can act as antimicrobial agents. For example, caffeic acid has been shown to inhibit the growth of the bacterial pathogen Ralstonia solanacearum and damage its cell membrane.[12] The accumulation of CQAs is often linked to the activation of defense-related enzymes like phenylalanine ammonia-lyase (PAL).[12]
-
Herbivores: CQAs can act as anti-feedants, deterring insects and other herbivores. Their astringent taste and ability to bind to proteins can reduce the nutritional value of plant tissues, making them less palatable to pests.[1][2]
Response to Abiotic Stress
Plants modulate their CQA levels in response to various abiotic stressors.
-
UV Radiation: CQAs accumulate in epidermal cells where they absorb harmful UV-B radiation, protecting underlying tissues from DNA damage. This function is critical for plants growing at high altitudes or in areas with high sun exposure.[1]
-
Drought and Salinity: Drought and salinity stress trigger an increase in the expression of CQA biosynthesis genes and enhance the activity of antioxidant enzymes.[10] This accumulation helps protect cells against oxidative stress induced by water deficit and ion toxicity.[10][11] For example, wounding and drying of chicory roots after harvest can lead to a significant increase in CQA content, with levels increasing up to 2.4-fold.[13]
-
Temperature Stress: Cold stress can induce the accumulation of CQAs, which helps mitigate cellular damage by scavenging ROS.[1]
Quantitative Data Summary
The concentration of CQA derivatives varies significantly among plant species, tissues, and environmental conditions.
Table 1: Concentration of Chlorogenic Acid (CGA) in Various Plant Tissues
| Plant Species | Tissue | Concentration Range | Reference |
| Apple (Malus domestica) | Fruit | 0.41–1.16 mg/g | [4] |
| Tomato (Solanum lycopersicum) | Fruit | 21.30–240.16 µg/g (DW) | [4] |
| Eggplant (Solanum melongena) | Pulp | 1.4–28.0 mg/g | [4] |
| Carrot (Daucus carota) | Root | 0.3–18.8 mg/g | [4] |
| Green Tea (Camellia sinensis) | Leaf | 219.49–250.41 µg/g | [4] |
| Gynura procumbens | Leaf | Higher than stem | [14] |
| Gynura procumbens | Stem | Lower than leaf | [14] |
DW = Dry Weight
Table 2: Impact of Abiotic Stress on CQA Derivative Levels
| Plant Species | Stressor | CQA Derivative | Observed Change | Reference |
| Forced Chicory Roots | Post-harvest drying (30°C) | Total CQAs | 2.4-fold increase | [13] |
| Forced Chicory Roots | Post-harvest drying (30°C, 24h) | 5-CQA | 1.4-fold increase | [13] |
| Forced Chicory Roots | Post-harvest drying (30°C, 24h) | diCQAs | 1.85-fold increase | [13] |
| Bean Cultivars | Drought Stress | Caffeic Acid | Increased biosynthesis gene expression | [10] |
| Coffee Plants | Heat Stress | Hemicellulose | Increased content | [15] |
| Coffee Plants | Heat Stress | Pectin | ~50% decrease | [15] |
Table 3: Antioxidant Activity of Caffeic Acid and Related Compounds
| Compound | Assay | IC₅₀ Value (µg/mL) | Reference |
| Caffeic Acid | ABTS | 1.59 ± 0.06 | [16] |
| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | [16] |
| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [16] |
| Quercetin | ABTS | 1.89 ± 0.33 | [16] |
IC₅₀ is the concentration required to achieve 50% of the maximum radical scavenging activity.
Key Experimental Protocols
Extraction and Quantification of CQA Derivatives by HPLC
This protocol outlines a general method for the extraction and analysis of CQAs from plant tissue using High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for CQA extraction and HPLC analysis.
Methodology:
-
Sample Preparation: Freeze-dry fresh plant material to halt metabolic activity and preserve chemical integrity. Grind the lyophilized tissue into a fine, homogenous powder.
-
Extraction:
-
Accurately weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (e.g., 80% methanol in water).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.[14]
-
HPLC Analysis:
-
Column: Phenyl-hexyl or C18 reversed-phase column.[14]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1-0.25% acetic or phosphoric acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (Solvent B).[14][17][18][19]
-
Detection: Diode Array Detector (DAD) or UV detector set to a wavelength of ~320-330 nm, which is the absorption maximum for CQAs.[14][18][19][20]
-
Quantification: Create a calibration curve using certified standards of CQA isomers (e.g., 5-CQA, 3,5-diCQA).[19] Identify peaks in the sample chromatogram by comparing retention times and UV spectra with the standards.[18]
-
Antioxidant Activity Assays
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the plant extract and a standard antioxidant (e.g., Trolox, Ascorbic Acid).
-
In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[21]
-
Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measure the absorbance at ~515-517 nm using a microplate reader.[22]
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Protocol:
-
Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[23]
-
Dilute the ABTS•⁺ solution with methanol or ethanol (B145695) to an absorbance of ~0.70 at 734 nm.[23]
-
Add a small volume of the plant extract (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).
-
After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.[23]
-
Quantify the activity by comparing the results to a standard curve prepared with Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).[23]
Signaling and Regulation
The production of CQA derivatives is a highly regulated process, often initiated in response to external stimuli.
Caption: Stress-induced signaling for CQA biosynthesis and defense.
Stress signals, perceived by cellular receptors, trigger downstream signaling cascades. These often involve a rapid generation of ROS (an "oxidative burst") and the activation of plant hormones like Jasmonic Acid (JA) and Salicylic Acid (SA).[24] These signals converge on the activation of specific transcription factors, which then bind to the promoter regions of CQA biosynthetic genes, upregulating their expression and leading to the rapid accumulation of CQA derivatives to mount a defense response.[1][2]
Conclusion and Future Directions
Caffeoylquinic acid derivatives are central players in plant metabolism, acting as multifunctional molecules that are critical for survival and adaptation. Their roles as antioxidants, defense compounds, and UV protectants highlight their importance in plant-environment interactions. For researchers and drug development professionals, understanding the biosynthesis and biological activity of these compounds is paramount. Future research should focus on elucidating the intricate regulatory networks that control CQA metabolism, exploring the full spectrum of their isomers and their specific biological activities, and leveraging biotechnological tools to enhance their production for agricultural and pharmaceutical applications.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Frontiers | Caffeic Acid in Tobacco Root Exudate Defends Tobacco Plants From Infection by Ralstonia solanacearum [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Impact of Drought, Heat, Excess Light, and Salinity on Coffee Production: Strategies for Mitigating Stress Through Plant Breeding and Nutrition | MDPI [mdpi.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. ijpsonline.com [ijpsonline.com]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Bioactivity Screening of Novel Caffeoylquinic Acid Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoylquinic acids (CQAs) are a significant class of polyphenolic compounds ubiquitously found in the plant kingdom, with 5-O-caffeoylquinic acid (chlorogenic acid) being a predominant and widely studied isomer.[1][2] These compounds are esters of caffeic acid and quinic acid and are recognized for their diverse biological activities, which are largely attributed to their potent antioxidant properties.[2][3] The structural diversity of CQAs, including various positional isomers and di- or tri-substituted derivatives, presents a vast chemical space for the discovery of novel therapeutic agents.[1][4]
The initial exploration of novel CQA compounds necessitates a systematic and efficient screening strategy to identify and prioritize candidates with promising bioactivities. This technical guide outlines a comprehensive framework for the preliminary in vitro bioactivity screening of novel CQAs, focusing on their antioxidant, anti-inflammatory, and anticancer potential. The guide provides detailed experimental protocols, data presentation templates, and visual workflows to assist researchers in the early stages of drug discovery and development from natural products.[5][6]
Tiered Bioactivity Screening Strategy
A logical, tiered approach is recommended for efficiently screening novel CQA compounds. This strategy begins with broad, cost-effective assays to evaluate fundamental properties like antioxidant capacity and progresses to more complex, cell-based assays to probe specific mechanisms of action.
Tier 1: Antioxidant Activity Screening
The hallmark of phenolic compounds, including CQAs, is their ability to scavenge free radicals. This activity is a cornerstone of their therapeutic potential, as oxidative stress is implicated in numerous pathologies. Therefore, antioxidant assays serve as the primary and most fundamental screen.
Data Presentation: Antioxidant Activity
Quantitative results from antioxidant assays should be summarized for clear comparison. The 50% inhibitory concentration (IC50) is a standard metric, representing the concentration of the compound required to scavenge 50% of the radicals. For assays like ABTS, results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) | CAA EC50 (µmol of QE/µmol of compound) |
| CQA-Novel-1 | 15.2 ± 1.1 | 8.9 ± 0.7 | 1.8 ± 0.2 |
| CQA-Novel-2 | 28.5 ± 2.4 | 19.1 ± 1.5 | 0.9 ± 0.1 |
| 5-CQA (Ref) | 18.7 ± 1.5 | 11.3 ± 0.9 | 1.5 ± 0.1 |
| Trolox (Ref) | 45.1 ± 3.8 | 25.6 ± 2.1 | N/A |
Data are presented as mean ± standard deviation (n=3). Ref = Reference compound. QE = Quercetin Equivalents.
Experimental Protocols: Antioxidant Assays
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of a hydrogen-donating antioxidant.[7][8]
-
Reagents & Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol).
-
Test compounds (novel CQAs) and reference standard (e.g., Trolox, Ascorbic Acid) dissolved in a suitable solvent (e.g., methanol, DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 517 nm.[9]
-
-
Protocol:
-
Prepare a series of dilutions for each test compound and standard in the appropriate solvent.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.[9]
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample dilution and 100 µL of the solvent (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
-
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[10][11]
-
Reagents & Materials:
-
ABTS stock solution (7 mM in water).[12]
-
Potassium persulfate solution (2.45 mM in water).[12]
-
Ethanol (B145695) or phosphate-buffered saline (PBS).
-
Test compounds and Trolox standard.
-
96-well microplate and reader (734 nm).
-
-
Protocol:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][12]
-
Prepare serial dilutions of the test compounds and Trolox standard.
-
In a 96-well plate, add 10 µL of each sample or standard dilution.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 or TEAC values.
-
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[14] It uses a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular radicals.
-
Reagents & Materials:
-
Human hepatocarcinoma (HepG2) cells or similar adherent cell line.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well black, clear-bottom tissue culture plates.
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator.[14]
-
Quercetin as a standard.
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm).[15]
-
-
Protocol:
-
Seed HepG2 cells (e.g., 6 x 10^4 cells/well) in a 96-well black plate and culture for 24 hours until confluent.[15]
-
Remove the culture medium and wash the cells gently with PBS.
-
Add 100 µL of medium containing the test compound or Quercetin standard at various concentrations and incubate for 1 hour.
-
Remove the treatment medium, and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.[16]
-
Wash the cells again with PBS.
-
Add 100 µL of 600 µM AAPH solution to all wells to induce oxidative stress.[16]
-
Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for fluorescence kinetics.
-
Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express results as EC50 values or Quercetin Equivalents (QE).
-
Tier 2: Anti-inflammatory Activity Screening
Chronic inflammation is closely linked to oxidative stress. CQAs that demonstrate strong antioxidant activity are often good candidates for anti-inflammatory screening. Assays typically involve stimulating immune cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17][18]
Data Presentation: Anti-inflammatory Activity
Results are typically presented as the concentration of the compound that inhibits 50% of cytokine production (IC50) or as a percentage of inhibition at a fixed concentration.
| Compound ID | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| CQA-Novel-1 | 25.4 ± 2.8 | 31.9 ± 3.5 |
| CQA-Novel-2 | 58.1 ± 6.2 | 75.4 ± 8.1 |
| Dexamethasone (Ref) | 0.1 ± 0.02 | 0.5 ± 0.06 |
Data are presented as mean ± standard deviation (n=3) from LPS-stimulated RAW 264.7 macrophages.
Experimental Protocol: TNF-α and IL-6 Inhibition Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.[17][19]
-
Reagents & Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM culture medium with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds and a reference anti-inflammatory drug (e.g., Dexamethasone).
-
96-well cell culture plates and ELISA plates.
-
Microplate reader for absorbance measurement (typically 450 nm).[22]
-
-
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the novel CQA compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include vehicle controls (no compound) and unstimulated controls (no LPS).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA Procedure (General steps, follow kit-specific manual):
-
Coat the ELISA plate wells with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[20]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody.[21]
-
Wash again, and add streptavidin-horseradish peroxidase (HRP) conjugate.[21]
-
After a final wash, add a TMB substrate solution, which will develop a color in proportion to the amount of bound HRP.[22]
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Interpolate the concentration of TNF-α or IL-6 in the samples from the standard curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
-
-
Tier 3: Anticancer and Cytotoxicity Screening
Natural products are a major source of anticancer drugs.[6][23] The antiproliferative or cytotoxic effects of novel CQAs can be evaluated against a panel of cancer cell lines.
Data Presentation: Anticancer Activity
The primary metric is the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability), which quantifies the compound's potency.
| Compound ID | A549 (Lung) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT116 (Colon) GI50 (µM) |
| CQA-Novel-1 | 45.2 ± 4.1 | 68.9 ± 7.2 | 33.7 ± 3.5 |
| CQA-Novel-2 | > 100 | > 100 | 89.4 ± 9.8 |
| Doxorubicin (Ref) | 0.08 ± 0.01 | 0.21 ± 0.03 | 0.15 ± 0.02 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols: Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[24] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[25]
-
Reagents & Materials:
-
Cancer cell lines (e.g., A549, MCF-7).
-
Appropriate cell culture medium.
-
MTT solution (5 mg/mL in PBS, sterile filtered).[26]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well plates and a microplate reader (570 nm).
-
-
Protocol:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat cells with serial dilutions of the CQA compounds for 48-72 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[25]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[25]
-
Remove the MTT-containing medium carefully.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability relative to untreated control cells and determine the IC50/GI50 value.
-
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[28][29] It is a reliable alternative to the MTT assay.[30]
-
Reagents & Materials:
-
Protocol:
-
Seed and treat cells with CQA compounds as described for the MTT assay.
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells, and incubate at 4°C for 1 hour.[32]
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[32]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at ~515 nm.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
-
Key Signaling Pathways Modulated by Caffeoylquinic Acids
Understanding the mechanism of action of bioactive CQAs involves investigating their impact on key cellular signaling pathways. Literature suggests that CQAs can modulate inflammatory and cell survival pathways, often through their antioxidant activity.[3]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[18] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). CQAs can inhibit this pathway, often by preventing IκB degradation.[1][18]
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds (like some CQAs) can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to move to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1).[33]
References
- 1. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids | MDPI [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A promising strategy for investigating the anti-aging effect of natural compounds: a case study of caffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of caffeoyl quinic acid derivatives from the roots of Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. zen-bio.com [zen-bio.com]
- 17. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmgrp.com [bmgrp.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. abcam.com [abcam.com]
- 22. ldn.de [ldn.de]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. broadpharm.com [broadpharm.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 30. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 33. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid in various matrices, particularly plant extracts. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a phenolic compound belonging to the family of caffeoylquinic acid derivatives. These compounds are of significant interest due to their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal products, and investigation of its physiological effects. The HPLC-MS/MS method presented here offers high sensitivity and specificity for the reliable quantification of this compound.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plant material.
-
Homogenization: Weigh and homogenize 1 gram of the powdered plant sample.
-
Extraction: Add 10 mL of 70% methanol (B129727) to the homogenized sample.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the pellet to ensure complete extraction.
-
Pooling: Combine the supernatants from both extractions.
-
Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 15.0 | 40 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The proposed MRM transitions for this compound are based on its expected fragmentation pattern, which involves the loss of the glucose moiety and subsequent fragmentation of the caffeoylquinic acid structure.[1]
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound (Quantifier) | 515.1 | 353.1 | Optimized by user |
| This compound (Qualifier) | 515.1 | 191.1 | Optimized by user |
Method Validation Data
The following tables summarize the typical performance characteristics of a validated HPLC-MS/MS method for the quantification of structurally similar caffeoylquinic acid derivatives. These values can be used as a benchmark for the validation of the method for this compound.
Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Caffeoylquinic Acid Derivative | 1 - 1000 | > 0.995 | 0.3 | 1.0 |
Table 4: Precision and Accuracy
| Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| Low QC (5 ng/mL) | < 10 | < 10 | 90 - 110 |
| Medium QC (50 ng/mL) | < 8 | < 8 | 92 - 108 |
| High QC (500 ng/mL) | < 5 | < 5 | 95 - 105 |
Data Presentation
The quantitative data for this compound obtained using this method should be presented in a clear and organized manner. An example data table is provided below.
Table 5: Quantification of this compound in Plant Samples
| Sample ID | Concentration (µg/g) | Standard Deviation |
| Sample A | 125.8 | 5.2 |
| Sample B | 89.3 | 3.7 |
| Sample C | 152.1 | 6.8 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key steps in the HPLC-MS/MS analysis of the target analyte.
References
Application Notes and Protocols for the Extraction of Phenolic Compounds from Plant Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their wide range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. The effective extraction of these compounds from plant leaves is a critical first step for their study and potential application in pharmaceuticals, nutraceuticals, and cosmetics. This document provides detailed protocols for various extraction methods and summarizes key data for comparison.
Key Extraction Methods: A Comparative Overview
The choice of extraction method significantly impacts the yield and profile of the extracted phenolic compounds. Below is a summary of common techniques with their respective advantages and disadvantages.
Table 1: Comparison of Phenolic Compound Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency, large solvent volume. | Ethanol (B145695), Methanol, Acetone, Water, Ethyl Acetate |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | High extraction efficiency, less solvent required than maceration. | Time-consuming, potential degradation of thermolabile compounds. | Ethanol, Methanol, Hexane, Chloroform |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Faster, higher yield, less solvent, suitable for thermolabile compounds. | Specialized equipment required, potential for free radical formation. | Ethanol, Methanol, Water, Acetone |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Very fast, reduced solvent consumption, higher yields. | Specialized equipment, potential for localized overheating. | Ethanol, Methanol, Water |
Table 2: Quantitative Comparison of Extraction Efficiency
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Total Phenolic Content (mg GAE/g DW) | Reference |
| Green Tea Leaves | Maceration | 80% Ethanol | 25 | 24 h | 125.4 ± 4.2 | |
| Green Tea Leaves | Soxhlet | 80% Ethanol | 80 | 6 h | 142.1 ± 5.1 | |
| Green Tea Leaves | UAE | 80% Ethanol | 50 | 30 min | 165.8 ± 6.3 | |
| Green Tea Leaves | MAE | 80% Ethanol | 60 | 5 min | 178.2 ± 5.9 | |
| Olive Leaves | Maceration | 70% Methanol | 25 | 48 h | 89.7 ± 3.5 | |
| Olive Leaves | UAE | 70% Methanol | 40 | 20 min | 112.3 ± 4.8 |
GAE: Gallic Acid Equivalents; DW: Dry Weight. Data are representative and may vary based on specific plant species and experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
This protocol describes the use of an ultrasonic bath for the extraction of phenolic compounds from dried plant leaves.
Materials and Equipment:
-
Dried and powdered plant leaves
-
Solvent (e.g., 80% ethanol in water)
-
Ultrasonic bath with temperature control
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Spectrophotometer for quantification (e.g., Folin-Ciocalteu assay)
Procedure:
-
Sample Preparation: Weigh 1 gram of finely powdered, dried plant leaf material.
-
Solvent Addition: Place the sample in a 50 mL beaker and add 20 mL of 80% ethanol. This creates a sample-to-solvent ratio of 1:20 (w/v).
-
Ultrasonication: Place the beaker in the ultrasonic bath. Set the temperature to 50°C and the sonication time to 30 minutes.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
Storage: The resulting aqueous extract can be lyophilized for long-term storage or used directly for analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds
This protocol outlines the procedure for extracting phenolic compounds using a microwave extractor.
Materials and Equipment:
-
Dried and powdered plant leaves
-
Solvent (e.g., 80% ethanol in water)
-
Microwave extraction system with temperature and power control
-
Extraction vessels
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1 gram of finely powdered, dried plant leaf material.
-
Solvent Addition: Place the sample into a microwave extraction vessel and add 20 mL of 80% ethanol.
-
Microwave Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power to 400W and the temperature to 60°C for 5 minutes.
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Separation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through Whatman No. 1 filter paper.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator.
-
Storage: Store the dried extract at -20°C until further analysis.
Visualizing the Process and Pathways
Diagrams can help clarify complex workflows and biological pathways. Below are DOT language scripts for generating such visualizations.
Caption: Experimental workflow for phenolic compound extraction.
Caption: Simplified phenylpropanoid biosynthesis pathway.
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a phenolic compound of interest for its potential antioxidant properties. Evaluating the in vitro antioxidant capacity of this and related compounds is a critical step in drug discovery and development, providing insights into their mechanisms of action and potential therapeutic benefits. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and presents available data to guide researchers in this area.
It is important to note that publicly available quantitative antioxidant activity data for this compound is limited. Qualitative assessments suggest it possesses good scavenging capacity against ABTS radicals but demonstrates lower activity in DPPH and reducing power assays. To provide a relevant quantitative benchmark, this document includes data for the structurally related and extensively studied compound, 5-O-caffeoylquinic acid (Chlorogenic Acid).
Data Presentation
The following table summarizes the antioxidant activity of this compound and its parent compound, 5-O-caffeoylquinic acid. This allows for a comparative understanding of their antioxidant potential.
| Compound | Assay | Result Type | Value | Reference Compound |
| This compound | ABTS | Qualitative | Good scavenging capacity | Not specified |
| DPPH | Qualitative | Relatively low scavenging capacity | Not specified | |
| Reducing Power | Qualitative | Relatively low reducing power | Not specified | |
| 5-O-caffeoylquinic acid (Chlorogenic Acid) | DPPH | IC50 | 0.184 mg/mL | - |
| ABTS | TEAC | - | - | |
| FRAP | mmol Fe2+/g | - | - | |
| ORAC | µmol TE/g | - | - | |
| AAPH Radical Scavenging | IC50 | 0.124 mg/ml | -[1] |
Note: The table will be updated with more specific quantitative values for 5-O-caffeoylquinic acid as they are consolidated from reliable sources.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and equipment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) Buffered Saline (PBS) or Ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in the appropriate solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound or positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample.
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Positive control (e.g., Trolox, Ferrous sulfate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the test compound or positive control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as mmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox and a series of dilutions for the standard curve.
-
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in phosphate buffer.
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of the test compound, Trolox standards, or blank (phosphate buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and expressed as micromoles of Trolox equivalents (TE) per gram of sample.
-
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
Application Notes and Protocols for the Purification of Glucosylated Chlorogenic Acids by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of glucosylated chlorogenic acids from plant extracts using column chromatography. The methodology emphasizes the use of macroporous resin and Sephadex LH-20 column chromatography, techniques well-suited for the separation of phenolic compounds and their glycosides.
Introduction
Chlorogenic acids and their glucosylated derivatives are a class of polyphenolic compounds found in a variety of plants. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Purification of these compounds from complex plant matrices is a critical step for their characterization, pharmacological evaluation, and potential drug development. Column chromatography is a robust and scalable technique for the isolation of these polar compounds. This application note details a two-step column chromatography procedure for the efficient purification of glucosylated chlorogenic acids.
Data Presentation
The following table summarizes representative quantitative data for the purification of chlorogenic acid and its derivatives using a two-step column chromatography process. The initial purification is performed using a macroporous resin, followed by further purification on a Sephadex LH-20 column.
| Chromatographic Step | Stationary Phase | Sample Load (g crude extract) | Eluent | Purity of Chlorogenic Acid Derivatives (%) | Yield (%) |
| Step 1: Macroporous Resin Chromatography | Macroporous Resin (e.g., AB-8, D-101) | 100 | Stepwise gradient of Ethanol (B145695) in Water (e.g., 0%, 20%, 40%, 60%, 80%) | 40-60 | 75-85 |
| Step 2: Gel Filtration Chromatography | Sephadex LH-20 | 5 (from Step 1) | Methanol (B129727) or Ethanol | >95 | 80-90 |
Experimental Workflow
The overall experimental workflow for the purification of glucosylated chlorogenic acids is depicted in the following diagram.
Caption: Purification workflow for glucosylated chlorogenic acids.
Experimental Protocols
Plant Material Extraction
-
Preparation: Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 70% aqueous ethanol (1:10, w/v) at room temperature with constant stirring for 24 hours.
-
Filtration: Filter the extract through cheesecloth and then with Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Step 1: Macroporous Resin Column Chromatography
This initial step is designed to remove highly polar compounds like sugars and salts, and less polar compounds, thereby enriching the fraction containing glucosylated chlorogenic acids.
-
Resin Pre-treatment: Swell the macroporous resin (e.g., AB-8 or D-101) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin. The bed volume (BV) will depend on the amount of crude extract. A typical bed height to diameter ratio is 10:1.
-
Equilibration: Equilibrate the column by washing with 3-5 BV of deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and apply it to the top of the column at a flow rate of 1-2 BV/h.
-
Elution:
-
Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of a defined volume (e.g., 1 BV).
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target glucosylated chlorogenic acids.
-
Pooling and Concentration: Pool the fractions rich in the target compounds and concentrate them using a rotary evaporator.
Step 2: Sephadex LH-20 Column Chromatography
This step further purifies the enriched fraction from the macroporous resin chromatography based on a combination of molecular size exclusion and partition chromatography.
-
Gel Preparation: Swell the Sephadex LH-20 gel in the desired mobile phase (e.g., methanol or ethanol) for at least 3 hours.
-
Column Packing: Pack a glass column with the swollen Sephadex LH-20 gel.
-
Equilibration: Equilibrate the column with the mobile phase for at least 2-3 column volumes.
-
Sample Loading: Dissolve the concentrated fraction from Step 1 in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Elution: Elute the column with the mobile phase at a constant flow rate (e.g., 0.5-1 mL/min). Collect fractions of a suitable volume.
-
Fraction Analysis: Monitor the fractions using HPLC to determine the purity of the glucosylated chlorogenic acids.
-
Pooling and Final Product: Pool the high-purity fractions and evaporate the solvent to obtain the purified glucosylated chlorogenic acids. The final product can be lyophilized for long-term storage.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different stages of the purification process.
Caption: Logical flow of the purification process.
Conclusion
The described two-step column chromatography protocol provides an effective and reproducible method for the purification of glucosylated chlorogenic acids from plant extracts. The initial use of macroporous resin allows for significant enrichment of the target compounds, while the subsequent Sephadex LH-20 chromatography step yields high-purity products suitable for further research and development. This application note serves as a valuable resource for scientists and researchers working on the isolation and characterization of natural products.
Application Notes and Protocols for High-Resolution Mass Spectrometry in the Identification of CQA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For complex biotherapeutics and natural products, derivatives of these CQAs can arise during production, storage, or processing, potentially impacting product safety and efficacy. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful analytical tool for the comprehensive identification and characterization of these CQA derivatives, offering high sensitivity, mass accuracy, and the ability to perform in-depth structural elucidation.
This document provides detailed application notes and experimental protocols for the use of HRMS in identifying CQA derivatives in two key areas: biopharmaceuticals, with a focus on monoclonal antibodies (mAbs), and natural products, exemplified by caffeoylquinic acid (CQA) derivatives.
Section 1: Multi-Attribute Method (MAM) for CQA Derivative Analysis of Monoclonal Antibodies
The Multi-Attribute Method (MAM) is a liquid chromatography-mass spectrometry (LC-MS)-based workflow that enables the simultaneous monitoring and quantification of multiple CQAs of a biotherapeutic product at the peptide level.[1][2] This approach replaces multiple traditional analytical methods with a single, comprehensive assay.[1]
Experimental Protocol: Streamlined Peptide-Based Multi-Attribute Method (MAM)
This protocol outlines a streamlined and compliant-ready workflow for the peptide-based MAM analysis of a monoclonal antibody, such as the NISTmAb reference material.[3][4]
1. Materials:
-
Monoclonal Antibody Sample: NISTmAb Reference Material 8671 or other purified mAb.
-
Denaturation and Reduction Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.5, 10 mM DTT.
-
Alkylation Reagent: 50 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 7.5 (prepare fresh and protect from light).
-
Enzymatic Digestion: Trypsin, MS-grade.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA).
-
LC-MS Grade Water and Acetonitrile.
-
Formic Acid (FA).
2. Sample Preparation:
-
Denaturation and Reduction:
-
To 100 µg of the mAb sample, add the denaturation and reduction buffer to a final volume of 100 µL.
-
Incubate at 37 °C for 30 minutes.
-
-
Alkylation:
-
Add 10 µL of 50 mM IAA solution to the sample.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Perform a buffer exchange into 50 mM Tris-HCl, pH 7.5 using a suitable spin filter or size-exclusion chromatography to remove denaturants and alkylating agents.
-
-
Digestion:
-
Add trypsin at a 1:20 (enzyme:protein) ratio.
-
Incubate at 37 °C for 2-4 hours.
-
-
Quenching:
-
Stop the digestion by adding 10 µL of 10% TFA.
-
3. LC-HRMS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50 °C.
-
Mass Spectrometer: High-resolution Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
4. Data Analysis:
-
Peptide Identification: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the acquired MS/MS spectra against the mAb sequence.
-
CQA Derivative Identification: Search for expected and unexpected modifications (e.g., oxidation, deamidation, glycosylation) by specifying variable modifications in the search parameters.
-
Relative Quantification: Calculate the relative abundance of each CQA derivative by comparing the peak area of the modified peptide to the total peak area of the modified and unmodified peptides.
-
New Peak Detection: Compare the total ion chromatogram of the sample to a reference standard to identify any new or significantly changed peaks that may represent unknown CQA derivatives.[3]
Quantitative Data Presentation
Table 1: Comparison of CQA Quantification in a Monoclonal Antibody by Conventional Methods and LC-MS Peptide Mapping. [2]
| Critical Quality Attribute | Conventional Method (%) | LC-MS Peptide Mapping (%) |
| C-terminal Lysine Truncation | 55.8 | 55.3 |
| Oxidation (Methionine) | 2.5 | 2.8 |
| Deamidation (Asparagine) | 1.8 | 2.1 |
| N-terminal Pyroglutamate | 98.5 | 98.2 |
| Glycosylation (G0F) | 45.2 | 44.8 |
| Glycosylation (G1F) | 38.9 | 39.5 |
| Glycosylation (G2F) | 15.9 | 15.7 |
Visualizations
Caption: Multi-Attribute Method (MAM) workflow for CQA analysis.
Caption: Impact of afucosylation on FcγRIIIa signaling.[5][6][7]
Section 2: Identification of Caffeoylquinic Acid (CQA) Derivatives in Natural Products
Caffeoylquinic acids (CQAs) are a class of phenolic compounds found in many plants, known for their antioxidant and other biological activities. The specific isomers and their derivatives can vary significantly depending on the plant source and processing methods. HRMS is a key technology for their detailed characterization.
Experimental Protocol: UHPLC-HRMS Analysis of CQA Derivatives in Plant Extracts
This protocol describes the extraction and analysis of CQA derivatives from a plant matrix, such as artichoke leaves or coffee beans.[8][9][10][11]
1. Materials:
-
Plant Material: Dried and powdered artichoke leaves or ground coffee beans.
-
Extraction Solvent: 80% Methanol in water.
-
LC-MS Grade Water and Acetonitrile.
-
Formic Acid (FA).
-
CQA Standards: 3-CQA, 4-CQA, 5-CQA, 3,4-diCQA, 3,5-diCQA, 4,5-diCQA.
2. Sample Preparation (Extraction):
-
Extraction:
-
Weigh 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
-
Centrifugation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
-
3. UHPLC-HRMS Analysis:
-
UHPLC System: A high-performance UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: High-resolution Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Data Acquisition: Full scan MS and targeted MS/MS (or DIA).
4. Data Analysis:
-
Compound Identification:
-
Identify CQA derivatives by comparing their retention times and accurate mass-to-charge ratios (m/z) with those of the analytical standards.
-
Confirm the identity of the compounds by analyzing their fragmentation patterns in the MS/MS spectra. Common fragment ions for CQAs include m/z 191 (quinic acid), 179 (caffeic acid), and 173 (dehydrated quinic acid).[12][13]
-
-
Quantitative Analysis:
-
Construct calibration curves for each CQA standard.
-
Quantify the amount of each CQA derivative in the sample by comparing its peak area to the corresponding calibration curve.
-
Quantitative Data Presentation
Table 2: Quantitative Results of Dicaffeoylquinic Acid Derivatives in Artichoke Head Extract by LC-QTOF-MS. [8][9][14]
| Dicaffeoylquinic Acid Isomer | Concentration (mg/kg dry weight) |
| 1,5-di-O-caffeoylquinic acid | 3890 |
| 3,5-di-O-caffeoylquinic acid | 850 |
| 4,5-di-O-caffeoylquinic acid | 620 |
| 1,3-di-O-caffeoylquinic acid (Cynarin) | 450 |
Visualizations
References
- 1. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi attribute method implementation using a High Resolution Mass Spectrometry platform: From sample preparation to batch analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 7. Afucosylated antibodies increase activation of FcγRIIIa-dependent signaling components to intensify processes promoting ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Bioaccessibility and Antioxidant Activity of Coffee Silverskin Polyphenolic Extract and Characterization of Bioactive Compounds Using UHPLC-Q-Orbitrap HRMS | MDPI [mdpi.com]
- 12. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of CQA Glycosides using Nuclear Magnetic Resonance (NMR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorogenic acid (CQA) glycosides are a diverse group of natural products formed by the esterification of a quinic acid core with one or more caffeic acid moieties, and further glycosylated with various sugar units. These compounds are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their broad range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The precise structural characterization of CQA glycosides is paramount for understanding their structure-activity relationships and for ensuring the quality and consistency of botanical extracts and derived products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structure elucidation of CQA glycosides in solution. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of these complex molecules.
Core Principles of NMR-Based Structure Elucidation
The structural elucidation of CQA glycosides by NMR spectroscopy involves a systematic approach to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish connectivity between atoms through scalar couplings. The key steps include:
-
Identification of Spin Systems: Using ¹H NMR and ¹H-¹H Correlation SpectroscopY (COSY), distinct spin systems corresponding to the quinic acid, caffeic acid, and sugar moieties are identified.
-
Direct Carbon-Proton Correlation: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate each proton signal with its directly attached carbon atom.[1]
-
Establishing Long-Range Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone for connecting the individual spin systems.[1] It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the determination of the esterification and glycosylation positions.
-
Stereochemical Analysis: The determination of the anomeric configuration of the sugar units is achieved by measuring the coupling constants (³JHH) of the anomeric protons in the ¹H NMR spectrum.
Data Presentation: NMR Chemical Shifts of CQA Glycosides
The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative CQA glycosides. These values can serve as a reference for the identification and characterization of known and novel compounds.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative CQA Glycosides in CD₃OD
| Position | Caffeoyl-β-D-glucopyranoside[2][3] | Cyanidin 3-O-β-(6''-E-caffeoylglucopyranoside)[4] | Ginkgopanoside (Phenylpropanoid Glycoside)[5][6][7] |
| Caffeoyl Moiety | |||
| 2 | 7.05 (d, J=2.0 Hz) | - | 7.01 (d, J=1.5 Hz) |
| 5 | 6.77 (d, J=8.0 Hz) | - | 7.12 (d, J=8.0 Hz) |
| 6 | 6.96 (dd, J=8.0, 2.0 Hz) | - | 6.88 (dd, J=8.0, 1.5 Hz) |
| 7 | 7.64 (d, J=16.0 Hz) | - | - |
| 8 | 6.29 (d, J=16.0 Hz) | - | - |
| Quinic Acid Moiety | Not Applicable | Not Applicable | Not Applicable |
| Sugar Moiety (Glucose) | |||
| 1' | 5.56 (d, J=8.0 Hz) | - | 5.09 (d, J=7.5 Hz) |
| 2' | 3.35-3.46 (m) | - | - |
| 3' | 3.35-3.46 (m) | - | - |
| 4' | 3.35-3.46 (m) | - | - |
| 5' | 3.35-3.46 (m) | - | - |
| 6a' | 3.84 (dd, J=12.5, 1.5 Hz) | - | - |
| 6b' | 3.72 (dd, J=12.0, 5.0 Hz) | - | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative CQA Glycosides in CD₃OD
| Position | Caffeoyl-β-D-glucopyranoside[2][3] | Ginkgopanoside (Phenylpropanoid Glycoside)[5][6][7] |
| Caffeoyl Moiety | ||
| 1 | 127.3 | 131.5 |
| 2 | 115.1 | 112.1 |
| 3 | 146.6 | 148.6 |
| 4 | 149.5 | 147.2 |
| 5 | 116.3 | 116.1 |
| 6 | 122.8 | 121.1 |
| 7 | 146.9 | - |
| 8 | 114.4 | - |
| 9 | 168.8 | - |
| Quinic Acid Moiety | Not Applicable | Not Applicable |
| Sugar Moiety (Glucose) | ||
| 1' | 95.75 | 100.6 |
| 2' | 74.0 | 72.8 |
| 3' | 78.2 | 76.2 |
| 4' | 71.3 | 69.2 |
| 5' | 79.2 | 75.7 |
| 6' | 62.31 | 60.3 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: The CQA glycoside should be purified to >95% purity using appropriate chromatographic techniques (e.g., HPLC, column chromatography).
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Use high-purity deuterated solvents. Methanol-d₄ (CD₃OD) is a common choice for CQA glycosides as it readily dissolves these polar compounds and the residual solvent peak does not overlap with key resonances. Other suitable solvents include DMSO-d₆ and D₂O.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Final Volume: The final volume of the sample in the NMR tube should be approximately 0.6 mL.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.
-
Pulse Sequence: zg30 or a sequence with solvent suppression if necessary.
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 s
-
Acquisition Time (AQ): 2-4 s
-
Purpose: To identify all unique carbon signals.
-
Pulse Sequence: zgpg30 (proton-decoupled).
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024-8192 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 1-2 s
-
Purpose: To identify scalar-coupled protons, revealing neighboring protons within a spin system.
-
Pulse Sequence: cosygpmf
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Scans (NS): 2-8
-
Number of Increments (TD in F1): 256-512
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹JCH correlation).
-
Pulse Sequence: hsqcedetgpsisp2.3 (edited to differentiate CH/CH₃ from CH₂ signals)
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 180-200 ppm
-
Number of Scans (NS): 2-16
-
Number of Increments (TD in F1): 128-256
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons, which is crucial for connecting different structural fragments.
-
Pulse Sequence: hmbcgplpndqf
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-240 ppm
-
Number of Scans (NS): 8-64
-
Number of Increments (TD in F1): 256-512
-
Long-range Coupling Constant (J-HMBC): Optimized for 8-10 Hz.
Data Processing and Interpretation
Standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ) should be used for Fourier transformation, phase correction, baseline correction, and peak picking. The interpretation of the spectra should follow a logical workflow as depicted in the diagram below.
Visualizations
Caption: Experimental workflow for CQA glycoside structure elucidation.
Caption: Logical relationships of NMR experiments in structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeoyl-β-d-glucopyranoside and 1,3-dihydroxy-2-tetracosanoylamino-4-(E)-nonadecene isolated from Ranunculus muricatus exhibit antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Phenolic Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for two of the most widely used methods in antioxidant activity assessment, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with a specific focus on their application to phenolic glycosides.
Introduction to Antioxidant Activity and Phenolic Glycosides
Phenolic glycosides are a major class of plant secondary metabolites characterized by a phenolic aglycone linked to a sugar moiety.[1] They are widely distributed in the plant kingdom and are of significant interest due to their diverse biological activities, including antioxidant properties. The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals, thereby preventing oxidative damage to biological macromolecules.[2][3] The DPPH and ABTS assays are popular spectrophotometric methods used to evaluate the free radical scavenging capacity of these compounds.[4][5]
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, to the yellow-colored diphenylpicrylhydrazine.[2] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant activity of the compound.[2]
Application Notes for Phenolic Glycosides
-
Mechanism: The primary mechanism of DPPH• scavenging by phenolic glycosides involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups to the DPPH• radical.[2][6] The presence of the sugar moiety can influence the steric accessibility of the hydroxyl groups and the overall solubility of the glycoside, which may affect the reaction kinetics.[7]
-
Structure-Activity Relationship: The antioxidant activity of phenolic glycosides in the DPPH assay is influenced by the number and position of hydroxyl groups on the aromatic ring of the aglycone.[7] Generally, a higher number of hydroxyl groups leads to greater scavenging activity.[8] Glycosylation can sometimes reduce the antioxidant activity compared to the corresponding aglycone due to steric hindrance or the involvement of a key hydroxyl group in the glycosidic bond.[9]
-
Solvent Considerations: DPPH is typically dissolved in organic solvents like methanol (B129727) or ethanol (B145695).[2] The solubility of the phenolic glycoside in the chosen solvent system is crucial for accurate results. For more polar glycosides, aqueous organic solvent mixtures may be necessary.
-
Limitations: The DPPH radical is a synthetic radical not found in biological systems, and its reaction with some antioxidants can be slow, requiring an extended incubation period to reach completion.[5][10] Furthermore, the steric hindrance of the DPPH radical can limit its accessibility to larger antioxidant molecules.
ABTS Radical Scavenging Assay
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant. The reduction in the color of the solution, measured by the decrease in absorbance at approximately 734 nm, is proportional to the antioxidant's scavenging ability.[11]
Application Notes for Phenolic Glycosides
-
Mechanism: The ABTS•+ radical is scavenged by phenolic glycosides through either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.[3][12] The versatility of the ABTS radical to be scavenged by both hydrophilic and lipophilic antioxidants makes this assay broadly applicable.
-
Advantages over DPPH: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of a wider range of compounds.[4] The reaction kinetics are generally faster than those of the DPPH assay.[13] The ABTS radical is also less susceptible to steric hindrance, making it more suitable for evaluating the antioxidant activity of larger molecules.[4]
-
pH Dependence: The antioxidant capacity measured by the ABTS assay can be pH-dependent. It is important to maintain a consistent pH throughout the experiment, typically using a buffered solution.
-
Interferences: Compounds that have absorption maxima near 734 nm can interfere with the measurement. A sample blank reading is essential to correct for any background absorbance.
Data Presentation: Radical Scavenging Activity of Phenolic Glycosides
The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.[14]
| Phenolic Glycoside | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |
| Pulsatillanin A | DPPH | Not explicitly stated, but showed significant effect | - | - | [15] |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca (rich in phenolics) | DPPH | 14.31 | Ascorbic acid | 4.97 | [16] |
| Butanol fraction of Macaranga hypoleuca (rich in phenolics) | DPPH | 16.78 | Ascorbic acid | 4.97 | [16] |
| Water fraction of Macaranga hypoleuca (rich in phenolics) | DPPH | 16.12 | Ascorbic acid | 4.97 | [16] |
| Methanol extract of Macaranga hypoleuca (rich in phenolics) | DPPH | 19.32 | Ascorbic acid | 4.97 | [16] |
| Ethyl acetate fraction of Macaranga hypoleuca (rich in phenolics) | ABTS | 2.10 | Trolox | 2.34 | [16] |
| Butanol fraction of Macaranga hypoleuca (rich in phenolics) | ABTS | 3.21 | Trolox | 2.34 | [16] |
| Water fraction of Macaranga hypoleuca (rich in phenolics) | ABTS | 3.19 | Trolox | 2.34 | [16] |
| Methanol extract of Macaranga hypoleuca (rich in phenolics) | ABTS | 3.72 | Trolox | 2.34 | [16] |
| Gallic acid | DPPH | 3.56 | BHT | 17.41 | |
| Gentisic acid | DPPH | 3.56 | BHT | 17.41 | |
| Caffeic acid | DPPH | 6.34 | BHT | 17.41 | |
| Catechin hydrate | DPPH | 8.34 | BHT | 17.41 | |
| Gallic acid | ABTS | - | - | - | [13] |
| (+)-Catechin hydrate | ABTS | 3.12 | - | - | [13] |
| Caffeic acid | ABTS | 1.59 | - | - | [13] |
| Rutin hydrate | ABTS | 4.68 | - | - | [13] |
| Hyperoside | ABTS | 3.54 | - | - | [13] |
| Quercetin | ABTS | 1.89 | - | - | [13] |
| Kaempferol | ABTS | 3.70 | - | - | [13] |
Note: The table includes data for phenolic compounds and extracts rich in phenolics, as specific IC50 values for a wide range of isolated phenolic glycosides are not always readily available in a single source. The activity of extracts reflects the combined effect of their phenolic constituents, including glycosides.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a generalized procedure and may require optimization for specific phenolic glycosides.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Phenolic glycoside sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions:
-
Dissolve the phenolic glycoside sample in a suitable solvent (e.g., methanol, ethanol, or a water/methanol mixture) to prepare a stock solution.
-
Prepare a series of dilutions of the sample stock solution to obtain a range of concentrations for testing.
-
Prepare a stock solution of the positive control and a series of dilutions in the same manner as the sample.
-
-
Assay Procedure:
-
Pipette a fixed volume of the sample or standard dilutions into the wells of a 96-well microplate (e.g., 100 µL).
-
Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).
-
For the control (blank), add the solvent used for the samples instead of the sample solution to a well containing the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).[2] The incubation time may need to be optimized.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radicals and can be determined by linear regression analysis.
ABTS Radical Scavenging Assay Protocol
This protocol is a generalized procedure and may require optimization for specific phenolic glycosides.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Phenolic glycoside sample
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS•+ radical.[17] This stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of the phenolic glycoside sample and a series of dilutions as described in the DPPH protocol.
-
Prepare a stock solution of the positive control and a series of dilutions.
-
-
Assay Procedure:
-
Pipette a small volume of the sample or standard dilutions into the wells of a 96-well microplate (e.g., 10 µL).
-
Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).
-
For the control (blank), add the solvent used for the samples instead of the sample solution to a well containing the ABTS•+ working solution.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate at room temperature for a specified period (typically 6-10 minutes).[11][13] The incubation time can be optimized.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[11]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the ABTS•+ radicals and can be determined by linear regression analysis.
Visualization of Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: General mechanism of radical scavenging by phenolic glycosides.
References
- 1. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. ijpsonline.com [ijpsonline.com]
Application of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid in cell culture studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a derivative of caffeoylquinic acid, is a phenolic compound that has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, with a focus on its anti-inflammatory and antioxidant properties. The information herein is intended to guide researchers in designing and executing experiments to evaluate the cellular effects of this compound.
Biological Activities in Cell Culture
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties in in vitro models. Specifically, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to reduce the secretion of key pro-inflammatory mediators.[1] Treatment with this compound leads to a dose-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Furthermore, it has been observed to downregulate the mRNA expression of the genes encoding these inflammatory molecules.[1]
Antioxidant Potential
While specific studies on the antioxidant capacity of this compound are emerging, related caffeoylquinic acid compounds are well-known for their antioxidant activities.[2] These compounds can scavenge free radicals and protect cells from oxidative stress.[3] The protocols provided below for DPPH and ABTS assays are standard methods to evaluate the antioxidant potential of this compound.
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 macrophage cells.
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW264.7 | This compound | 50, 100, 200 µg/mL | Dose-dependent reduction in mRNA expression of iNOS, TNF-α, and IL-6. | [1] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with media and DMSO, if used to dissolve the compound) and an LPS-only control.
-
-
Cell Viability Assay: After the incubation period, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
-
TNF-α and IL-6 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol is for determining the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
96-well plate
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 3: ABTS Radical Cation Decolorization Assay
This protocol provides an alternative method to assess antioxidant capacity.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol (B145695) or PBS
-
96-well plate
-
Trolox (as a positive control)
Procedure:
-
Preparation of ABTS radical solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
Visualizations
Caption: Putative anti-inflammatory signaling pathway.
Caption: Workflow for anti-inflammatory assay.
References
Application Notes and Protocols: Investigating the Neuroprotective Potential of Caffeoylquinic Acids
Introduction
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds naturally occurring in a variety of plants, with coffee being a primary dietary source.[1][2] These specialized metabolites, formed from the esterification of caffeic and quinic acids, are gaining significant attention for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] Emerging research highlights their potential in mitigating the pathological hallmarks of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are often linked to oxidative stress and neuroinflammation.[4][5] This document provides a detailed overview of the mechanisms of action of CQAs, a summary of relevant quantitative data, and comprehensive protocols for key experiments to guide researchers, scientists, and drug development professionals in this promising field.
Mechanisms of Neuroprotection
Caffeoylquinic acids exert their neuroprotective effects through multiple, interconnected signaling pathways. Their ability to modulate cellular stress responses and inflammatory cascades makes them promising candidates for neurodegenerative disease therapeutics.[2]
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in many neurological disorders.[4][6] CQAs and their derivatives have demonstrated potent antioxidant capabilities. They protect neuronal cells, such as the human neuroblastoma SH-SY5Y line, from injury induced by oxidants like hydrogen peroxide (H₂O₂) by reducing intracellular ROS levels and decreasing lipid peroxidation, as measured by malondialdehyde (MDA) levels.[4][5]
Activation of the Nrf2-ARE Signaling Pathway
A primary mechanism underlying the antioxidant effect of CQAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[7] In the presence of oxidative stress or inducers like CQAs, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating the transcription of a suite of protective enzymes.[8][9]
Studies on 5-caffeoylquinic acid (5-CQA) and dicaffeoylquinic acids (DCQAs) show they significantly promote the nuclear translocation of Nrf2.[7][9] This leads to the upregulation of crucial phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone oxidoreductase 1 (NQO-1).[8][9][10] The activation of this pathway is mediated by the phosphorylation of upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase Cδ (PKCδ).[8][9]
Modulation of Inflammatory Pathways
Neuroinflammation is a critical component of neurodegeneration. Caffeoylquinic acids have been shown to exert anti-inflammatory effects, partly by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes.[12][13] In high-fat diet-induced obese rats, 5-CQA was found to decrease the expression of NF-κB and its downstream inflammatory cytokines.[11] By inhibiting the activation of NF-κB, CQAs can suppress the inflammatory cascade that contributes to neuronal damage.[14]
Other Neuroprotective Mechanisms
Beyond their primary antioxidant and anti-inflammatory roles, CQAs contribute to neuroprotection through other mechanisms:
-
Modulation of Aβ Clearance: In an Alzheimer's disease mouse model (APP/PS2), chronic administration of 5-CQA was shown to reduce the deposition of amyloid-β (Aβ) plaques.[15] This was achieved by upregulating the Aβ efflux receptor LRP1 and normalizing the perivascular localization of aquaporin 4, which facilitates Aβ clearance.[15]
-
Regulation of MAPK and AKT Pathways: Caffeoylquinic acid derivatives can regulate the phosphorylation of MAPKs (ERK, JNK, p38) and AKT, key signaling molecules involved in cell survival and apoptosis.[4][5]
-
Increased ATP Production: 3,5-di-O-caffeoylquinic acid was found to increase the mRNA expression of the glycolytic enzyme phosphoglycerate kinase-1 (PGK1) and elevate intracellular ATP levels in SH-SY5Y cells, suggesting a role in enhancing cellular energy metabolism.[3]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the neuroprotective effects of various caffeoylquinic acids.
Table 1: In Vitro Studies on Caffeoylquinic Acids
| Caffeoylquinic Acid | Cell Model | Insult | Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| 3,5-diCQA | PC-12 cells | Amyloid β peptide | Not specified | Increased cell viability by 2.8-fold; decreased intracellular oxidative stress by 51.3%. | [16] |
| 5-CQA | HepG2 cells | tert-butyl hydroperoxide | 10-100 µM | Dose-dependently increased Nrf2 nuclear translocation, peaking at 6 hours; significantly increased ARE reporter gene activity. | [8][9] |
| MDCQA* | SH-SY5Y cells | H₂O₂ (400 µM) | Not specified | Decreased ROS levels; increased activities of GSH and SOD; decreased MDA levels. | [5] |
| 3,4-diCQA, 3,5-diCQA | Rat cortical neurons | Glutamate (500 µM) | 10-100 µg/mL | Inhibited glutamate-induced neuronal death, ROS generation, and intracellular Ca²⁺ elevation. |[17] |
*MDCQA: 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid
Table 2: In Vivo Studies on Caffeoylquinic Acids
| Caffeoylquinic Acid | Animal Model | Dosage | Duration | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| 3,5-di-O-CQA | SAMP8 mice | 6.7 mg/kg/day | 1 month | Induced improvement in spatial learning and memory; increased PGK1 mRNA expression. | [3] |
| 5-CQA | APP/PS2 mice | Not specified | Not specified | Significantly improved cognitive function (Y-maze, novel object recognition); substantially reduced Aβ plaque formation. | [15] |
| CQA | 5XFAD mice | 0.8% CQA diet | 4 months | Improved recognition memory and ameliorated the reduction of mature neurons. | [18] |
| 3-CQA | Rat cerebral infarction | 100 µg | Single dose | Significantly increased total plasma antioxidant capacity compared to controls. |[19] |
Experimental Protocols
This section provides detailed protocols for assessing the neuroprotective potential of caffeoylquinic acids in a laboratory setting. The workflow typically involves inducing neuronal stress in an in vitro model and then measuring the protective effects of the test compound on cell viability and key mechanistic pathways.
Protocol: In Vitro Neuroprotection using MTT Assay
This protocol assesses the ability of a CQA to protect neuronal cells from an oxidative insult by measuring cell viability.[20][21]
3.1.1 Materials
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Caffeoylquinic acid (CQA) stock solution (e.g., in DMSO)
-
Neurotoxic agent (e.g., Hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette, microplate reader
3.1.2 Procedure
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CQA Pre-treatment: Prepare serial dilutions of the CQA stock solution in serum-free medium. Remove the old medium from the wells and add 100 µL of the CQA dilutions (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" group treated with the same concentration of DMSO as the highest CQA dose. Incubate for 2-4 hours.
-
Induction of Oxidative Stress: Prepare the neurotoxic agent (e.g., 400 µM H₂O₂) in serum-free medium. Add 10 µL of this solution to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control group:
-
Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100
-
Protocol: Assessment of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.[22][23]
3.2.1 Materials
-
Cells cultured and treated as described in Protocol 3.1 (steps 1-4).
-
DCFDA solution (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
3.2.2 Procedure
-
Cell Preparation: Follow steps 1-4 of Protocol 3.1, performing the experiment in a black, clear-bottom 96-well plate.
-
DCFDA Loading: After the 24-hour incubation with the neurotoxin, remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFDA (diluted from stock in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.
-
Data Acquisition: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculation: Express ROS levels as a percentage of the control group that was treated only with the neurotoxic agent.
Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol determines if CQA treatment promotes the translocation of Nrf2 from the cytoplasm to the nucleus.
3.3.1 Materials
-
Cells cultured in 6-well plates and treated with CQA.
-
Nuclear and Cytoplasmic Extraction Kit.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
3.3.2 Procedure
-
Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with the desired concentration of CQA for a specific time course (e.g., 0, 2, 4, 6 hours) based on preliminary studies.[9]
-
Fractionation: Harvest the cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-Nrf2, and anti-Lamin B1 for nuclear fractions, anti-β-actin for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to β-actin) indicates successful translocation.
References
- 1. ohsu.edu [ohsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel antioxidant 3-O-caffeoyl-1-methylquinic acid induces Nrf2-dependent phase II detoxifying genes and alters intracellular glutathione redox: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 13. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 14. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotection of Ilex latifolia and caffeoylquinic acid derivatives against excitotoxic and hypoxic damage of cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caffeoylquinic Acid Mitigates Neuronal Loss and Cognitive Decline in 5XFAD Mice Without Reducing the Amyloid-β Plaque Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Coffee component 3-caffeoylquinic acid increases antioxidant capacity but not polyphenol content in experimental cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 21. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 22. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 23. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Studying Glucose Metabolism with 5-O-(3'-O-Glucosylcaffeoyl)quinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-(3'-O-Glucosylcaffeoyl)quinic acid is a phenolic compound found in various plants, including those of the Ilex genus. As a derivative of caffeoylquinic acid, it belongs to a class of compounds that have garnered significant interest for their potential therapeutic effects, particularly in the realm of metabolic diseases such as type 2 diabetes. The structural combination of a quinic acid core, a caffeoyl group, and a glucose moiety suggests a potential for interaction with key enzymes and signaling pathways involved in glucose homeostasis.
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on glucose metabolism. The document includes detailed protocols for relevant in vitro and in vivo assays, expected outcomes based on studies of structurally related compounds, and visual representations of the key signaling pathways and experimental workflows.
Potential Mechanisms of Action
Based on studies of related caffeoylquinic acid derivatives, this compound is hypothesized to modulate glucose metabolism through several mechanisms:
-
Inhibition of Carbohydrate-Digesting Enzymes: By inhibiting enzymes such as α-glucosidase and α-amylase in the small intestine, the compound may slow down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.
-
Activation of AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake in muscle and fat cells, and reduced glucose production in the liver.
-
Modulation of Insulin (B600854) Signaling Pathway: The compound may enhance insulin sensitivity by influencing key components of the insulin signaling cascade, leading to improved glucose transporter 4 (GLUT4) translocation to the cell membrane.
Data Presentation: Quantitative Data from Related Compounds
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize findings for structurally similar compounds, providing a benchmark for expected activities.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Caffeoylquinic Acid Derivatives
| Compound | IC50 (µg/mL) | Source Organism | Reference |
| 3,4-di-O-caffeoyl quinic acid | 241.80 ± 14.29 | Elephantopus mollis Kunth | [1] |
| 3,5-dicaffeoylquinic acid | 157.13 ± 6.82 | Artemisia annua L. | [2] |
| Acarbose (Positive Control) | 151.97 ± 5.85 | - | [2] |
Table 2: In Vivo Effects of Caffeoylquinic Acid-Rich Extracts on Glucose Metabolism in Diabetic Rodent Models
| Treatment | Animal Model | Key Findings | Reference |
| Ilex latifolia Leaf Extract | Mice (α-starch loading) | Suppressed the increase in blood glucose levels at 15, 30, and 45 minutes post-starch administration. | [3] |
| Dicaffeoylquinic Acids | Diabetic Mice | Alleviated diabetic symptoms, modulated gut microbiota, and improved glucose and lipid metabolism. | [4] |
| Caffeoylquinic Acid-rich Pandanus tectorius Fruit Extract | Diabetic db/db Mice | Significantly decreased fasting glucose, improved glucose tolerance, and enhanced insulin sensitivity. | [5] |
| 3-Caffeoylquinic Acid | Insulin-Resistant Rats | Reduced fasting blood glucose and insulin levels, and improved oral glucose tolerance. | [6] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in potassium phosphate buffer to achieve final assay concentrations.
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a blank containing all reagents except the enzyme is included.
Calculation of Inhibition:
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. Cytotoxic, apoptotic and anti-α-glucosidase activities of 3,4-di-O-caffeoyl quinic acid, an antioxidant isolated from the polyphenolic-rich extract of Elephantopus mollis Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Anti-diabetic effect of dicaffeoylquinic acids is associated with the modulation of gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The caffeoylquinic acid-rich Pandanus tectorius fruit extract increases insulin sensitivity and regulates hepatic glucose and lipid metabolism in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
Troubleshooting & Optimization
Technical Support Center: Optimizing Accelerated Solvent Extraction of Caffeoylquinic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with accelerated solvent extraction (ASE) to isolate caffeoylquinic acids (CQAs).
Troubleshooting Guide
This guide addresses common issues encountered during the ASE of CQAs, offering potential causes and solutions to optimize your extraction process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of CQAs | Suboptimal Solvent Composition: The polarity of the solvent may not be ideal for extracting the target CQAs.[1] | - Test a range of ethanol (B145695) or methanol (B129727) concentrations in water. Aqueous solutions are often more effective than single-component solvents.[1] For example, optimal yields for 5-CQA and 3,5-diCQA from chicory roots were found using 46% and 57% ethanol, respectively.[2][3][4][5] - For some applications, solvents like aqueous acetone (B3395972) have shown high efficiency for extracting phenolic compounds.[1] |
| Inadequate Temperature: Temperature significantly impacts extraction efficiency. Temperatures that are too low may result in poor extraction, while excessive heat can cause degradation.[1][6][7] | - Optimize the extraction temperature. For instance, 107°C was optimal for 5-CQA, while 95°C was best for 3,5-diCQA from chicory roots.[2][3][4][5] - Be aware that different CQAs may have different optimal extraction temperatures. | |
| Insufficient Extraction Time: The static extraction time may not be long enough for the solvent to penetrate the sample matrix and dissolve the target compounds effectively. | - Increase the static extraction time. A 30-minute extraction time has been used to reach equilibrium in some studies.[2] For thermolabile compounds, using multiple shorter extraction cycles can be beneficial.[1] | |
| Improper Sample Preparation: Large particle size can limit solvent penetration and reduce the surface area available for extraction. | - Ensure the plant material is properly dried and ground to a fine, homogenous powder. | |
| Degradation or Isomerization of CQAs | High Extraction Temperature: CQAs, particularly dicaffeoylquinic acids (diCQAs), are susceptible to heat-induced isomerization and degradation.[8] | - Use the lowest effective temperature for extraction. For example, the optimal temperature for 3,5-diCQA was found to be 95°C.[2][4][5] - Minimize the duration of heat exposure.[8] |
| Prolonged Extraction Time: Extended exposure to extraction conditions, even at moderate temperatures, can promote isomerization.[8] | - Reduce the extraction time to the minimum required for efficient extraction.[8] | |
| Light Exposure: UV radiation can induce trans-cis isomerization of diCQAs.[8] | - Protect samples from light during all stages of extraction and analysis by using amber glassware or covering vessels with aluminum foil.[8] | |
| Solvent pH: The stability of CQAs can be pH-dependent. | - Consider acidifying the extraction solvent (e.g., with 0.1% formic acid) to improve the stability of CQAs. | |
| Poor Reproducibility | Inconsistent Sample Packing: Variations in how the extraction cell is packed can lead to channeling of the solvent and inconsistent extraction. | - Mix the sample with a dispersing agent like diatomaceous earth to ensure uniform packing and prevent channeling.[3] - Develop a standardized protocol for packing the extraction cells. |
| Fluctuations in ASE Parameters: Inconsistent temperature, pressure, or solvent composition between runs will lead to variable results. | - Ensure all ASE parameters are carefully controlled and monitored for each extraction. | |
| Emulsion Formation | Presence of Surfactant-like Compounds: High concentrations of lipids, phospholipids, or proteins in the sample can lead to the formation of emulsions, making phase separation difficult.[9][10] | - Consider a pre-extraction step with a non-polar solvent to remove lipids. - Optimize the polarity of the extraction solvent to minimize the co-extraction of interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for the ASE of caffeoylquinic acids?
A1: The most critical parameters are the extraction temperature and the solvent composition (e.g., the percentage of ethanol or methanol in water).[7] These two factors have the most significant impact on the extraction yield and the stability of the CQAs.[2][3]
Q2: What is a good starting point for solvent selection?
A2: A mixture of ethanol and water is a common and effective solvent system for CQA extraction.[2][3] Starting with a range of concentrations, such as 40%, 60%, and 80% ethanol in water, is a good approach to find the optimal ratio for your specific plant material.
Q3: How can I prevent the isomerization of dicaffeoylquinic acids during extraction?
A3: To prevent isomerization, it is crucial to use the lowest effective temperature and the shortest possible extraction time.[8] Protecting the sample from light is also important.[8] For example, the optimal temperature for extracting 3,5-diCQA has been identified as 95°C.[2][4][5]
Q4: Should I use a single long extraction cycle or multiple shorter cycles?
A4: For compounds that may be sensitive to thermal degradation, using multiple shorter extraction cycles at a lower temperature can be a more effective strategy to maximize yield while minimizing degradation.[1]
Q5: How do I prepare my sample for ASE?
A5: The plant material should be dried to a constant weight (lyophilization is a good option) and then ground into a fine, uniform powder. This increases the surface area for extraction and ensures homogeneity.
Q6: What is the purpose of mixing the sample with diatomaceous earth?
A6: Mixing the powdered sample with an inert material like diatomaceous earth helps to prevent the sample from compacting under pressure.[3] This ensures a more uniform flow of the solvent through the sample, leading to better and more reproducible extractions.
Data Presentation
Table 1: Optimal ASE Conditions for Caffeoylquinic Acids from Forced Chicory Roots
| Caffeoylquinic Acid | Optimal Temperature (°C) | Optimal Ethanol Concentration (%) | Yield (mg/g Dry Matter) |
| 5-Caffeoylquinic Acid (5-CQA) | 107 | 46 | 4.95 ± 0.48[2][3][4][5] |
| 3,5-Dicaffeoylquinic Acid (3,5-diCQA) | 95 | 57 | 5.41 ± 0.79[2][3][4][5] |
Table 2: ASE Parameters for Phenolic Compound Extraction from Green Coffee Cherry
| Ethanol Concentration (%) | Temperature (°C) | Result |
| 50, 60, 70 | 90, 120, 150 | The highest chlorogenic acid content was achieved with 70% ethanol at 90°C.[11] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction of CQAs from Plant Material
This protocol is a general guideline and should be optimized for your specific sample and target compounds.
-
Sample Preparation:
-
ASE System Preparation:
-
Load the sample mixture into an appropriately sized ASE cell (e.g., 100 mL).[3]
-
Place the filled cell into the ASE system.
-
Prepare the desired extraction solvent (e.g., 46% ethanol in water for 5-CQA).
-
-
Extraction Parameters:
-
Set the desired extraction temperature (e.g., 107°C for 5-CQA).[2][3][4]
-
Set the static extraction time (e.g., 30 minutes).[2]
-
Set the number of extraction cycles (e.g., 1-3 cycles).
-
Set the system pressure (e.g., 1500 psi).
-
Include a preheating step to allow the cell to reach the set temperature (e.g., 5-7 minutes).[2]
-
-
Extraction and Collection:
-
Start the extraction cycle.
-
The extract will be collected in a vial. Use amber vials to protect the extract from light.
-
After the extraction is complete, allow the system to purge the cell with nitrogen to collect the remaining extract.
-
-
Post-Extraction Processing:
-
The collected extract can be directly analyzed by HPLC or stored at low temperatures (e.g., -20°C or -80°C) for later analysis.
-
Protocol 2: HPLC Quantification of Caffeoylquinic Acids
This protocol provides a general method for the analysis of CQAs. The specific gradient and column may need to be adapted.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
A C18 reversed-phase column is commonly used.
-
-
Mobile Phase:
-
Gradient Elution:
-
Detection:
-
Quantification:
-
Prepare a series of standard solutions of the target CQAs (e.g., 5-CQA, 3,5-diCQA) of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the extracted samples and determine the peak areas of the CQAs.
-
Calculate the concentration of the CQAs in the samples using the calibration curve.
-
Visualizations
Caption: Workflow for Accelerated Solvent Extraction and Analysis of Caffeoylquinic Acids.
Caption: Troubleshooting Logic for Low CQA Yield in Accelerated Solvent Extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts | MDPI [mdpi.com]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization of Chlorogenic Acid Extraction Condition from Green Coffee Cherry Using Accelerated Solvent Extraction | Burapha Science Journal [scijournal.buu.ac.th]
- 12. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 5-O-Caffeoylquinic Acid Under Ultrasound
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-O-caffeoylquinic acid (5-CQA) and ultrasound technologies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of 5-CQA during your experiments.
I. Troubleshooting Guides
This section addresses common issues encountered during the ultrasonic treatment of 5-O-caffeoylquinic acid.
Issue 1: Unexpectedly High Degradation of 5-CQA
Symptoms:
-
Significantly lower than expected 5-CQA concentration in post-sonication samples, as determined by HPLC analysis.
-
Appearance of unknown peaks in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Ultrasonic Power/Intensity | High ultrasonic power can lead to accelerated degradation. Reduce the power intensity or amplitude of the sonicator. Start with a lower power setting and gradually increase to find the optimal balance between extraction efficiency and stability. |
| Prolonged Sonication Time | Extended exposure to ultrasound can increase the degradation of 5-CQA.[1][2] Optimize the sonication time by performing a time-course study to identify the point of maximum yield before significant degradation occurs. |
| High Temperature | Elevated temperatures, especially in combination with ultrasound, can promote the degradation of phenolic compounds.[3][4] Use a cooling jacket or an ice bath to maintain a constant, low temperature during sonication. Many studies suggest that temperatures up to 50°C are generally safe for many phenolic compounds, but degradation can occur at higher temperatures.[4] |
| Unfavorable pH of the Medium | 5-CQA is known to be more susceptible to degradation and isomerization in neutral and alkaline conditions.[1][5] The degradation rate constant increases with increasing pH.[1][5] Ensure the pH of your solvent is in the acidic range (e.g., pH 4-5) to enhance stability. |
| Presence of Oxidizing Species | Ultrasonic cavitation can generate reactive oxygen species (ROS) that can degrade 5-CQA.[1] De-gas the solvent before sonication to minimize the presence of dissolved oxygen. Consider adding antioxidants like ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG), which have been shown to improve the stability of 5-CQA under ultrasound.[1][5] |
| Inappropriate Solvent Choice | The choice of solvent can influence the stability of 5-CQA. For instance, degradation can be more severe in a 50% methanol (B129727) system compared to water under the same ultrasonic power.[1] Experiment with different solvents or solvent combinations to find the one that offers the best stability for your application. |
Issue 2: Appearance of Unidentified Peaks in HPLC Chromatogram
Symptoms:
-
New peaks, other than the 5-CQA peak, are observed in the chromatogram of sonicated samples.
Possible Causes and Solutions:
| Possible Cause | Identification and Confirmation |
| Isomerization | Ultrasound can promote the isomerization of 5-CQA to its isomers, primarily 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA).[1][5] This is more pronounced in neutral and alkaline conditions.[1][5] Compare the retention times of the new peaks with those of 3-CQA and 4-CQA standards if available. LC-MS/MS analysis can confirm the identity of these isomers, as they will have the same mass-to-charge ratio (m/z) as 5-CQA but different fragmentation patterns.[6][7] |
| Degradation Products | More extensive degradation can lead to the formation of smaller molecules. Potential degradation pathways include hydrolysis, methylation (if methanol is used as a solvent), and dehydration.[6] LC-MS/MS is the most effective technique for identifying these degradation products. Look for characteristic fragment ions. For example, the loss of the caffeoyl group from 5-CQA results in a quinic acid fragment.[6][8] |
| Contamination | The new peaks could be from contaminants in the sample, solvent, or from the experimental setup. Run a blank (solvent only) through the HPLC system to check for solvent-related contamination. Ensure all glassware and equipment are thoroughly cleaned. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of 5-CQA under ultrasound?
A1: The primary degradation pathways for 5-CQA under ultrasound are isomerization, hydrolysis, methylation, and dehydration.[6] The most commonly observed products are its isomers, 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA).[1][5] More severe degradation can lead to the cleavage of the ester bond, yielding caffeic acid and quinic acid. If methanol is used as a solvent, methylated derivatives of 5-CQA can also be formed.[6]
Q2: How can I minimize the degradation of 5-CQA during ultrasound-assisted extraction (UAE)?
A2: To minimize degradation during UAE, it is crucial to optimize several parameters. Use a lower ultrasonic power and a shorter extraction time.[1][2] Maintain a low temperature using a cooling system.[3][4] Use an acidic solvent (pH 4-5) and de-gas it before use.[1][5] The addition of antioxidants such as ascorbic acid can also protect 5-CQA from degradation.[1][5]
Q3: What is the effect of ultrasonic frequency on 5-CQA stability?
A3: While the effect of ultrasonic power and temperature is well-documented, specific studies detailing the impact of varying frequencies on 5-CQA stability are less common. Generally, higher frequencies can lead to less intense cavitation events, which might result in lower degradation. However, the overall effect is complex and can also depend on the reactor geometry and other experimental conditions. It is recommended to perform preliminary studies to determine the optimal frequency for your specific setup.
Q4: My HPLC baseline is noisy after analyzing sonicated samples. What could be the cause?
A4: A noisy baseline can be due to several factors. It could be caused by the presence of fine particulate matter from the sonicated sample that has not been adequately filtered. Ensure your samples are passed through a 0.22 µm or 0.45 µm syringe filter before injection. Another cause could be the carryover of highly retained compounds from previous injections. It is also possible that the detector lamp is failing or there are air bubbles in the system.
Q5: How can I confirm the identity of suspected degradation products?
A5: The most definitive method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS). By comparing the mass spectra and fragmentation patterns of the unknown peaks with those of reference standards or with data from the literature, you can confidently identify the degradation products. For isomers like 3-CQA and 4-CQA, which have the same molecular weight as 5-CQA, their distinct fragmentation patterns in MS/MS are key for differentiation.[7]
III. Data Presentation
Table 1: Influence of Ultrasonic Parameters on 5-CQA Stability
| Parameter | Condition | Effect on 5-CQA Stability | Reference |
| Ultrasonic Power | Increasing Power | Increased degradation rate.[1] | [1] |
| Temperature | Increasing Temperature | Generally, increased degradation, especially above 50-60°C.[4] | [4] |
| pH | Neutral to Alkaline | Accelerated degradation and isomerization.[1][5] | [1][5] |
| Solvent | 50% Methanol vs. Water | More significant degradation in 50% methanol.[1] | [1] |
| Antioxidants (e.g., Vitamin C, EGCG) | Addition to the medium | Improved stability and reduced degradation.[1][5] | [1][5] |
IV. Experimental Protocols
Protocol 1: Standardized Ultrasound Treatment for 5-CQA Stability Study
-
Preparation of 5-CQA Solution:
-
Prepare a stock solution of 5-O-caffeoylquinic acid in your chosen solvent (e.g., water, methanol, or an aqueous-organic mixture).
-
Ensure the solvent is of high purity and has been de-gassed by sonication or sparging with nitrogen.
-
Adjust the pH of the solution to the desired level using a suitable buffer or acid/base.
-
-
Ultrasound Treatment:
-
Place a known volume of the 5-CQA solution into a vessel suitable for sonication (e.g., a jacketed glass beaker).
-
If using a probe sonicator, ensure the probe is immersed to a consistent depth in the solution.
-
Connect the vessel to a cooling system to maintain a constant temperature.
-
Set the desired ultrasonic parameters (power/amplitude, frequency, and duration).
-
Begin the sonication process.
-
-
Sample Collection and Preparation:
-
At predetermined time intervals, withdraw aliquots of the solution.
-
Immediately quench any ongoing reactions by, for example, placing the aliquot on ice.
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.
-
-
Analytical Quantification:
-
Analyze the filtered samples by a validated HPLC-UV or LC-MS method to determine the concentration of 5-CQA and any degradation products.
-
Use a calibration curve prepared with a 5-CQA standard of known concentration for accurate quantification.
-
V. Mandatory Visualizations
Diagram 1: Degradation and Isomerization Pathway of 5-O-Caffeoylquinic Acid under Ultrasound
Caption: Degradation pathway of 5-CQA under ultrasound.
Diagram 2: Experimental Workflow for 5-CQA Stability Analysis
Caption: Experimental workflow for 5-CQA stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.co [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and isomerization of 5- O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing isomerization of 5-CQA during extraction and storage.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-chlorogenic acid (5-CQA). It focuses on preventing its isomerization to 3-CQA and 4-CQA during extraction and storage, ensuring the integrity of your experimental results.
Troubleshooting Guide
Issue: Appearance of Unexpected Peaks During HPLC Analysis
Question: I'm seeing new, closely eluting peaks around my main 5-CQA peak in my HPLC chromatogram. Could this be isomerization?
Answer: Yes, the appearance of new peaks with similar retention times to 5-CQA is a strong indicator of isomerization.[1] The primary isomerization products, 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA), are structurally very similar to 5-CQA and thus have similar chromatographic behavior. To confirm, you can use mass spectrometry (MS) to identify the molecular weight of the compounds in the unexpected peaks, which should be identical to that of 5-CQA.
Issue: Low Yield of 5-CQA in Extracts
Question: My extraction protocol is resulting in a low yield of 5-CQA. What are the possible causes and how can I improve my yield?
Answer: Low yields of 5-CQA can be due to several factors that promote its degradation and isomerization. Key factors to consider are:
-
High Temperature: Elevated temperatures during extraction significantly accelerate isomerization and degradation.[2][3][4][5]
-
Alkaline or Neutral pH: 5-CQA is most stable in acidic conditions (pH 2.0 - 5.5).[1][6] As the pH increases towards neutral and alkaline, the rate of isomerization and degradation increases rapidly.[1][3][6]
-
Prolonged Extraction Time: Longer exposure to extraction conditions, even at moderate temperatures, can increase the extent of isomerization.[2]
-
Light Exposure: Exposure to light, especially UV radiation, can cause trans-cis isomerization.[1][2]
-
Solvent Composition: The choice of solvent can impact stability. For instance, 100% methanol (B129727) may lead to more degradation compared to a 50% methanol/water mixture.[2]
To troubleshoot, review and optimize your extraction protocol by controlling these parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-CQA isomerization?
A1: The primary mechanism is acyl migration, which is an intramolecular transesterification reaction.[2] In this process, the caffeoyl group on the 5th position of the quinic acid core migrates to the 3rd or 4th position, forming 3-CQA and 4-CQA respectively. This process is catalyzed by heat and alkaline or neutral pH.[1][3]
Q2: What are the optimal conditions for extracting 5-CQA while minimizing isomerization?
A2: To minimize isomerization during extraction, it is crucial to control temperature and pH.
-
Temperature: Use cold solvents (e.g., 4°C) and keep the extraction vessel on ice.[1][2] If using methods like ultrasound-assisted extraction (UAE), which can generate heat, ensure the temperature is carefully controlled.[2]
-
pH: Use a slightly acidic extraction solvent (pH 2.0 - 5.5).[1] This can be achieved by adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1% v/v).[1][2]
Q3: How should I store my 5-CQA extracts to prevent isomerization?
A3: For optimal stability, store extracts at low temperatures and protected from light.
-
Short-term storage (up to 24 hours): Store at 4°C.[1]
-
Light protection: Use amber vials or wrap containers in aluminum foil.[1][2]
-
pH: Ensure the storage solvent is slightly acidic (pH 2.0 - 5.5).[1]
Q4: Are there any additives that can help stabilize 5-CQA in solution?
A4: Yes, antioxidants like ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to improve the stability of 5-CQA in solution, especially under alkaline conditions, by protecting it from oxidative degradation.[1][6][7]
Data on 5-CQA Stability
The stability of 5-CQA is highly dependent on temperature and pH. The following tables summarize the key factors influencing its stability.
Table 1: Influence of Temperature on 5-CQA Stability
| Temperature Range | Effect on Isomerization and Degradation | Recommendations |
| < 10°C | Minimal isomerization and degradation. | Ideal for storage and processing.[1] |
| 25-40°C | Slow to moderate isomerization can occur over time. | Suitable for short-term experiments. Minimize exposure time.[1] |
| > 50°C | Significant and rapid isomerization and degradation. | Avoid if possible. If heating is necessary, use the lowest possible temperature and shortest duration.[1][5] |
Table 2: Influence of pH on 5-CQA Stability
| pH Range | Effect on Isomerization and Degradation | Recommendations |
| 2.0 - 5.5 | High stability, minimal isomerization. | Optimal pH range for extraction and storage in solution.[1][6] |
| 6.0 - 8.0 | Increased rate of isomerization. | Buffer systems in this range should be used with caution and for short durations.[1][6] |
| > 8.0 | Rapid isomerization and degradation. | Avoid alkaline conditions.[1][3][6] |
Experimental Protocols
Protocol 1: Recommended Low-Temperature Extraction Procedure to Minimize Isomerization
This protocol is designed to minimize the isomerization of 5-CQA by controlling temperature and pH.
-
Preparation: Pre-cool all solvents (e.g., 50% methanol in water with 0.1% formic acid) and equipment to 4°C.[2]
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Extraction:
-
Clarification:
-
Storage:
Protocol 2: HPLC Method for Quantification of 5-CQA and its Isomers
This is a general HPLC method that can be adapted for the analysis of 5-CQA and its isomers.
-
Column: Gemini C18 (100 x 4.6 mm, 3 µm) or equivalent.[8]
-
Mobile Phase:
-
Gradient: A gradient elution is typically used, starting with a higher percentage of aqueous phase and increasing the organic phase over time. For example, 5% B to 35% B over 30 minutes.[8]
-
Flow Rate: 0.8 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Detection: UV detector at 325 nm.[10]
-
Isomer Identification: The isomers 3-CQA, 4-CQA, and 5-CQA can be identified by comparing their retention times and UV spectra with those of authentic standards. Isomerization of a 5-CQA standard by heating in a dilute alkaline solution can be used to generate a mixture of the three isomers for peak identification.[10]
Visualizations
Caption: Isomerization pathway of 5-CQA to 3-CQA and 4-CQA via acyl migration.
Caption: Recommended experimental workflow for 5-CQA extraction to minimize isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 5-caffeoylquinic acid (5-CQA) as one of the major classes of chlorogenic acid in commercial tea and coffee samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Technical Support Center: Optimizing HPLC Separation of Caffeoylquinic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) separation of caffeoylquinic acid (CQA) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of caffeoylquinic acid isomers so challenging?
Caffeoylquinic acid isomers, such as 3-CQA, 4-CQA, and 5-CQA (chlorogenic acid), are positional isomers with the same molecular formula and mass.[1] This structural similarity results in very close physicochemical properties, making their separation by standard chromatographic techniques difficult.[1] Furthermore, the presence of cis and trans geometrical isomers for each positional isomer adds another layer of complexity.[1]
Q2: Can I rely solely on mass spectrometry (MS) to differentiate CQA isomers?
While mass spectrometry is a powerful tool for identification, it often cannot distinguish between co-eluting CQA isomers. These isomers can produce identical or very similar fragmentation patterns in MS/MS experiments, making it impossible to unambiguously identify them in a mixture without prior chromatographic separation.[1][2] Therefore, a robust HPLC or UHPLC method that achieves baseline separation is crucial.
Q3: What are the most critical factors influencing the HPLC separation of CQA isomers?
The successful separation of CQA isomers hinges on the careful optimization of several parameters:
-
Stationary Phase (Column Chemistry): The choice of the HPLC column is paramount. While C18 columns are widely used, phenyl-based columns (e.g., Phenyl-Hexyl) can offer different selectivity due to π-π interactions with the aromatic rings of the CQA isomers.[1][2]
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can significantly impact selectivity and elution order.[1][3] Using an acidic modifier, such as formic acid or acetic acid, is common to ensure good peak shape.[3][4]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Adjusting the column temperature can improve peak shape and resolution.[1][4]
-
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is typically necessary to achieve adequate separation of all CQA isomers in a complex sample.[4][5]
Q4: How stable are caffeoylquinic acid isomers during analysis and storage?
CQA isomers can be unstable and susceptible to degradation or isomerization under various conditions, including changes in temperature, pH, and light exposure.[4][6] For instance, 5-CQA can isomerize at high temperatures.[4] Di-acyl CQAs generally show poorer stability than mono-acyl CQAs.[4][6] It is crucial to control these factors during sample preparation and analysis to ensure accurate quantification. Storing samples at low temperatures (e.g., 4°C or -20°C) and protecting them from light is recommended.[4][7]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of caffeoylquinic acid isomers.
Problem 1: Poor Resolution / Co-elution of Isomers
-
Symptom: Peaks for different CQA isomers are not baseline separated, appearing as a single broad peak or overlapping peaks.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Stationary Phase | Switch to a column with a different selectivity. Consider a phenyl-hexyl or a core-shell particle column for improved efficiency.[2] |
| Suboptimal Mobile Phase | Adjust the organic modifier (try acetonitrile if using methanol, or vice-versa). Optimize the concentration of the acid modifier (e.g., 0.1% to 2% formic acid).[4][5] Changes in pH can significantly affect the resolution of phenolic acids.[3] |
| Incorrect Gradient Profile | Modify the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.[4] |
| Inadequate Column Temperature | Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).[4][8] An increase in temperature can sometimes enhance resolution. |
Problem 2: Peak Tailing
-
Symptom: Chromatographic peaks are asymmetrical with a "tail" extending from the peak maximum.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups. Using an acidic modifier like formic or acetic acid is essential.[3] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if performance does not improve. |
Problem 3: Inconsistent Retention Times
-
Symptom: The time at which a specific CQA isomer elutes from the column varies between injections.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in Pump Pressure or Flow Rate | Check the HPLC system for leaks and ensure the pump is functioning correctly. Degas the mobile phase to prevent bubble formation. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[4] |
Experimental Protocols
Below are examples of detailed methodologies for the HPLC separation of caffeoylquinic acid isomers.
Method 1: UHPLC-DAD Method
-
Instrumentation: ACQUITY UPLC System with a photodiode array detector.
-
Column: ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm).[5]
-
Mobile Phase:
-
Gradient Elution:
-
0.00 min, 15% B
-
3.30 min, 20% B
-
3.86 min, 30% B
-
5.05 min, 40% B
-
5.35 min, 55% B
-
5.64 min, 60% B
-
5.95 min, 95% B
-
7.50 min, 95% B[5]
-
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: Not specified in the source, but typically 25-40°C is a good starting point.
-
Detection: Diode Array Detector, monitoring at 327 nm.[4]
-
Injection Volume: 5 µL.[8]
Method 2: HPLC-PDA Method
-
Instrumentation: HPLC with a Photo Diode Array (PDA) detector.
-
Column: Agilent Zorbax Eclipse SB-C18 (150 × 4.6 mm, 5 μm).[4]
-
Mobile Phase:
-
Gradient Elution:
-
0 min, 90% B
-
10 min, 85% B
-
11 min, 75% B
-
25 min, 75% B
-
26 min, 90% B
-
40 min, 90% B[4]
-
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: PDA, monitoring at 327 nm.[4]
-
Injection Volume: 10 µL.[4]
Data Presentation
Table 1: HPLC Method Validation Data for Caffeoylquinic Acids [4]
| Compound | Regression Equation (y = ax + b) | Correlation Coefficient (r²) | LOD (µg/mL) | LLOQ (µg/mL) |
| 5-caffeoylquinic acid | y = 2E+07x + 2345.1 | > 0.9993 | 0.10 - 0.40 | 0.34 - 1.32 |
| 3-caffeoylquinic acid | y = 2E+07x + 1876.4 | > 0.9993 | 0.10 - 0.40 | 0.34 - 1.32 |
| 4-caffeoylquinic acid | y = 2E+07x + 2013.8 | > 0.9993 | 0.10 - 0.40 | 0.34 - 1.32 |
| 1,3-dicaffeoylquinic acid | y = 3E+07x + 3456.2 | > 0.9993 | 0.10 - 0.40 | 0.34 - 1.32 |
| 3,4-dicaffeoylquinic acid | y = 3E+07x + 2879.5 | > 0.9993 | 0.10 - 0.40 | 0.34 - 1.32 |
| 3,5-dicaffeoylquinic acid | y = 3E+07x + 3124.7 | > 0.9993 | 0.10 - 0.40 | 0.34 - 1.32 |
| 4,5-dicaffeoylquinic acid | y = 3E+07x + 2998.1 | > 0.9993 | 0.10 - 0.40 | 0.34 - 1.32 |
y = peak area, x = sample quantity injected
Table 2: Stability of Caffeoylquinic Acids Under Different Storage Conditions (% degradation after 7 days) [4]
| Compound | Room Temperature (50% Methanol) | 4°C (50% Methanol) | Room Temperature (100% Methanol, transparent vial) |
| 5-caffeoylquinic acid | Not specified | Not specified | 24.63% |
| 3-caffeoylquinic acid | Not specified | Not specified | 8.82% |
| 4-caffeoylquinic acid | Not specified | Not specified | 46.09% |
| 1,3-dicaffeoylquinic acid | Not specified | Not specified | 11.93% |
| 3,4-dicaffeoylquinic acid | 7.82% | < 5% | 33.25% |
| 3,5-dicaffeoylquinic acid | 7.03% | < 5% | 17.44% |
| 4,5-dicaffeoylquinic acid | 10.08% | < 5% | 44.96% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ohsu.edu [ohsu.edu]
- 3. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Quantifying Dicaffeoylquinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acid (dCQA) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the quantification of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with dicaffeoylquinic acid derivatives?
A1: The stability of dCQA derivatives is a critical factor in their accurate quantification and is primarily influenced by temperature, pH, and light exposure.[1] High temperatures can lead to significant degradation and isomerization (the migration of a caffeoyl group to a different position on the quinic acid core).[1][2] For example, 3,5-dCQA can isomerize to 3,4-dCQA and 4,5-dCQA.[1][2] Generally, dCQAs are more stable at lower temperatures, such as 4°C, compared to room temperature.[1] It is also important to note that mono-caffeoylquinic acids (monoCQAs) are generally much more stable than dCQAs under the same conditions.[1][3]
Regarding pH, dCQAs are more stable in acidic conditions.[1][2] As the pH increases to neutral or basic levels, the rate of isomerization and degradation significantly increases.[1][2][4] Exposure to light, particularly UV radiation, can also cause trans-cis isomerization of dCQAs.[2] Therefore, it is recommended to store standards and samples at low temperatures, in the dark, and under acidic conditions whenever possible.[2][5]
Q2: Why is the chromatographic separation of dCQA isomers so challenging?
A2: The separation of dCQA isomers, such as 3,5-dCQA and 4,5-dCQA, is difficult because they are positional isomers. This means they have the same molecular formula and mass, differing only in the attachment points of the caffeoyl groups to the quinic acid core.[6] This structural similarity results in very close physicochemical properties, making them challenging to resolve with standard chromatographic techniques.[6] To add another layer of complexity, each positional isomer can also exist as cis and trans geometrical isomers.[6]
Q3: Can mass spectrometry (MS) alone be used to differentiate and quantify dCQA isomers?
A3: While mass spectrometry is a powerful tool for identification, it cannot easily differentiate between co-eluting dCQA isomers.[6] These isomers produce identical or very similar fragmentation patterns in MS/MS experiments, making it nearly impossible to unambiguously identify and quantify them in a mixture without prior chromatographic separation.[6][7] Therefore, a robust and optimized chromatographic method capable of resolving the isomers before they enter the mass spectrometer is essential for accurate quantification.[6]
Q4: What are the most critical factors to consider for developing a successful HPLC separation method for dCQA isomers?
A4: The successful separation of dCQA isomers hinges on the careful optimization of several chromatographic parameters. The most influential factors include:
-
Column Chemistry: The choice of the stationary phase is paramount. While C18 columns are commonly used, phenyl-based columns (e.g., Phenyl-Hexyl) often provide different selectivity due to π-π interactions with the aromatic rings of the dCQA molecules, which can enhance separation.[6]
-
Mobile Phase Composition: The organic modifier used (e.g., methanol (B129727) vs. acetonitrile) can significantly impact selectivity and even the elution order of the isomers.[6] The mobile phase should also be acidified, typically with 0.1% formic or phosphoric acid, to suppress the ionization of phenolic and carboxylic acid groups, which minimizes unwanted interactions with the stationary phase and improves peak shape.[6]
-
Column Temperature: Temperature affects the viscosity of the mobile phase, the solubility of the analytes, and their interaction with the stationary phase. Adjusting the column temperature can improve peak shape and resolution between closely eluting isomers.[6]
-
Gradient Profile: A shallow gradient elution, where the percentage of the organic solvent is increased slowly over time, allows for a longer residence time of the analytes on the column, which can significantly improve the resolution of isomeric compounds.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of dCQA derivatives.
Problem 1: Poor or No Resolution Between dCQA Isomer Peaks
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | Switch from a standard C18 column to a Phenyl-Hexyl column to leverage different selectivity based on π-π interactions.[6] |
| Suboptimal Mobile Phase | If using acetonitrile, try switching to methanol, or vice versa, as this can alter the elution order and improve resolution.[6] Ensure the mobile phase is acidified (e.g., 0.1% formic acid).[6] |
| Gradient is Too Steep | Decrease the rate of the organic solvent gradient to provide more time for the isomers to separate on the column.[6] |
| Inadequate Column Temperature | Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution.[6] |
Problem 2: Peak Tailing or Broad Peaks
| Potential Cause | Recommended Solution |
| Secondary Interactions | Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to suppress the ionization of the analytes.[6] |
| Sample Overload | Reduce the injection volume or dilute the sample. Overloading the column can lead to poor peak shape.[6] |
| Column Degradation | Flush the column with a strong solvent. If the column is old or has been used extensively, it may need to be replaced.[6] |
Problem 3: Shifting Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.[6] |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable column temperature.[6] |
Problem 4: Low Recovery of dCQA Derivatives
| Potential Cause | Recommended Solution |
| Adsorption to Container Surfaces | Use silanized glass vials or polypropylene (B1209903) vials to minimize the adsorption of the analytes.[1][5] |
| Incomplete Extraction | Optimize the extraction procedure by considering factors such as solvent type, temperature, and extraction time.[1][5] |
| Degradation During Sample Processing | Minimize the exposure of samples to high temperatures and light during all stages of preparation and analysis.[1][2] Work quickly and keep samples on ice when possible. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for dCQA derivatives from the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Caffeoylquinic Acids
| Compound | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
|---|---|---|
| Chlorogenic acid | 0.3012 | 0.9128 |
| Isochlorogenic acid A | 0.1182 | 0.3582 |
| 1,5-dicaffeoylquinic acid | 0.2342 | 0.7098 |
Data sourced from a study on the quantification of caffeoylquinic acid derivatives in Ainsliaea acerifolia leaves.[8]
Table 2: Typical Distribution of Chlorogenic Acid Isomers in Coffee Brew
| Compound | Average Percent Distribution (%) |
|---|---|
| 5-O-caffeoylquinic acid (5-CQA) | 41–48% |
| 4-O-caffeoylquinic acid (4-CQA) | 20–25% |
| 3-O-caffeoylquinic acid (3-CQA) | 17–20% |
| 5-O-feruloylquinic acid (5-FQA) | 4–8% |
| 3,4-dicaffeoylquinic acid (3,4-diCQA) | 1.0–2.5% |
| 3,5-dicaffeoylquinic acid (3,5-diCQA) | 1.0–1.5% |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | ~1% |
Data sourced from a comprehensive analysis of coffee brews.[9]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of dCQAs from Plant Material
This protocol is designed to efficiently extract dCQAs while minimizing degradation.
-
Sample Preparation:
-
Air-dry the plant material at room temperature in a shaded area.
-
Grind the dried material into a fine powder.[10]
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 0.3 g).[10]
-
Add a specific volume of extraction solvent (e.g., 15 mL of 75% methanol in water) to the sample.[10] A mixture of alcohol and water is commonly used.[2] For enhanced stability, consider using a solvent containing 0.1% formic acid and pre-cooling it to 4°C.[2]
-
Protect the sample from light by using amber glassware or wrapping the vessel in aluminum foil.[2]
-
Place the mixture in an ultrasonic bath and sonicate. The duration and temperature should be optimized to maximize extraction efficiency while minimizing degradation.[2][11]
-
-
Post-Extraction Processing:
Protocol 2: HPLC-DAD Quantification of dCQAs
This protocol outlines a general method for the quantification of dCQAs using HPLC with a Diode-Array Detector (DAD).
-
Chromatographic System:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[10]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[10] A Phenyl-Hexyl column may provide better resolution for isomers.[6]
-
Mobile Phase: A gradient elution is typically employed.[10]
-
Gradient Program: A representative gradient is as follows: 0-8 min, 15% B; 8-12 min, 15-30% B; 12-16 min, 30% B; 16-20 min, 30-15% B; 20-25 min, 15% B.[10] This should be optimized for the specific isomers of interest.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[6]
-
Detection Wavelength: Monitor at 325 nm for dCQAs.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of the dCQA of interest with known concentrations to generate a calibration curve.
-
The concentration of the dCQA in the sample extract is determined by comparing its peak area to the calibration curve.[10]
-
Visualizations
Caption: A typical experimental workflow for the extraction and quantification of dCQA derivatives.
Caption: A troubleshooting guide for addressing poor peak resolution of dCQA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. daneshyari.com [daneshyari.com]
Technical Support Center: Degradation Kinetics of Chlorogenic Acid in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorogenic acid (CGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of chlorogenic acid's degradation kinetics in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of chlorogenic acid in aqueous solutions?
A1: The stability of chlorogenic acid (5-caffeoylquinic acid, 5-CQA) and its isomers is significantly influenced by several factors:
-
pH: Chlorogenic acid is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[1][2][3] The degradation rate constant increases with higher pH.[2][4][5]
-
Temperature: Higher temperatures accelerate the degradation of chlorogenic acid.[6][7]
-
Light: Exposure to light can promote the degradation of chlorogenic acids.[6]
-
Presence of Oxygen: As a phenolic compound, chlorogenic acid is susceptible to oxidation, a process that can be accelerated by the presence of oxygen.
-
Presence of Other Substances: The presence of antioxidants like ascorbic acid (Vitamin C) and (-)-epigallocatechin (B1671488) gallate (EGCG) can improve the stability of chlorogenic acid in solution.[2][4][5][8]
Q2: What are the main degradation products of chlorogenic acid in aqueous solutions?
A2: Under aqueous conditions, particularly at neutral and alkaline pH, 5-CQA undergoes isomerization to form its isomers, cryptochlorogenic acid (4-CQA) and neochlorogenic acid (3-CQA).[2][3] Further degradation can lead to the formation of caffeic acid and quinic acid through the hydrolysis of the ester bond, although some studies did not detect caffeic acid as a degradation product under certain conditions.[1][3][9] At higher temperatures, as seen in processes like coffee roasting, a more complex array of degradation products can be formed, including lactones and volatile phenols.[9][10]
Q3: Which kinetic model is most appropriate for describing the degradation of chlorogenic acid?
A3: The degradation kinetics of chlorogenic acid and its isomers in aqueous solutions are often well-described by the Weibull equation.[1][2][3][4][5] This model is versatile and can account for the complex degradation patterns observed. In some cases, an Arrhenius type kinetic model has been used to describe the changes in concentration as a function of temperature.[11][12]
Q4: How can I prepare and store chlorogenic acid stock solutions to minimize degradation?
A4: To ensure the stability of your chlorogenic acid stock solutions, consider the following:
-
Solvent: Prepare stock solutions in a slightly acidic buffer (e.g., pH 3-5) or in a solvent like methanol (B129727) or ethanol.[6][7]
-
Temperature: Store stock solutions at low temperatures, such as -4°C or below.[13]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6]
-
Oxygen: To minimize oxidation, consider de-gassing the solvent before use and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Additives: For working solutions at neutral or alkaline pH, the addition of stabilizers like ascorbic acid can be beneficial.[8]
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Isomerization.
-
Explanation: Chlorogenic acid (5-CQA) can isomerize to 3-CQA and 4-CQA in solution, especially at neutral or alkaline pH.[2][3] These isomers have very similar structures and may appear as new, closely eluting peaks in your chromatogram.
-
Solution: Confirm the identity of the new peaks by comparing their retention times and UV spectra with those of authentic standards for 3-CQA and 4-CQA. If standards are unavailable, LC-MS/MS can be used for structural elucidation.[6]
-
-
Possible Cause 2: Degradation Products.
-
Explanation: Depending on the experimental conditions (e.g., high temperature, extreme pH), chlorogenic acid can degrade into other compounds like caffeic acid and quinic acid.[7]
-
Solution: Analyze standards of potential degradation products to see if their retention times match the unexpected peaks.
-
-
Possible Cause 3: Contamination.
-
Explanation: The unexpected peaks could be due to contamination of the sample, solvent, or HPLC system.
-
Solution: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
Issue 2: The degradation rate of my chlorogenic acid is much faster/slower than expected.
-
Possible Cause 1: Incorrect pH.
-
Explanation: The pH of the aqueous solution has a dramatic effect on the degradation rate.[2][4][5] A small deviation from the intended pH can lead to significant changes in stability.
-
Solution: Carefully measure and verify the pH of your buffer or solution before and during the experiment. Ensure your pH meter is properly calibrated.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Possible Cause 3: Presence of Catalysts or Inhibitors.
-
Explanation: Trace amounts of metal ions can catalyze the oxidation of phenolic compounds. Conversely, the unintentional presence of antioxidants could slow down the degradation.
-
Solution: Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, but be aware that this can introduce another variable to your system.
-
Data Presentation
Table 1: Summary of Degradation Kinetic Parameters for Chlorogenic Acid Isomers at 37°C
| pH | Isomer | Rate Constant (k) | Half-life (t½) | Order of Stability |
| 7.05 | 5-CQA | - | - | 5-CQA > 3-CQA > 4-CQA[1][3] |
| 4-CQA | Higher | Lower | ||
| 3-CQA | Intermediate | Intermediate | ||
| 7.96 | 5-CQA | - | - | 5-CQA > 3-CQA > 4-CQA[1][3] |
| 4-CQA | Higher | Lower | ||
| 3-CQA | Intermediate | Intermediate | ||
| 9.25 | 5-CQA | - | - | 5-CQA > 3-CQA > 4-CQA[1][3] |
| 4-CQA | Higher | Lower | ||
| 3-CQA | Intermediate | Intermediate |
Note: Specific values for k and t½ can be found in the cited literature and will vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Determination of Chlorogenic Acid Degradation Kinetics by HPLC
-
Preparation of Solutions:
-
Prepare a stock solution of 5-caffeoylquinic acid (5-CQA) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a slightly acidic buffer).
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).[2][5]
-
If studying the effect of additives, prepare stock solutions of these compounds (e.g., ascorbic acid, EGCG).[2][5]
-
-
Degradation Experiment:
-
In a temperature-controlled environment (e.g., a 37°C water bath), add a known volume of the 5-CQA stock solution to the pre-heated buffer solution to achieve the desired final concentration.[2][5]
-
If applicable, add the desired concentration of any stabilizing or destabilizing agents.
-
Immediately withdraw a sample at time zero (t=0) and quench the reaction (e.g., by adding an equal volume of cold methanol or by immediate injection into the HPLC).
-
Continue to withdraw samples at predetermined time intervals over the course of the experiment.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC-UV method. A common method involves a C18 column and a gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile.[14][15][16]
-
Set the UV detector to a wavelength where chlorogenic acid has maximum absorbance, typically around 325 nm.[14][15]
-
Quantify the concentration of 5-CQA and its isomers (if standards are available) at each time point by comparing the peak areas to a calibration curve.
-
-
Data Analysis:
-
Plot the concentration of 5-CQA versus time.
-
Fit the data to an appropriate kinetic model, such as the Weibull equation, to determine the degradation rate constant (k) and other kinetic parameters.[2]
-
Mandatory Visualization
Caption: Experimental workflow for studying chlorogenic acid degradation kinetics.
Caption: Simplified degradation pathway of chlorogenic acid in aqueous solution.
References
- 1. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. | Semantic Scholar [semanticscholar.org]
- 5. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] EMPIRICAL MODEL OF THE CHLOROGENIC ACID DEGRADATION KINETICS DURING COFFEE ROASTING IN A SPOUTED BED | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid Yield from Chicory
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid and related caffeoylquinic acids (CQAs) from chicory (Cichorium intybus).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the yield of this compound from chicory?
A1: The primary strategies can be categorized into three main areas:
-
Pre-harvest Elicitation: Application of elicitors to chicory plants or cell cultures to stimulate the biosynthesis of secondary metabolites, including CQAs.
-
Post-harvest Treatments: Employing specific stress-inducing treatments to harvested chicory roots to enhance the accumulation of CQAs.
-
Extraction Optimization: Refining the extraction methodology to maximize the recovery of the target compound from the chicory matrix.
Q2: How does elicitation work to increase CQA yields?
A2: Elicitors are compounds that trigger a defense response in plants. This response often involves the upregulation of secondary metabolic pathways, such as the phenylpropanoid pathway, which is responsible for the biosynthesis of caffeoylquinic acids. By introducing elicitors, you can artificially stimulate this defense mechanism, leading to a higher accumulation of the desired compounds.
Q3: What post-harvest treatments are effective for increasing CQA content in chicory roots?
A3: Wounding and drying of forced chicory roots have been shown to significantly increase the content of CQAs. Wounding, such as cutting or slicing, induces a stress response, while controlled drying at specific temperatures can further promote the biosynthesis of these compounds.
Q4: Which extraction techniques are most effective for isolating CQAs from chicory?
A4: Accelerated Solvent Extraction (ASE) is a modern and efficient technique for extracting CQAs from chicory. It utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and time. Conventional solvent extraction with ethanol-water mixtures can also be effective.
Q5: What is the general biosynthetic pathway for caffeoylquinic acids in chicory?
A5: Caffeoylquinic acids are synthesized through the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce caffeoyl-CoA. This intermediate is then esterified with quinic acid to form 5-O-caffeoylquinic acid (chlorogenic acid). Further enzymatic modifications, such as glycosylation, can then lead to the formation of compounds like this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Parameters | Optimize the extraction solvent, temperature, and time. For ASE, experiment with different ethanol (B145695) percentages and temperatures as detailed in the experimental protocols below.[1][2][3][4] |
| Degradation of Target Compound | High temperatures during extraction or drying can lead to the degradation of phenolic compounds. Ensure that the chosen extraction temperature is within the optimal range and consider the thermal stability of your specific target molecule.[1] |
| Improper Sample Preparation | The particle size of the ground chicory root can affect extraction efficiency. Ensure a consistent and appropriate particle size to maximize solvent penetration. |
| Suboptimal Plant Material | The concentration of secondary metabolites can vary depending on the chicory cultivar, growing conditions, and harvest time. |
Issue 2: Inconsistent Results in Elicitation or Post-Harvest Treatment Experiments
| Possible Cause | Troubleshooting Step |
| Variable Elicitor Concentration or Application | Ensure precise preparation and uniform application of the elicitor solution. Inconsistent application can lead to variable plant responses. |
| Inconsistent Post-Harvest Treatment Conditions | Maintain uniform conditions for wounding and drying. Variations in temperature, humidity, and airflow during drying can significantly impact CQA accumulation.[5] |
| Biological Variability | Individual plants can respond differently to the same treatment. Use a sufficient number of biological replicates to account for this variability and ensure statistically significant results. |
| Timing of Harvest/Analysis | The accumulation of CQAs post-treatment can be time-dependent. Conduct a time-course experiment to determine the optimal duration for treatment before harvesting and analysis.[5] |
Issue 3: Problems During HPLC Quantification (e.g., poor peak shape, shifting retention times)
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Reduce the injection volume or sample concentration. - Inappropriate Mobile Phase pH: Adjust the pH of the mobile phase to ensure proper ionization of the analyte. The use of an acid modifier like formic acid is common.[1] - Column Contamination or Degradation: Flush the column with a strong solvent or replace it if necessary.[6][7][8] |
| Shifting Retention Times | - Mobile Phase Composition Change: Prepare fresh mobile phase and ensure accurate composition. Degas the solvents to prevent bubble formation.[6][8] - Fluctuating Column Temperature: Use a column oven to maintain a stable temperature.[6] - Pump Issues or Leaks: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[6][7][9] |
| Baseline Noise or Drift | - Contaminated Mobile Phase or Detector Cell: Use high-purity solvents and flush the detector cell. - Air Bubbles in the System: Degas the mobile phase and purge the pump. |
Quantitative Data Summary
Table 1: Effect of Post-Harvest Wounding and Drying on Caffeoylquinic Acid Content in Forced Chicory Roots
| Treatment | 5-CQA Content (Relative Increase) | diCQAs Content (Relative Increase) |
| Wounding + 244h drying at room temp. | 3.3-fold | - |
| Wounding + 71h drying at room temp. | - | 2.3-fold |
Data adapted from a study on post-harvest treatments of chicory roots.[5]
Table 2: Accelerated Solvent Extraction (ASE) Optimization for Caffeoylquinic Acids from Forced Chicory Roots
| Compound | Optimal Temperature | Optimal Ethanol % | Yield (mg/g Dry Matter) |
| 5-Caffeoylquinic Acid (5-CQA) | 107 °C | 46% | 4.95 ± 0.48 |
| 3,5-Dicaffeoylquinic Acid (3,5-diCQA) | 95 °C | 57% | 5.41 ± 0.79 |
Data from an optimization study using a D-optimal design.[1][3][4]
Table 3: Effect of Methyl Jasmonate (MeJA) Elicitation on 3,5-diCQA Production in Chicory Hairy Root Cultures
| Treatment | Growth Rate Increase (14 days) | 3,5-diCQA Production (% of Dry Weight) |
| MeJA Elicitation | 13.3 times | ~12% |
Results from a study on elicitation of chicory hairy roots.[10]
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of Caffeoylquinic Acids
-
Sample Preparation: Lyophilize and grind forced chicory roots to a fine powder.
-
Cell Loading: Mix 1.10 g of powdered chicory root (equivalent to 1 g dry matter) with 1.10 g of diatomaceous earth and load into a 100 mL ASE cell.
-
Extraction Parameters:
-
Solvent: Ethanol/water mixture (refer to Table 2 for optimal percentages).
-
Temperature: Set the extraction temperature (e.g., 107 °C for 5-CQA or 95 °C for 3,5-diCQA).
-
Preheating: Pre-heat the extraction cell for 5-7 minutes depending on the target temperature.
-
Extraction Time: Set the static extraction time to 30 minutes.
-
-
Collection: Collect the extract for subsequent analysis.
Protocol 2: HPLC-DAD Quantification of Caffeoylquinic Acids
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Halo AQ-C18) is suitable.
-
Mobile Phase:
-
Solvent A: 1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0–1 min: 2% B
-
1–5.5 min: 2% to 10% B
-
5.5–7 min: 10% to 15% B
-
7–8.5 min: 15% B
-
8.5–11 min: 15% to 25% B
-
11–13.5 min: 25% to 80% B
-
13.5–14 min: 80% B
-
14–15 min: 80% to 2% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1 µL.
-
Detection: Monitor at 320 nm for quantification of caffeoylquinic acids.
-
Quantification: Identify and quantify target compounds by comparing their retention times and UV spectra with those of authentic standards.[1]
Visualizations
Caption: Biosynthesis of this compound.
Caption: Workflow for improving CQA yield from chicory.
References
- 1. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. hplc.eu [hplc.eu]
- 9. realab.ua [realab.ua]
- 10. MeJA Elicitation of Chicory Hairy Roots Promotes Efficient Increase of 3,5-diCQA Accumulation, a Potent Antioxidant and Antibacterial Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polar Phenolic Compound Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of polar phenolic compounds during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of polar phenolic compounds?
Low recovery of polar phenolic compounds can be attributed to several factors throughout the experimental workflow. Key areas to investigate include:
-
Inappropriate Extraction Method: The chosen extraction technique may not be optimal for highly polar compounds. Methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) have varying efficiencies for different phenolics.[1]
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical. While organic solvents like methanol (B129727) and ethanol (B145695) are common, their efficiency is often improved by adding water to create a more polar medium.[2][3] Pure organic solvents can have low efficiency for extracting highly polar phenolic compounds.[4]
-
Incorrect pH of the Sample or Solvent: The pH of the extraction solution significantly impacts the solubility and stability of phenolic compounds.[5][6][7][8] The ionization state of phenols, dictated by the pH, affects their affinity for SPE sorbents and their solubility in extraction solvents.[8][9]
-
Degradation of Compounds: Polar phenolic aglycones can degrade during certain sample preparation steps, such as enzymatic hydrolysis, which is often necessary for analyzing conjugated metabolites.[1][10] Phenolic compounds can also be sensitive to temperature, oxygen, and light, leading to degradation if not handled properly.[11]
-
Issues with Solid-Phase Extraction (SPE): Common problems with SPE include incomplete wetting of the sorbent, sample matrix interference, incorrect sorbent selection, and improper flow rates.[9][12] The elution solvent may also be too weak to effectively recover the analytes from the sorbent.[13]
-
Analytical Quantification Challenges: When using techniques like LC-MS, quantifying polyphenol metabolites by referencing their unmetabolized parent compounds can lead to significant inaccuracies, with potential underestimations of up to 94% and overestimations of up to 113%.[14][15]
Q2: How does the choice of extraction solvent affect the recovery of polar phenolic compounds?
The choice of solvent is a critical factor influencing the extraction yield of phenolic compounds due to their varying polarities.[16][17]
-
Polarity Matching: Polar phenolic compounds are more soluble in polar solvents.[5] Mixtures of alcohols (methanol or ethanol) with water are often more effective than pure alcohols because water enhances the diffusion of these compounds through plant tissues.[3][18] For highly polar phenolics, such as phenolic acids or highly glycosylated flavonoids, mixtures of organic solvents with water are necessary.[19]
-
Solvent Mixtures: Creating a more polar medium with aqueous mixtures of organic solvents like methanol, ethanol, and acetone (B3395972) is a common and effective practice.[2] For instance, 50% ethanol has been shown to be an effective extracting solvent in some studies.[20]
-
Less Polar Solvents: Less polar solvents are generally suitable for extracting less polar and highly methoxylated aglycone forms of phenolic compounds.[17] Supercritical CO2, a non-polar solvent, is generally unsuitable for extracting polar phenolic compounds unless a polar co-solvent is added.[11][16]
Q3: What is the impact of pH on the extraction and stability of polar phenolic compounds?
The pH of the extraction medium has a significant influence on both the yield and stability of phenolic compounds.[7]
-
Solubility: The solubility of phenolic compounds is pH-dependent.[6] For some phenolics, the highest solubility is observed at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions, with a decline towards neutral pH.[6]
-
Stability: Phenolic compounds are generally more stable in acidic conditions (pH < 7).[8] Acidic conditions can prevent the oxidation of phenolics during extraction.[5] For example, chlorogenic acid shows better stability at a low pH of 3.[8]
-
Extraction Efficiency: The optimal pH for extraction can vary depending on the specific compound. For litchi fruit pericarp, the most efficient extraction of phenolics was achieved at pH 4.0.[5] For other applications, acidic conditions are generally associated with higher extraction yields.[7]
-
Ionization: The pKa values of phenolic compounds determine their ionization state at a specific pH, which in turn affects their solubility and interaction with extraction materials like SPE sorbents.[8]
Troubleshooting Guides
Issue 1: Low Recovery Using Solid-Phase Extraction (SPE)
Symptoms: The target polar phenolic compound is not detected or is present at very low concentrations in the final eluate.
Possible Causes & Solutions:
-
Analyte is in the loading fraction: This indicates insufficient binding of the analyte to the sorbent.
-
Analyte is eluting in the wash fraction: The wash solvent may be too strong, causing premature elution of the target compound.
-
Solution: Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest.[13]
-
-
Analyte is stuck on the sorbent: The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction (SPE).
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms: Significant variation in recovery percentages across replicate samples.
Possible Causes & Solutions:
-
Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results.
-
Solution: Follow a standardized and consistent sample preparation protocol. Ensure analytes are fully dissolved in the solvent before proceeding.[12]
-
-
Improper SPE Cartridge Conditioning: Failure to properly condition the cartridge can lead to variable performance.
-
Solution: Adhere strictly to the recommended cartridge conditioning process and avoid letting the sorbent dry out before sample loading.[12]
-
-
Variable Flow Rates: Inconsistent flow rates during sample loading and elution can affect analyte binding and recovery.
-
Solution: Use a consistent and appropriate flow rate, typically around 1 mL/min for sample loading, to allow for adequate interaction between the analyte and the sorbent.[12]
-
Data and Protocols
Table 1: Comparison of Sample Preparation Methods for Polar Phenol (B47542) Recovery in Plasma
| Sample Preparation Method | Recovery (%R) of Protocatechuic Acid | Recovery (%R) of Vanillic Acid | Recovery (%R) of Caffeic Acid |
| PPT with ACN | 65.4 ± 4.3 | 72.1 ± 5.1 | 68.9 ± 4.8 |
| PPT with ACN + 1% HCOOH | 70.2 ± 4.9 | 75.8 ± 5.3 | 73.1 ± 5.1 |
| PPT with MeOH/ACN (1:9) | 68.3 ± 4.6 | 74.5 ± 5.2 | 71.2 ± 5.0 |
| PPT with MeOH/ACN (1:9) + 1% HCOOH | 72.1 ± 5.0 | 78.9 ± 5.5 | 75.4 ± 5.3 |
| PPT with ACN followed by SPE | 85.6 ± 6.0 | 90.3 ± 6.3 | 88.1 ± 6.2 |
| LLE with Ethyl Acetate | 60.1 ± 4.2 | 65.7 ± 4.6 | 62.3 ± 4.4 |
| LLE with Ethyl Acetate + 1% HCOOH | 68.7 ± 4.8 | 73.2 ± 5.1 | 70.5 ± 4.9 |
| Enzymatic Hydrolysis followed by LLE | N/A | N/A | N/A |
Data adapted from a study on polar phenol detection in plasma.[1] The table shows that combining protein precipitation with solid-phase extraction (PPT-SPE) resulted in the highest recoveries for the listed phenolic acids.
Experimental Protocol: Combined Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)
This protocol is based on a method that has shown satisfactory recoveries for a variety of polar phenolic moieties.[1]
1. Protein Precipitation: a. To 200 µL of plasma, add 600 µL of acetonitrile (B52724) (ACN) containing 1% formic acid (HCOOH). b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Collect the supernatant. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE): a. Conditioning: Condition an Oasis® HLB SPE cartridge with 1.5 mL of methanol followed by 1.5 mL of 0.1% formic acid in water. b. Reconstitution and Loading: Reconstitute the dried residue from step 1e in 400 µL of 0.1% (v/v) HCOOH in water and load it onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1.5 mL of 0.1% formic acid in water to remove interferences. d. Elution: Elute the retained analytes with 4 mL of methanol. e. Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.
Workflow for Combined PPT-SPE
Caption: General workflow for the combined Protein Precipitation and Solid-Phase Extraction method.
References
- 1. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. specartridge.com [specartridge.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Minimizing degradation of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid during analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid (GCQA) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GCQA) and why is its stability a concern during analysis?
A1: this compound is a glycosylated derivative of caffeoylquinic acid (CQA), a class of phenolic compounds with various potential health benefits. Like other CQAs, GCQA is susceptible to degradation under common analytical conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Factors such as temperature, pH, light, and solvent choice can significantly impact its stability.
Q2: What are the primary degradation pathways for GCQA and related compounds?
A2: The primary degradation pathways for caffeoylquinic acids, which are likely applicable to GCQA, include isomerization, hydrolysis, and methylation.[1] Isomerization involves the migration of the caffeoyl group on the quinic acid moiety. Hydrolysis results in the cleavage of the ester bond, yielding caffeic acid and glucosylquinic acid, or the glycosidic bond, yielding 5-O-caffeoylquinic acid and glucose. Oxidation of the catechol group on the caffeoyl moiety can also occur.
Q3: How do temperature and light affect the stability of GCQA?
A3: Temperature and light are major factors that accelerate the degradation of caffeoylquinic acids.[1] Elevated temperatures can increase the rates of isomerization and hydrolysis. Exposure to light, particularly UV light, can also promote degradation. Therefore, it is crucial to protect samples from high temperatures and direct light throughout the analytical process. For instance, studies on related compounds have shown significant degradation after just a few days at elevated temperatures.[2]
Q4: What is the influence of pH on the stability of GCQA during analysis?
A4: The pH of the sample solution and the mobile phase can significantly affect the stability of caffeoylquinic acids. Both acidic and alkaline conditions can promote isomerization and hydrolysis. For many CQAs, a slightly acidic pH (around 3-4) is often recommended for the mobile phase to ensure the compound is in a non-ionized form, which can improve peak shape and reduce interactions with the stationary phase that might lead to degradation.[3][4][5]
Q5: Can the choice of solvent impact the stability of GCQA?
A5: While less significant than temperature and light, the choice of solvent can still influence the stability of caffeoylquinic acids.[1] For stock solutions and sample storage, it is advisable to use solvents that are free of contaminants and to store them at low temperatures in the dark. For HPLC analysis, the mobile phase composition should be carefully optimized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of GCQA.
Problem 1: Poor peak shape (tailing or fronting) in HPLC/UPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like GCQA, a lower pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) is generally recommended to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups.[3][5]
-
-
Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based C18 columns can interact with polar analytes, causing peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase). Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block the active silanol groups. However, be aware that TEA can suppress MS ionization.
-
-
Possible Cause 3: Column overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
-
Possible Cause 4: Extra-column effects. Excessive tubing length or dead volume in the HPLC system can cause peak broadening.
-
Solution: Use shorter, narrower-bore tubing and ensure all fittings are properly connected to minimize dead volume.[6]
-
Problem 2: Appearance of unexpected peaks or a drifting baseline.
-
Possible Cause 1: On-column degradation or isomerization. The analytical conditions themselves may be causing the compound to degrade or convert to its isomers.
-
Solution: Lower the column temperature. Ensure the mobile phase is freshly prepared and degassed. Evaluate the stability of the analyte in the mobile phase over time.
-
-
Possible Cause 2: Sample degradation in the autosampler. Samples may degrade while waiting for injection, especially if the autosampler is not temperature-controlled.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Limit the time samples spend in the autosampler before injection.
-
-
Possible Cause 3: Contamination. Contamination in the sample, solvent, or HPLC system can lead to extraneous peaks.
-
Solution: Ensure high purity of solvents and reagents. Clean the HPLC system, including the injector and detector flow cell. Use a guard column to protect the analytical column.
-
Quantitative Data Summary
While specific quantitative data for the degradation of this compound is limited, the following table summarizes the stability of related caffeoylquinic acids (CQAs) under various conditions, which can serve as a valuable reference.
| Compound Class | Condition | Observation | Reference |
| Di-acyl CQAs | 40 °C for 7 days | ~7-10% degradation | [2] |
| Mono-acyl CQAs | 40 °C for 7 days | More stable than di-acyl CQAs | [2] |
| Di-acyl CQAs | Light irradiation | Fluctuation in relative content | [2] |
| CQAs | Methanol solvent | Unstable | [2] |
| 5-O-caffeoylquinic acid | Heating in aqueous solution | Formation of at least nine degradation products, including isomers and hydroxylated derivatives. | [7] |
| 5-O-caffeoylquinic acid | Varying pH (4.0-9.0) and heat | Formation of up to fourteen transformation products. The amount of each depends on heating time and pH. | [4] |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Degradation
-
Extraction:
-
Use a cold solvent mixture, such as methanol/water (80:20, v/v) with 0.1% formic acid, to improve extraction efficiency and stability.
-
Perform extraction at a low temperature (e.g., on ice) and minimize exposure to light by using amber vials or covering the extraction vessel with aluminum foil.
-
Consider using techniques like sonication or pressurized liquid extraction at controlled, low temperatures to reduce extraction time.
-
-
Purification:
-
If necessary, use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample.
-
Ensure all solvents used for SPE are of high purity and acidified if necessary.
-
-
Storage:
-
Store extracts and standard solutions at -20 °C or -80 °C in amber vials.
-
Before analysis, allow samples to thaw to room temperature slowly and vortex gently to ensure homogeneity.
-
Protocol 2: Recommended HPLC/UPLC-MS/MS Method for Stable Analysis
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS) is recommended for high resolution and sensitivity.
-
Column: A high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
The use of formic acid helps to improve peak shape and ionization efficiency in positive ion mode mass spectrometry.
-
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 5% B
-
1-10 min: 5-40% B
-
10-12 min: 40-95% B
-
12-14 min: 95% B
-
14-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25-30 °C. Maintain a consistent and relatively low temperature to prevent on-column degradation.
-
Injection Volume: 1-5 µL.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-product ion transitions for GCQA.
Visualizations
Caption: Major degradation pathways of GCQA.
Caption: Troubleshooting workflow for GCQA analysis.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of Caffeoylquinic Acids in Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the stability of caffeoylquinic acids (CQAs).
Frequently Asked Questions (FAQs)
Q1: Which type of caffeoylquinic acid is more stable in solution?
A1: Mono-acyl CQAs are generally much more stable than di-acyl CQAs under the same storage conditions.[1][2] Di-acyl CQAs show poorer stability, especially at room temperature.[1]
Q2: What are the primary degradation pathways for CQAs in solvents?
A2: The main degradation pathways for CQAs in solution are isomerization, methylation, and hydrolysis.[1][2] Acyl migration is a common mechanism for isomerization.[1]
Q3: How does the choice of solvent affect CQA stability?
A3: Solvents can influence the stability of CQAs, although temperature and light often have a more pronounced effect.[1][2] For instance, CQAs degrade more readily in 100% methanol (B129727) compared to a 50% aqueous methanol solution, possibly due to the formation of methanol adducts or esters.[1] The use of ethanol-water mixtures is common for extraction due to their efficiency, but the stability of CQAs in these mixtures should be considered, especially under conditions like ultrasound treatment.[3]
Q4: What is the impact of pH on CQA stability in aqueous solutions?
A4: The pH of the solvent significantly impacts CQA stability. CQAs are more stable under acidic conditions.[1] At neutral and basic pH values, isomerization occurs more rapidly.[1] For example, 3-CQA can isomerize to 4-CQA and 5-CQA, and 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA in neutral to basic conditions.[1] The rate of degradation for 5-CQA increases with higher pH.[4][5]
Q5: How does temperature influence CQA stability in solvents?
A5: Temperature is a critical factor affecting CQA stability.[1][2] Elevated temperatures accelerate degradation and isomerization.[1] For example, heating 5-CQA between 100–200 °C causes significant isomerization and other transformations.[1] Even at room temperature, di-acyl CQAs can degrade significantly over a week.[1]
Troubleshooting Guides
Issue: Unexpected degradation of CQAs during sample extraction.
Potential Causes & Solutions:
-
High Temperature: Extraction at elevated temperatures can cause thermal degradation.
-
Solution: Employ low-temperature extraction methods. If using heat is necessary, minimize the extraction time and temperature. For accelerated solvent extraction (ASE), optimal temperatures for 5-CQA and 3,5-diCQA have been identified around 95-107°C with specific ethanol (B145695) concentrations, but these conditions should be carefully validated.[6]
-
-
Inappropriate Solvent pH: Neutral or alkaline pH of the extraction solvent can lead to rapid isomerization and degradation.
-
Solution: Use a slightly acidic solvent. Adding a small amount of formic acid (e.g., 0.1%) to the extraction solvent can help maintain an acidic pH and improve stability.[7]
-
-
Light Exposure: CQAs are susceptible to photodegradation.
-
Solution: Protect samples from light during extraction by using amber glassware or wrapping containers in aluminum foil.[8]
-
-
Presence of Oxidizing Agents: Dissolved oxygen in the solvent can contribute to oxidative degradation.
-
Solution: Consider de-gassing solvents before use. The addition of antioxidants like ascorbic acid to the extraction solvent can also mitigate oxidation.[9]
-
Issue: Isomerization of CQAs observed in analytical standards or stored extracts.
Potential Causes & Solutions:
-
Solvent Composition: Storage in pure methanol can lead to a higher degradation and isomerization rate compared to aqueous methanol.[1]
-
Solution: For long-term storage, consider using a mixture of solvent and water (e.g., 50% or 70% methanol) with 0.1% formic acid and store at low temperatures (-20°C or -80°C).[7]
-
-
Storage Temperature: Room temperature storage can lead to significant isomerization, especially for di-acyl CQAs.
-
Solution: Store CQA standards and extracts at 4°C for short-term and -80°C for long-term storage.[8]
-
-
pH of the Solution: Neutral or alkaline pH will promote isomerization.
-
Solution: Ensure that the solvent for storing standards is slightly acidic.
-
Data Presentation
Table 1: Degradation of Caffeoylquinic Acids in Different Solvents at Room Temperature over 7 Days in a Transparent Bottle. [1]
| Caffeoylquinic Acid | % Degradation in 50% (v/v) Aqueous Methanol | % Degradation in 100% Methanol |
| 3-CQA | 11.59 | 8.82 |
| 4-CQA | 6.96 | 46.09 |
| 5-CQA | 10.19 | 24.63 |
| 1,3-diCQA | 6.89 | 11.93 |
| 3,4-diCQA | 17.44 | 33.25 |
| 3,5-diCQA | 14.43 | 17.44 |
| 4,5-diCQA | 18.02 | 44.96 |
Table 2: Thermal Degradation of Di-acyl Caffeoylquinic Acids in 50% (v/v) Aqueous Methanol after 7 Days. [1]
| Caffeoylquinic Acid | % Degradation at 4°C | % Degradation at Room Temperature |
| 3,5-diCQA | Not specified | 7.03 |
| 3,4-diCQA | Not specified | 7.82 |
| 4,5-diCQA | Not specified | 10.08 |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of CQA Stability [1]
This protocol is suitable for monitoring the degradation and isomerization of CQAs.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, photodiode array detector (PDA), and a column temperature controller.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse SB-C18 (150 × 4.6 mm, 5 μm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water containing 0.1% formic acid
-
-
Gradient:
-
0 min, 10% A
-
10 min, 15% A
-
11 min, 25% A
-
25 min, 25% A
-
26 min, 10% A
-
40 min, 10% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
-
Sample Preparation for Stability Study:
-
Prepare stock solutions of CQA standards in the desired solvent (e.g., methanol, 50% aqueous methanol).
-
Aliquot the solutions into amber and clear glass vials.
-
Store the vials under different conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
-
At specified time intervals, withdraw an aliquot, dilute if necessary with the mobile phase, and inject into the HPLC system.
-
Quantify the remaining CQA and any new peaks corresponding to degradation products or isomers.
-
Protocol 2: UHPLC Analysis of CQA Content in Extracts [10]
This protocol is optimized for the rapid quantification of CQAs in plant extracts.
-
Instrumentation:
-
UHPLC system coupled to a photodiode array detector (PDA).
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 μm).
-
Mobile Phase:
-
A: Milli-Q water with 2% acetic acid
-
B: Acetonitrile with 2% acetic acid
-
-
Gradient:
-
0 min, 0% B
-
1 min, 0% B
-
3 min, 5% B
-
4 min, 10% B
-
4.5 min, 10% B
-
5 min, 20% B
-
7 min, 20% B
-
8 min, 30% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 47°C
-
Detection Wavelength: 320 nm
-
Visualizations
Caption: Troubleshooting workflow for CQA degradation.
Caption: Interplay of factors affecting CQA stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics and isomerization of 5- O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ohsu.edu [ohsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of 5-Caffeoylquinic Acid (5-CQA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-caffeoylquinic acid (5-CQA) using ascorbic acid or epigallocatechin gallate (EGCG).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5-CQA in aqueous solutions?
A1: The stability of 5-CQA is significantly influenced by several factors, with pH being the most critical.[1][2][3] Under alkaline conditions (pH > 7), 5-CQA degradation is accelerated.[1][2] Other factors include temperature, with higher temperatures increasing the rate of degradation, and the presence of oxygen, which can lead to oxidation.[3][4]
Q2: How do ascorbic acid and EGCG enhance the stability of 5-CQA?
A2: Ascorbic acid (Vitamin C) and EGCG are potent antioxidants that protect 5-CQA from degradation.[1][2][5] They act as oxygen scavengers, preventing the oxidation of 5-CQA.[6] Their protective effect is concentration-dependent, with higher concentrations of ascorbic acid or EGCG providing greater stability to 5-CQA, particularly in alkaline environments.[1][2]
Q3: What are the main degradation products of 5-CQA?
A3: The primary degradation pathways for 5-CQA are isomerization and hydrolysis.[1][7] Isomerization leads to the formation of 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA).[1][5] Hydrolysis breaks down 5-CQA into caffeic acid and quinic acid.[1]
Q4: Is there a noticeable visual indicator of 5-CQA degradation?
A4: While subtle, a color change in the 5-CQA solution can indicate degradation. Solutions may develop a yellowish or brownish tint over time, especially when exposed to light, high temperatures, or alkaline pH, suggesting the formation of oxidation products. However, the most reliable method for detecting degradation is through analytical techniques like HPLC.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving 5-CQA.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Compare the retention times of the unknown peaks with standards of 3-CQA, 4-CQA, caffeic acid, and quinic acid. The appearance of these peaks, especially with a corresponding decrease in the 5-CQA peak area, suggests degradation.[7] |
| Poor reproducibility of experimental results. | Instability of 5-CQA stock or working solutions. | Prepare fresh 5-CQA solutions before each experiment. If using a stock solution, ensure it is stored at a low temperature (e.g., -20°C) and protected from light.[8] The use of single-use aliquots is recommended to avoid repeated freeze-thaw cycles. |
| Rapid loss of 5-CQA concentration in solution. | Inappropriate pH of the solvent or buffer. | Ensure the pH of your solution is acidic (ideally below pH 6) to minimize degradation.[1] If the experimental conditions require a neutral or alkaline pH, the addition of ascorbic acid or EGCG is highly recommended to enhance stability.[1][2] |
| Precipitate formation in the 5-CQA solution. | Low solubility or degradation leading to insoluble products. | Ensure the concentration of 5-CQA is within its solubility limit in the chosen solvent. If a precipitate forms over time, it may indicate degradation. Prepare fresh solutions and consider using a co-solvent if solubility is an issue. |
Quantitative Data Summary
The stability of 5-CQA is highly dependent on pH. The following tables summarize the degradation kinetics, illustrating the impact of pH and the protective effects of Ascorbic Acid and EGCG. The degradation of 5-CQA can be described by the Weibull equation, and the rate constant, k, increases with higher pH, indicating faster degradation.[1][2]
Table 1: Influence of pH on the Degradation Rate Constant (k) of 5-CQA
| pH | Degradation Rate Constant (k) | Stability |
| 5.0 | Low | High |
| 7.4 | Moderate | Moderate |
| 9.0 | High | Low |
| Data derived from the principle that the rate constant, k, is higher at a higher pH, as described in Narita & Inouye (2013).[1][2] |
Table 2: Effect of Ascorbic Acid (AA) and EGCG on the Degradation Rate Constant (k) of 5-CQA at Alkaline pH
| Condition | Degradation Rate Constant (k) | Improvement in Stability |
| 5-CQA at pH 7.4 | Moderate | - |
| 5-CQA + Ascorbic Acid at pH 7.4 | Lower | Significant |
| 5-CQA + EGCG at pH 7.4 | Lower | Significant |
| 5-CQA at pH 9.0 | High | - |
| 5-CQA + Ascorbic Acid at pH 9.0 | Lower | Significant |
| 5-CQA + EGCG at pH 9.0 | Lower | Significant |
| This table illustrates the principle that the addition of Ascorbic Acid or EGCG lowers the degradation rate constant (k) at alkaline pH, as reported in Narita & Inouye (2013). The effect is concentration-dependent.[1][2] |
Experimental Protocols
Protocol 1: Preparation of 5-CQA and Stabilizer Solutions
-
5-CQA Stock Solution: Accurately weigh the desired amount of 5-CQA powder and dissolve it in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a concentrated stock solution. Store this stock solution at -20°C in amber vials.
-
Working Solutions: For experiments, dilute the stock solution with the appropriate buffer to achieve the final desired concentration.
-
Buffer Preparation:
-
pH 5.0-6.0: Use a 0.1 M sodium acetate (B1210297) buffer.
-
pH 6.5-8.0: Use a 0.1 M sodium phosphate (B84403) buffer.
-
pH 8.5-9.0: Use a 0.1 M Tris-HCl buffer.[1]
-
-
Stabilizer Solutions: Prepare fresh solutions of ascorbic acid or EGCG in the same buffer as the 5-CQA working solution immediately before use.
Protocol 2: HPLC Analysis of 5-CQA Stability
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: 5-CQA and its degradation products can be monitored at approximately 325 nm.[9]
-
Injection Volume: 10-20 µL.
-
Procedure: a. Prepare 5-CQA solutions with and without the stabilizer (ascorbic acid or EGCG) at the desired pH. b. Incubate the solutions at a controlled temperature (e.g., 37°C). c. At specified time intervals, withdraw an aliquot of each solution and inject it into the HPLC system. d. Monitor the decrease in the peak area of 5-CQA and the appearance of new peaks corresponding to its degradation products over time.
Visualizations
Caption: Degradation pathways of 5-CQA.
Caption: Workflow for 5-CQA stability testing.
Caption: Antioxidant protection of 5-CQA.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Interaction of Various Factors Leads to Rapid Degradation of Chlorogenic Acid in Roasted Coffee Beans during Processing [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and isomerization of 5- O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 5-Caffeoylquinic Acid and its Glucosylated Form
For Immediate Release
A detailed comparison of the antioxidant capacities of 5-caffeoylquinic acid (5-CQA), a prominent dietary polyphenol, and its glucosylated derivative reveals nuanced differences in their radical scavenging activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.
Introduction
5-caffeoylquinic acid (5-CQA), commonly known as chlorogenic acid, is a naturally abundant phenolic compound found in a variety of plant-based foods, including coffee beans, fruits, and vegetables.[1][2] It is well-recognized for its potent antioxidant properties, which are primarily attributed to its catechol group and extended conjugation that facilitate the donation of a hydrogen atom or an electron to stabilize free radicals.[1] Glucosylation, the enzymatic attachment of a glucose molecule, is a common modification of phenolic compounds that can alter their physicochemical properties, including solubility, stability, and bioavailability. Understanding the impact of glucosylation on the antioxidant activity of 5-CQA is crucial for the development of novel antioxidant agents and functional foods.
This guide presents a comparative analysis of the antioxidant activity of 5-CQA and its glucosylated form, summarizing key quantitative data from established in vitro antioxidant assays. Detailed experimental protocols for these assays are also provided to facilitate reproducibility and further investigation.
Comparative Antioxidant Activity: Quantitative Data
The antioxidant activities of 5-CQA and its glucosylated form have been evaluated using various assays that measure their capacity to scavenge different types of free radicals. The data presented below summarizes the findings from key studies, providing a direct comparison of their efficacy.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent (µmol TE/µmol) | Reference |
| 5-Caffeoylquinic Acid (5-CQA) | DPPH | 1.19 | 1.256 | [3] |
| ABTS | - | 1.256 | ||
| 5-CQA Glucoside (CHG) | Lipid Peroxidation | Stronger inhibition than 5-CQA | - | [4] |
Note: A lower IC50 value indicates a higher antioxidant activity. Trolox equivalents provide a standardized measure of antioxidant capacity.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below to allow for standardized evaluation and comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Procedure:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (5-CQA or its glucoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a 6-minute incubation period, the absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways and Experimental Workflow
The antioxidant activity of phenolic compounds like 5-CQA involves the neutralization of reactive oxygen species (ROS), which are key players in various cellular signaling pathways related to oxidative stress.
Caption: Experimental workflow for comparative antioxidant activity assessment.
Caption: Antioxidant mechanism of 5-CQA and its glucoside.
Conclusion
5-Caffeoylquinic acid is a potent natural antioxidant. The process of glucosylation appears to modulate its antioxidant activity, with evidence suggesting an enhanced ability to inhibit lipid peroxidation. However, a comprehensive understanding of the impact of glucosylation on its broader radical scavenging capabilities requires further investigation using standardized assays such as DPPH and ABTS. The provided experimental protocols and workflow diagrams offer a framework for such future comparative studies, which will be invaluable for the targeted design and application of these compounds in the pharmaceutical and nutraceutical industries.
References
A Comparative Analysis of the Bioactivity of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid and Chlorogenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid and the well-studied chlorogenic acid. This document summarizes available experimental data on their antioxidant, anti-inflammatory, and enzyme-inhibitory activities, offering a valuable resource for researchers in drug discovery and development.
Introduction
Chlorogenic acid, a prominent phenolic compound found in coffee and various plant-based foods, has been extensively studied for its diverse health benefits, including antioxidant, anti-inflammatory, and metabolism-regulating effects.[1][2] Its bioactivity is often attributed to its unique chemical structure. This compound is a structurally related compound, a glycosylated form of a caffeoylquinic acid isomer. Understanding the comparative bioactivity of this glycosylated derivative is crucial for exploring its potential as a novel therapeutic agent. This guide aims to provide a side-by-side comparison based on available scientific literature.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of this compound and chlorogenic acid. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%.
| Bioactivity Assay | This compound (IC50) | Chlorogenic Acid (IC50) | Reference Compound |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | No quantitative data available | ~5 µM - 6.17 µg/mL[3][4] | Ascorbic acid (~6.5 µM)[3] |
| ABTS Radical Scavenging | Good scavenging capacity reported, but no IC50 value available. | 4.78 µg/mL[2] | - |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Inhibition (in RAW 264.7 cells) | Reduction reported, but no IC50 value available. | 63.5 µg/mL - 107 µg/mL[4] | - |
| Enzyme Inhibitory Activity | |||
| Xanthine Oxidase | No data available | Mixed-type inhibition reported[5] | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compound, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compound, and a positive control.
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at various concentrations to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite (B80452) in the cell culture medium using the Griess reagent.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: LPS, Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), test compound, and a positive control.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.
Chlorogenic Acid
Chlorogenic acid has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.[1][2]
-
NF-κB Pathway: Chlorogenic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby downregulating the expression of pro-inflammatory genes.[6]
-
MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a critical role in cellular responses to a variety of stimuli, including inflammation.[7]
-
JAK/STAT Pathway: Some studies suggest that chlorogenic acid can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cytokine signaling.[8]
Caption: Signaling pathways modulated by chlorogenic acid in inflammation.
This compound
The available data on the specific signaling pathways modulated by this compound is limited. However, its observed ability to reduce the secretion of nitric oxide, TNF-α, and IL-6 in LPS-stimulated macrophages suggests that it likely interferes with inflammatory signaling cascades, possibly including the NF-κB pathway, similar to chlorogenic acid. Further research is needed to elucidate its precise molecular targets.
Caption: General experimental workflow for bioactivity comparison.
Discussion and Future Directions
The current body of evidence suggests that both chlorogenic acid and this compound possess antioxidant and anti-inflammatory properties. While quantitative data for chlorogenic acid is more readily available, the qualitative reports on its glycosylated counterpart are promising.
The addition of a glucosyl group to the caffeoyl moiety in this compound may influence its bioavailability, solubility, and interaction with molecular targets, potentially leading to altered bioactivity compared to chlorogenic acid. It is plausible that the glycosylation could either enhance or diminish its effects, or alter its pharmacokinetic profile.
To provide a more definitive comparison, further research is essential. Specifically, studies that directly compare the IC50 values of both compounds in a battery of standardized antioxidant and anti-inflammatory assays are needed. Furthermore, investigations into the enzyme inhibitory activities of this compound and a deeper exploration of its impact on key inflammatory signaling pathways will be crucial for a comprehensive understanding of its therapeutic potential. Such studies will be invaluable for guiding the future development of this natural compound as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating UHPLC-UV Methods for Phenolic Acid Analysis: A Comparative Guide
The accurate quantification of phenolic acids is crucial for researchers, scientists, and drug development professionals in various fields, including pharmaceuticals, food science, and natural product chemistry. Ultra-High-Performance Liquid Chromatography with Ultraviolet (UHPLC-UV) detection is a widely adopted analytical technique for this purpose due to its robustness, precision, and cost-effectiveness. This guide provides a comprehensive comparison of validated UHPLC-UV methods for phenolic acid analysis, supported by experimental data and detailed protocols.
Phenolic acids, as secondary metabolites in plants, play a significant role in plant-microbe interactions and act as signaling molecules.[1] Their antioxidant properties and potential therapeutic effects in chronic diseases like cancer and cardiovascular diseases are also of great interest.[2][3] The accurate analysis of these compounds is therefore a critical step in harnessing their potential.
Comparison of UHPLC-UV Method Performance
The selection of a suitable UHPLC-UV method depends on the specific phenolic acids of interest, the sample matrix, and the desired analytical performance. Below is a summary of validation parameters from different studies, showcasing the capabilities of UHPLC-UV for phenolic acid analysis.
| Validation Parameter | Method 1 (General Phenolic Acids) | Method 2 (Phenolic Acids in Cereals) | Method 3 (Eight Phenolic Compounds in Date Palms) | Method 4 (Phenolic Compounds in Bee Products) |
| Linearity (r²) | >0.99 | Not explicitly stated, but method was validated | >0.99 | Not explicitly stated, but method was validated |
| Limit of Detection (LOD) | 0.022–0.062 mg/L[4] | 0.4–11.4 µg/g[5] | Not explicitly stated, but determined | 0.236 µg/ml (for quercetin)[6] |
| Limit of Quantification (LOQ) | 0.030–0.187 mg/L[4] | 1.3–38.0 µg/g[5] | Not explicitly stated, but determined | 0.786 µg/ml (for quercetin)[6] |
| Accuracy (% Recovery) | Not explicitly stated | 88–108%[5] | 97.1–102.2%[7][8][9][10][11] | 95.233–109.446%[6] |
| Precision (%RSD) | <5.8% (for UHPLC-MS method)[12] | Not explicitly stated | Not explicitly stated, but method is precise[7][8][9][10][11] | 1.012–1.378%[6] |
| Analytes | 14 phenolic compounds | 15 phenolic acids | 8 phenolic compounds | Quercetin |
| Sample Matrix | Bee products | Cereals | Date palms | Not specified |
Note: The table summarizes data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions, analytes, and matrices.
Experimental Protocols
A generalized yet detailed experimental protocol for the validation of a UHPLC-UV method for phenolic acid analysis is provided below. This protocol is a composite based on common practices reported in the literature.[5][6][9][13]
1. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of phenolic acid standards (e.g., gallic acid, caffeic acid, ferulic acid) in a suitable solvent like methanol (B129727) or ethanol (B145695) at a concentration of 1000 µg/mL.[14]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation method will vary depending on the matrix. A common procedure for plant-based materials involves:
-
Homogenization of the sample.
-
Extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water and acid).[15]
-
Sonication or vortexing to enhance extraction efficiency.[13]
-
Centrifugation to separate solid debris.
-
Filtration of the supernatant through a 0.22 or 0.45 µm syringe filter before injection into the UHPLC system.
-
2. UHPLC-UV System and Conditions:
-
UHPLC System: A UHPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used for phenolic acid separation (e.g., 1.9 µm particle size, 100 x 2.1 mm).[16]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.[15]
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detection Wavelength: The detection wavelength is selected based on the maximum absorbance of the target phenolic acids, which is often in the range of 280-320 nm.[13][16]
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used in UHPLC.
3. Method Validation:
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] Key validation parameters include:
-
Linearity: Assessed by injecting a series of standard solutions at different concentrations and constructing a calibration curve. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Determined by performing recovery studies, where a known amount of standard is spiked into a sample matrix and the recovery is calculated.
-
Precision: Evaluated by repeatedly injecting the same standard or sample and calculating the relative standard deviation (RSD) of the peak areas or concentrations. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is often assessed by comparing the chromatograms of a blank sample, a standard solution, and a spiked sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Visualizations
To further clarify the experimental workflow and the signaling pathways in which phenolic acids are involved, the following diagrams are provided.
Conclusion
UHPLC-UV is a powerful and reliable technique for the quantitative analysis of phenolic acids. The choice of a specific method should be guided by the analytical requirements of the study. While UHPLC-MS/MS may offer higher sensitivity and selectivity, UHPLC-UV provides a robust and accessible alternative for many applications.[12][17] Proper method development and rigorous validation are essential to ensure the generation of accurate and reproducible data, which is paramount for research, quality control, and drug development.
References
- 1. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. scispace.com [scispace.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 15. Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys [mdpi.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
Synergistic Antioxidant Effects of Caffeoylquinic Acids and Other Phenolics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent antioxidant formulations has led to a growing interest in the synergistic interplay between different phenolic compounds. Caffeoylquinic acids (CQAs), a prominent class of polyphenols found in coffee and various plants, have demonstrated significant antioxidant capabilities. This guide provides a comparative analysis of the synergistic antioxidant effects observed when CQAs are combined with other phenolics, such as flavonoids and tocopherols. The information presented herein is supported by experimental data to aid in the research and development of novel antioxidant therapies.
Quantitative Comparison of Synergistic Antioxidant Effects
The synergistic antioxidant capacity of various combinations of caffeoylquinic acids and other phenolics has been evaluated using several in vitro assays. The tables below summarize the quantitative data from these studies, highlighting the synergistic, additive, or antagonistic interactions observed.
Table 1: Synergistic Effects of Caffeoylquinic Acids and Flavonoids
| Combination (Ratio) | Assay | Result | Synergy/Antagonism (%) | Reference |
| Chlorogenic Acid & Quercetin | FRAP | Increased Antioxidant Activity | Synergistic (59.4%) | [1] |
| 5-Caffeoylquinic Acid & Quercetin-3-rutinoside (in the presence of iron) | DPPH | Increased Radical Scavenging | Synergistic | [2][3][4] |
| 5-Caffeoylquinic Acid & Quercetin-3-rutinoside (in the presence of iron) | TEAC (ABTS) | Increased Radical Scavenging | Synergistic | [2][3][4] |
| 5-Caffeoylquinic Acid & Quercetin-3-rutinoside (in the presence of iron) | TPC | Increased Total Phenolic Content | Synergistic | [2][3][4] |
| Chlorogenic Acid, Caffeic Acid & Rosmarinic Acid | FRAP | Decreased Antioxidant Activity | Antagonistic (-20%) | [1] |
| Rutin, Caffeic Acid & Rosmarinic Acid | FRAP | Decreased Antioxidant Activity | Antagonistic (-21.8%) | [1] |
Table 2: Synergistic Effects of Caffeoylquinic Acids and Tocopherols
| Combination | Assay | Result | Synergy (%) | Reference |
| Chlorogenic Acid & α-Tocopherol | Oxygen Consumption Kinetic Curves | Increased Antioxidant Capacity | 44.8% | [5] |
| Caffeic Acid & α-Tocopherol | Lipid Oxidation Inhibition (Peroxide Value & TBARS) | Retarded Lipid Oxidation and α-Tocopherol Degradation | Synergistic | [6][7] |
| Chlorogenic Acid (2.5 μM) & α-Tocopherol (2.5 μM) | BODIPY fluorescent probe | Decreased Antioxidant Capacity | Antagonistic | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the DPPH radical is colorimetrically monitored.
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
The antioxidant sample is dissolved in the same solvent to create a series of concentrations.
-
A fixed volume of the DPPH solution is added to each concentration of the antioxidant sample.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. This reduction results in a colored product, the absorbance of which is proportional to the antioxidant capacity of the sample.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride (FeCl₃) solution.
-
A small volume of the antioxidant sample is mixed with the FRAP reagent.
-
The mixture is incubated for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting blue-colored solution is measured at a wavelength of approximately 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or Trolox.
To assess synergy, the experimental antioxidant activity of a mixture is compared to the theoretical sum of the individual activities of its components. A higher experimental value indicates synergy, while a lower value suggests antagonism.[1]
Signaling Pathways in Synergistic Antioxidant Action
The synergistic antioxidant effects of caffeoylquinic acids and other phenolics can be attributed not only to their direct radical scavenging activities but also to their ability to modulate cellular signaling pathways that control endogenous antioxidant defenses. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Caption: Synergistic activation of the Nrf2/ARE pathway by CQAs and flavonoids.
Both caffeoylquinic acids, such as 5-caffeoylquinic acid (5-CQA), and various flavonoids have been shown to activate the Nrf2/ARE signaling pathway.[5][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or electrophilic compounds, including certain CQAs and flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][7]
The synergistic effect of combining CQAs and flavonoids may stem from their ability to act on different targets within this pathway or to enhance each other's activity in promoting Nrf2 release and nuclear translocation. This concerted action leads to a more robust and sustained antioxidant response than what can be achieved with either compound alone. Some studies suggest that combinations of flavonoids can synergistically activate the Nrf2/ARE pathway, and it is plausible that a similar synergistic mechanism exists for combinations of CQAs and flavonoids.
Conclusion
The experimental evidence strongly suggests that combining caffeoylquinic acids with other phenolic compounds, particularly certain flavonoids and α-tocopherol, can lead to synergistic antioxidant effects. This synergy is not only observed in direct radical scavenging assays but is also likely mediated through the enhanced activation of cellular antioxidant defense pathways like the Nrf2/ARE system. These findings open promising avenues for the development of more effective antioxidant formulations for therapeutic and nutraceutical applications. Further research is warranted to explore the full potential of these synergistic combinations in various in vivo models and to elucidate the precise molecular mechanisms underlying their enhanced bioactivity.
References
- 1. Antioxidant synergism between ethanolic Centella asiatica extracts and α-tocopherol in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Antioxidant Activities of Caffeic Acid and Its Related Hydroxycinnamic Acid Compounds | Semantic Scholar [semanticscholar.org]
- 4. revues.imist.ma [revues.imist.ma]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Selected Factors on Antioxidant Properties of Chlorogenic Acid and Kaempferol as Well as Their Binary Mixtures | MDPI [mdpi.com]
A Comparative Analysis of the Bioactivities of 3-CQA, 4-CQA, and 5-CQA Isomers
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of three primary caffeoylquinic acid isomers, supported by experimental data and detailed methodologies.
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds ubiquitously found in various plant-based foods and beverages, most notably coffee. Among the various isomers, 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA) are among the most abundant and have garnered significant interest for their potential health benefits. These isomers, while structurally similar, exhibit nuanced differences in their biological activities, including antioxidant, anti-inflammatory, neuroprotective, and metabolic effects. This guide provides a comparative overview of these bioactivities, presenting quantitative data from experimental studies to aid researchers and drug development professionals in understanding their distinct therapeutic potential.
Comparative Bioactivities of CQA Isomers
The position of the caffeoyl group on the quinic acid moiety influences the molecule's interaction with biological targets, leading to variations in bioactivity. The following sections summarize the comparative experimental data on the key bioactivities of 3-CQA, 4-CQA, and 5-CQA.
Antioxidant Activity
The antioxidant capacity of the CQA isomers is a cornerstone of their biological effects, primarily attributed to their ability to scavenge free radicals. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
One study indicated that the three caffeoylquinic acid isomers demonstrated quite similar antioxidant activities, suggesting that the specific position of esterification on the quinic acid part of the molecule did not significantly impact its antioxidant capabilities[1]. In contrast, dicaffeoylquinic acids generally showed stronger antioxidant activities, largely because they have more hydroxyl groups than caffeoylquinic acids[1].
| Isomer | DPPH Radical Scavenging Activity (IC50, µM) | ABTS Radical Scavenging Activity (Trolox Equivalents) | Reference |
| 3-CQA | ~10.5 | ~1.131 | [2] |
| 4-CQA | ~9.8 | ~1.086 | [2] |
| 5-CQA | ~10.2 | ~1.256 | [2] |
Table 1: Comparative Antioxidant Activities of 3-CQA, 4-CQA, and 5-CQA. Lower IC50 values in the DPPH assay indicate greater antioxidant activity. For the ABTS assay, higher Trolox equivalent values signify stronger antioxidant capacity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory properties of CQA isomers are often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Isomer | Inhibition of Nitric Oxide (NO) Production (IC50) | Cell Line | Reference |
| 3-CQA | Data not available | RAW 264.7 | |
| 4-CQA | Data not available | RAW 264.7 | |
| 5-CQA | Data not available | RAW 264.7 |
Table 2: Comparative Anti-inflammatory Activities of 3-CQA, 4-CQA, and 5-CQA. Data for direct comparison of IC50 values for NO inhibition is currently limited.
Neuroprotective Effects
The potential of CQA isomers to protect neuronal cells from damage is a promising area of research, particularly for neurodegenerative diseases. These effects are often studied in neuronal cell models, such as PC12 cells, by inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) and measuring cell viability.
Studies have shown that 3-CQA, 4-CQA, and 5-CQA can protect PC12 cells from H₂O₂-induced apoptosis by suppressing the depolarization of the mitochondrial membrane caused by oxidative stress[3].
| Isomer | Neuroprotective Effect (e.g., % increase in cell viability) | Cell Line | Stress Inducer | Reference |
| 3-CQA | Protects against apoptosis | PC12 | H₂O₂ | [3] |
| 4-CQA | Protects against apoptosis | PC12 | H₂O₂ | [3] |
| 5-CQA | Protects against apoptosis | PC12 | H₂O₂ | [3] |
Table 3: Comparative Neuroprotective Effects of 3-CQA, 4-CQA, and 5-CQA. While all three isomers show protective effects, specific quantitative comparisons of the extent of protection are limited.
Metabolic Effects
CQA isomers have been investigated for their role in regulating glucose and lipid metabolism, which is relevant to conditions like type 2 diabetes and metabolic syndrome. A key area of investigation is their effect on glucose uptake in cells, often studied using the HepG2 human liver cancer cell line.
While comprehensive comparative data for the three isomers is still emerging, studies on individual or mixed CQAs suggest a positive impact on glucose metabolism.
| Isomer | Effect on Glucose Uptake (e.g., % increase) | Cell Line | Reference |
| 3-CQA | Enhances glucose uptake | HepG2 | [4] |
| 4-CQA | Enhances glucose uptake | HepG2 | [4] |
| 5-CQA | Enhances glucose uptake | HepG2 | [4] |
Table 4: Comparative Metabolic Effects of 3-CQA, 4-CQA, and 5-CQA. All three isomers have been shown to promote glucose uptake, but direct quantitative comparisons are not widely available.
Signaling Pathways and Experimental Workflows
The bioactivities of CQA isomers are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing bioactivity.
Caption: NF-κB signaling pathway and inhibition by CQA isomers.
Caption: Nrf2 signaling pathway and activation by CQA isomers.
Caption: General experimental workflow for bioactivity assessment.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the CQA isomers and a positive control (e.g., ascorbic acid).
-
Reaction: In a 96-well plate, add a specific volume of the CQA isomer solution or control to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the isomer.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of the CQA isomers by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the CQA isomers for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction. Measure the absorbance at approximately 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Neuroprotection Assay in PC12 Cells
This assay evaluates the ability of CQA isomers to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium. For differentiation into a neuronal phenotype, treat the cells with Nerve Growth Factor (NGF).
-
Treatment: Seed the differentiated PC12 cells in a 96-well plate. Pre-treat the cells with different concentrations of the CQA isomers for a specified time (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of a stress-inducing agent, such as hydrogen peroxide (H₂O₂), for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of living cells. Add MTT solution to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at around 570 nm.
-
Calculation: Express the cell viability as a percentage of the untreated control. Compare the viability of cells treated with CQA isomers and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Glucose Uptake Assay in HepG2 Cells
This assay measures the effect of CQA isomers on glucose uptake in liver cells.
-
Cell Culture: Culture HepG2 cells in a suitable medium, such as DMEM, until they reach confluency.
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the CQA isomers for a specific duration in a glucose-free medium.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate for a defined period (e.g., 30 minutes).
-
Measurement: Wash the cells to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Calculation: Quantify the fluorescence intensity, which is proportional to the amount of glucose taken up by the cells. Express the glucose uptake as a percentage of the control (untreated cells).
Conclusion
The available evidence indicates that 3-CQA, 4-CQA, and 5-CQA all possess significant antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory properties. While their antioxidant capacities appear to be broadly similar, subtle differences in their effectiveness in cellular models of inflammation, neuroprotection, and metabolic regulation are beginning to emerge. Further direct comparative studies with standardized methodologies are crucial to fully elucidate the distinct therapeutic potential of each isomer. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of these promising natural compounds.
References
- 1. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Antagonistic and Synergistic Dance of Ascorbic Acid and 5-Caffeoylquinic Acid
For Immediate Release
A comprehensive analysis of the interplay between ascorbic acid (Vitamin C) and 5-caffeoylquinic acid (5-CQA), a prominent chlorogenic acid, reveals a complex, ratio-dependent relationship that can either enhance or diminish their combined antioxidant potential. This guide offers researchers, scientists, and drug development professionals a detailed comparison of their synergistic and antagonistic effects, supported by experimental data, to inform the strategic formulation of antioxidant-based therapies and nutraceuticals.
The antioxidant activity of combinations of ascorbic acid and 5-CQA is not merely additive. Instead, their interaction is critically influenced by their relative concentrations and the presence of metal ions like iron. Groundbreaking research demonstrates that a 2:1 ratio of ascorbic acid to 5-CQA, particularly in the presence of iron, results in a potent synergistic effect, amplifying their radical scavenging capabilities. Conversely, when the balance shifts to a 1:2 ratio, the effect becomes antagonistic, with the combination being less effective than the individual components.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of ascorbic acid, 5-CQA, and their mixtures has been evaluated using several standard in vitro assays. The following tables summarize the key findings, illustrating the ratio-dependent nature of their interaction.
Table 1: Interaction of Ascorbic Acid and 5-CQA in the Presence of Iron
| Ratio (Ascorbic Acid : 5-CQA) | Interaction Effect | Observation in Antioxidant Assays (TPC, DPPH, TEAC) |
| 2:1 | Strongly Synergistic | The combined antioxidant activity is significantly greater than the sum of individual activities. |
| 1:2 | Strongly Antagonistic | The combined antioxidant activity is significantly lower than the sum of individual activities. |
Table 2: General Observations from In Vitro Antioxidant Assays
| Assay | Ascorbic Acid Activity | 5-CQA Activity | Mixture (2:1 with Iron) | Mixture (1:2 with Iron) |
| TPC (Total Phenolic Content) | Moderate | High | Synergistic Increase | Antagonistic Decrease |
| DPPH (Radical Scavenging) | High | High | Synergistic Increase | Antagonistic Decrease |
| TEAC (Trolox Equivalent Antioxidant Capacity) | High | High | Synergistic Increase | Antagonistic Decrease |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of the interaction between ascorbic acid and 5-CQA.
Total Phenolic Content (TPC) Assay
This assay determines the total phenolic content based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.
-
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (20% w/v)
-
Gallic acid (for standard curve)
-
Sample solutions (ascorbic acid, 5-CQA, and their mixtures)
-
-
Procedure:
-
Prepare a gallic acid standard curve (0-500 µg/mL).
-
In a test tube, add 0.1 mL of the sample or standard solution.
-
Add 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix thoroughly.
-
After 5 minutes, add 0.4 mL of 20% sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 765 nm using a spectrophotometer.
-
The total phenolic content is expressed as gallic acid equivalents (GAE).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method assesses the ability of antioxidants to scavenge the stable DPPH free radical. The reduction of DPPH is measured by the decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Sample solutions (ascorbic acid, 5-CQA, and their mixtures)
-
-
Procedure:
-
Prepare various concentrations of the sample solutions in methanol.
-
In a 96-well microplate, add 100 µL of each sample concentration.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
TEAC (Trolox Equivalent Antioxidant Capacity) Assay
This assay measures the antioxidant capacity of a substance by its ability to scavenge the ABTS•+ radical cation. The results are expressed as Trolox equivalents.
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS)
-
Trolox (for standard curve)
-
Sample solutions (ascorbic acid, 5-CQA, and their mixtures)
-
-
Procedure:
-
Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a Trolox standard curve (0-15 µM).
-
In a 96-well microplate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The antioxidant capacity is expressed as Trolox equivalents (TE).
-
Mechanisms of Interaction and Signaling Pathways
The interaction between ascorbic acid and 5-CQA is primarily a chemical one, centered around their redox properties. The following diagrams illustrate the proposed mechanisms for their synergistic and antagonistic effects.
Caption: Synergistic interaction of ascorbic acid and 5-CQA.
Navigating the Maze of Caffeoylquinic Acid Glycosides: A Mass Spectrometry Fragmentation Pathway Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of Caffeoylquinic acid (CQA) glycosides is paramount for understanding their bioactivities and therapeutic potential. This guide provides an objective comparison of the fragmentation pathways of CQA glycosides analyzed by mass spectrometry, supported by experimental data, to aid in their identification and characterization.
The inherent complexity of CQA glycosides, arising from the various glycosylation and acylation patterns, presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the differentiation of these isomeric compounds. By carefully analyzing the fragmentation patterns generated through collision-induced dissociation (CID), researchers can pinpoint the nature and location of glycosidic linkages and acyl groups.
Comparative Fragmentation Analysis
The fragmentation of CQA glycosides in tandem mass spectrometry is primarily dictated by the type of glycosidic bond (O- or C-glycoside) and the nature of the sugar moiety. O-glycosidic bonds are generally more labile and tend to cleave readily, yielding characteristic neutral losses of the sugar residue. In contrast, C-glycosidic bonds are more stable, and their fragmentation is characterized by cleavages within the sugar ring.
Below is a summary of the key fragmentation pathways and diagnostic ions for different types of CQA glycosides. The relative abundances of these ions can be influenced by instrumental parameters, particularly the collision energy.
| Compound Type | Precursor Ion (m/z) [M-H]⁻ | Major Fragmentation Pathways | Key Fragment Ions (m/z) |
| Monocaffeoylquinic Acid (CQA) | 353 | Cleavage of the ester bond | 191 [quinic acid - H]⁻, 179 [caffeic acid - H]⁻, 173 [quinic acid - H - H₂O]⁻, 135 [caffeic acid - H - CO₂]⁻ |
| Dicaffeoylquinic Acid (diCQA) | 515 | Sequential loss of caffeoyl moieties | 353 [M - H - caffeoyl]⁻, 191 [quinic acid - H]⁻, 179 [caffeic acid - H]⁻ |
| Caffeoyl-C-glucoside | 515 | Water loss followed by Retro-Diels-Alder (RDA) in the sugar, α-cleavage in the sugar | [M-H-18]⁻, [M-H-90]⁻, [M-H-120]⁻ |
| Caffeoyl-O-glucoside | 515 | Neutral loss of the glucose moiety | 353 [M - H - 162]⁻ |
Note: The relative abundance of fragment ions is a critical factor in distinguishing between isomers. For instance, the position of the caffeoyl group on the quinic acid core in CQA isomers influences the relative intensities of the m/z 191 and 179 ions.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of CQA glycosides by LC-MS/MS. Specific parameters may need to be optimized depending on the instrument and the specific compounds of interest.
1. Sample Preparation: Plant materials or biological samples are typically extracted with a solvent mixture such as methanol/water or ethanol/water. The extract is then filtered and diluted to an appropriate concentration for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient might start at 5-10% B, increasing to 90-95% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for CQA analysis.
-
Mass Analyzer: Triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap mass analyzers are frequently used.
-
Scan Mode: Full scan for precursor ion identification followed by product ion scans (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
-
Collision Energy: This is a critical parameter that needs to be optimized. Typically, a range of collision energies (e.g., 10-40 eV) is tested to achieve optimal fragmentation for structural elucidation.
Visualizing Fragmentation Pathways and Workflows
To better understand the complex processes involved in CQA glycoside analysis, the following diagrams illustrate the key fragmentation pathways and a typical experimental workflow.
By leveraging the information presented in this guide, researchers can more effectively and accurately identify and characterize CQA glycosides, paving the way for a deeper understanding of their roles in health and disease and accelerating the development of new therapeutic agents.
A Comparative Guide to the Cross-Validation of Analytical Methods for Caffeoylquinic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of caffeoylquinic acids (CQAs), a class of phenolic compounds with significant interest due to their potential health benefits. The selection of an appropriate analytical method is crucial for obtaining accurate and reliable data in research, quality control, and drug development. This document summarizes key performance parameters from validated studies and provides detailed experimental protocols to assist in method selection and implementation.
Comparison of Analytical Methods
The quantification of caffeoylquinic acids is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV detection is a widely used and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is employed. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for quantification.
The cross-validation of these methods involves comparing their key performance characteristics, such as linearity, sensitivity (limit of detection and quantification), precision, and accuracy. The following tables summarize these parameters for different CQAs based on published validation data.
Data Presentation: A Comparative Summary
The performance of HPLC-DAD, LC-MS, and HPTLC methods for the quantification of various caffeoylquinic acids is summarized below. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: HPLC-DAD Method Validation Parameters for Caffeoylquinic Acids
| Caffeoylquinic Acid | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| 3-Caffeoylquinic acid (3-CQA) | >0.999 | 0.37 mg/L | 1.24 mg/L | < 1.5 (Intra-day & Inter-day) | 95.6 - 102.3 | [1][2][3] |
| 4-Caffeoylquinic acid (4-CQA) | >0.999 | 0.39 mg/L | 1.29 mg/L | < 1.5 (Intra-day & Inter-day) | 95.6 - 102.3 | [1][2][3] |
| 5-Caffeoylquinic acid (5-CQA) | >0.999 | 0.18 mg/L | 0.58 mg/L | < 1.5 (Intra-day & Inter-day) | 95.6 - 102.3 | [1][2][3] |
| Neochlorogenic acid | 0.9999 | Not Reported | Not Reported | 1.9 - 2.4 | 101.5 - 102.2 | [4] |
| Cryptochlorogenic acid | 0.9999 | Not Reported | Not Reported | 1.9 - 2.4 | 101.5 - 102.2 | [4] |
Table 2: UHPLC-UV Method Validation Parameters for Caffeoylquinic Acids
| Caffeoylquinic Acid | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| 3-Caffeoylquinic acid | >0.999 | 0.30 - 0.53 | 0.3 - 3.0 | 98.2 - 101.0 | [5] |
| 4-Caffeoylquinic acid | >0.999 | 0.30 - 0.53 | 0.3 - 3.0 | 98.2 - 101.0 | [5] |
| 5-Caffeoylquinic acid | >0.999 | 0.30 - 0.53 | 0.3 - 3.0 | 98.2 - 101.0 | [5] |
| 1,3-di-Caffeoylquinic acid | >0.999 | 0.30 - 0.53 | 0.3 - 3.0 | 98.2 - 101.0 | [5] |
| 3,5-di-Caffeoylquinic acid | >0.999 | 0.30 - 0.53 | 0.3 - 3.0 | 98.2 - 101.0 | [5] |
Table 3: LC-MS/MS Method Validation Parameters for Caffeoylquinic Acids
| Caffeoylquinic Acid | Linearity (Range) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| 1,3-dicaffeoylquinic acid | 4.00–96.0 ng/mL | < 8.89 | > 73.52 | [6] |
| Caffeic acid | 2.00–128 ng/mL | < 8.89 | > 74.32 | [6] |
Table 4: HPTLC Method Validation Parameters for Caffeoylquinic Acids
| Caffeoylquinic Acid | Linearity (Range) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| Chlorogenic acid (CGA) | 100-400 ng/band | Not Reported | Not Reported | [7] |
| 3,4 diCQA | 100-400 ng/band | Not Reported | Not Reported | [7] |
| 3,5 diCQA | 100-400 ng/band | Not Reported | Not Reported | [7] |
| 1,5-dicaffeoylquinic acid | 3-8 µ g/zone | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following sections provide synopses of the experimental protocols used in the cited studies.
HPLC-DAD Protocol for 3-CQA, 4-CQA, and 5-CQA[1][2][9]
-
Chromatographic System: HPLC-DAD system.
-
Column: C18 column.
-
Mobile Phase: Gradient elution with water and acetonitrile (B52724).
-
Detection: 280 nm.
-
Run Time: 60 minutes.
-
Quantification: A calibration curve was prepared using standard solutions of 3-CQA, 4-CQA, and 5-CQA.
UHPLC-UV Protocol for Mono- and Di-caffeoylquinic Acids[5]
-
Chromatographic System: UHPLC-UV system.
-
Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm).
-
Mobile Phase: Gradient elution with 5% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 325 nm.
-
Run Time: 8 minutes.
-
Sample Preparation: Solid-liquid extraction with methanol (B129727) and a 5% aqueous solution of formic acid (25:75 v/v) using an ultrasonic bath.
LC-MS/MS Protocol for 1,3-dicaffeoylquinic acid and Caffeic Acid in Rat Plasma[6]
-
Chromatographic System: LC-MS/MS with a triple quadrupole mass spectrometer.
-
Column: Agilent Zorbax SB C18 column.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1,3-dicaffeoylquinic acid: m/z 515.2 → 353.0
-
Caffeic acid: m/z 178.9 → 134.9
-
Internal Standard (tinidazole): m/z 246.0 → 125.8
-
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) from rat plasma.
HPTLC Protocol for Caffeoylquinic Acids[7]
-
Stationary Phase: HPTLC plates.
-
Mobile Phase: Ethyl acetate-water-formic acid-acetic acid (8.5:1.5:1:1, v/v/v/v).
-
Quantification: Densitometric analysis.
Visualization of Method Validation Workflow
The following diagrams illustrate the typical workflows for analytical method validation and the logical process of cross-validation.
Caption: A typical workflow for the validation of an analytical method.
Caption: Logical flow for the cross-validation of analytical methods.
References
- 1. sbicafe.ufv.br [sbicafe.ufv.br]
- 2. scielo.br [scielo.br]
- 3. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and simultaneous determination of caffeoylquinic a...: Ingenta Connect [ingentaconnect.com]
- 5. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 1,3-dicaffeoylquinic acid and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid, a naturally occurring phenolic compound. While direct comparative studies evaluating both in vivo and in vitro effects of this specific molecule are limited in the available scientific literature, this document synthesizes existing data on its in vitro bioactivity and draws comparisons with closely related caffeoylquinic acid derivatives for which both in vitro and in vivo data are available. This approach offers valuable insights into its potential therapeutic applications and highlights areas for future research.
Summary of Efficacy
This compound has demonstrated notable anti-inflammatory and antioxidant properties in in vitro models. Its efficacy is compared with other caffeoylquinic acid derivatives, which have been studied in both cellular and animal models.
Table 1: Comparison of In Vitro Anti-Inflammatory Efficacy
| Compound | Model System | Concentration/Dose | Key Findings |
| This compound | LPS-stimulated RAW264.7 macrophages | 50, 100, 200 µg/mL | Dose-dependent reduction in nitric oxide, TNF-α, and IL-6 secretion and their corresponding mRNA expression.[1] |
| 5-Caffeoylquinic acid (5-CQA) | LPS-stimulated mouse primary peritoneal macrophages | 25 µmol/L | Significant inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and an increase in the anti-inflammatory cytokine IL-10.[2] |
| 4,5-Dicaffeoylquinic acid (4,5-diCQA) | LPS-stimulated RAW264.7 cells | Not specified | Suppression of nitric oxide synthase, cyclooxygenase-2, and TNF-α expression.[3] |
| 3,5- & 4,5-Dicaffeoylquinic acid | LPS-stimulated U-937 cells | Low concentrations | Reduction in PGE2 levels.[4][5] |
Table 2: Comparison of In Vivo Anti-Inflammatory Efficacy
| Compound | Model System | Dose | Key Findings |
| This compound | - | - | No direct in vivo data available in the reviewed literature. |
| Caffeoylquinic acid derivatives (from Solidago virgaurea) | Carrageenan-induced rat paw edema | 25 and 50 mg/kg | Significant inhibition of edema volume and reduction of TNF-α and IL-1β levels.[6] |
| 4,5-Dicaffeoylquinic acid | Carrageenan-induced rat paw edema | 5, 10, 20 mg/kg | Dose-dependent suppression of edema and expression of inflammatory markers.[3] |
| 5-Caffeoylquinic acid | Mouse model | 400 µg per 30 g body weight (oral) | Reduced P-selectin expression on platelets by 21%. |
Table 3: Comparison of Antioxidant Activity
| Compound | Assay | Key Findings |
| This compound | ABTS radical scavenging | Good scavenging capacity.[1] |
| DPPH radical scavenging | Relatively low scavenging capacity.[1] | |
| Caffeoylquinic acid derivatives (from Dipsacus asper) | DPPH radical scavenging | Potent scavengers, more potent than butylated hydroxyl toluene (B28343) (BHT).[7] |
| Cu2+-mediated LDL oxidation | Inhibited conjugated diene formation and TBARS generation.[7] | |
| 5-Caffeoylquinic acid (5-CQA) | Various in vitro assays | Showed the highest antioxidant activity compared to its esterified and methylated derivatives in most tests.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in the cited studies.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: Cells are seeded in plates and, after adherence, are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β, IL-10): Levels of pro- and anti-inflammatory cytokines in the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[2]
-
mRNA Expression: Total RNA is extracted from the cells, and the expression levels of genes encoding inflammatory mediators (e.g., iNOS, TNF-α, IL-6) are determined by quantitative reverse transcription-polymerase chain reaction (RT-qPCR).[1]
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Treatment: Animals are orally administered the test compound or vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.[3][6]
-
Biochemical Analysis: At the end of the experiment, blood and tissue samples can be collected to measure the levels of inflammatory markers such as TNF-α and IL-1β using ELISA.[6]
Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color of the radical is measured spectrophotometrically.[1]
Visualizing the Mechanisms
The anti-inflammatory effects of caffeoylquinic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Caption: Proposed anti-inflammatory signaling pathway modulation.
The experimental workflow for assessing the anti-inflammatory properties of a compound in vitro typically follows a standardized procedure.
Caption: In Vitro anti-inflammatory experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Caffeoylquinic Acid Derivatives and C-Flavonoid from Lychnophora ericoides on in vitro Inflammatory Mediator Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of caffeoyl quinic acid derivatives from the roots of Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Comparative study of caffeoylquinic acids in different coffee species.
A Comparative Guide to Caffeoylquinic Acids in Major Coffee Species
For researchers, scientists, and professionals in drug development, understanding the phytochemical composition of natural products is paramount. Coffee, one of the world's most consumed beverages, is a significant source of bioactive compounds, notably caffeoylquinic acids (CQAs). These phenolic compounds are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties. This guide provides a comparative analysis of CQA content in different coffee species, supported by experimental data and detailed methodologies to assist in further research and development.
Caffeoylquinic Acid Content: A Species-Level Comparison
The two most commercially significant coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), exhibit distinct profiles of caffeoylquinic acids. Generally, Robusta beans contain a higher concentration of total CQAs compared to Arabica beans.[1] The primary CQAs found in coffee include monocaffeoylquinic acids (3-CQA, 4-CQA, and 5-CQA), dicaffeoylquinic acids (diCQAs), and feruloylquinic acids (FQAs).
The most abundant CQA isomer in green coffee beans is 5-O-caffeoylquinic acid (5-CQA).[2][3][4] However, the relative proportions of different isomers can vary significantly between species. For instance, the content of dicaffeoylquinic acids is notably higher in C. canephora.[3] The roasting process significantly alters the CQA profile, causing isomerization and degradation. For example, roasting leads to a decrease in 5-CQA and a corresponding increase in 3-CQA and 4-CQA.[5]
The following table summarizes the quantitative data on the CQA content in green coffee beans of C. arabica and C. canephora. It is important to note that these values can be influenced by factors such as geographical origin, processing methods, and analytical techniques.[1]
| Caffeoylquinic Acid (CQA) | Coffea arabica (mg/g dry weight) | Coffea canephora (mg/g dry weight) | Key Observations |
| Total CQAs | 40 - 84 | 70 - 144 | C. canephora generally has a higher total CQA content.[6] |
| 5-O-Caffeoylquinic Acid (5-CQA) | 25 - 50 | 35 - 70 | The most abundant CQA in both species, typically higher in Robusta.[2][3] |
| 3-O-Caffeoylquinic Acid (3-CQA) | Lower concentrations in green beans, increases with roasting. | Lower concentrations in green beans, increases with roasting. | Isomerization from 5-CQA during roasting boosts its levels.[5] |
| 4-O-Caffeoylquinic Acid (4-CQA) | Lower concentrations in green beans, increases with roasting. | Lower concentrations in green beans, increases with roasting. | Similar to 3-CQA, its concentration rises after roasting.[5] |
| Dicaffeoylquinic Acids (diCQAs) | Present in lower amounts. | Significantly higher content compared to Arabica.[3][7] | A key differentiator between the two species. |
| Feruloylquinic Acids (FQAs) | Present. | Higher content compared to Arabica.[7] | Contributes to the overall phenolic profile. |
Experimental Protocols
Accurate quantification of CQAs is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common analytical technique.
Sample Preparation: Extraction of CQAs from Green Coffee Beans
-
Grinding: Freeze-dry green coffee beans to preserve the chemical integrity and grind them into a fine powder.
-
Extraction Solvent: Prepare a mixture of aqueous methanol (B129727) or ethanol (B145695) (e.g., 70-80%) with a small percentage of acid (e.g., 0.1% formic acid) to improve the stability of the phenolic compounds.
-
Extraction Procedure:
-
Weigh approximately 0.5 g of the powdered coffee sample into a centrifuge tube.[8]
-
Add 50 mL of the extraction solvent.[8]
-
For hot water extraction, place the mixture in a water bath at 90°C for 5 minutes.[8]
-
Alternatively, use ultrasonication or maceration at room temperature for a specified period (e.g., 30-60 minutes).
-
-
Filtration and Dilution:
HPLC-DAD Quantification of Caffeoylquinic Acids
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed using:
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the more nonpolar compounds. A sample gradient could be: 0-30 min, 8% B; 30-35 min, increase to 80% B; 35-40 min, hold at 80% B; 40-45 min, decrease to 8% B; 45-50 min, hold at 8% B.[6]
-
Flow Rate and Injection Volume: A flow rate of 0.8-1.0 mL/min and an injection volume of 10-20 µL are common.[6][9]
-
Detection: The DAD is set to monitor the absorbance at 325-330 nm, which is the characteristic wavelength for CQAs.[6][9]
-
Quantification:
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of caffeoylquinic acids in coffee species.
Caption: Workflow for CQA analysis in coffee.
Caffeoylquinic Acid Biosynthesis Pathway
The biosynthesis of CQAs in coffee plants is a complex process involving several enzymatic steps. Understanding this pathway can provide insights into the differential accumulation of these compounds in various species.
Caption: Biosynthesis of Caffeoylquinic Acids.
This guide provides a foundational understanding of the comparative levels of caffeoylquinic acids in Coffea arabica and Coffea canephora, along with the necessary experimental framework for their analysis. The inherent differences in the phytochemical profiles of these species offer a rich area for further investigation, particularly in the context of drug discovery and the development of functional foods.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies on the antioxidant properties of different Green coffee extracts - MedCrave online [medcraveonline.com]
- 3. Biosynthesis of chlorogenic acids in growing and ripening fruits of Coffea arabica and Coffea canephora plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Caffeine and Chlorogenic Acid in Green and Roasted Coffee Samples Using HPLC-DAD and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison and quantification of chlorogenic acids for differentiation of green Robusta and Arabica coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
A Comparative Guide to the Structure-Activity Relationship of Caffeoylquinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found abundantly in various plants and are well-regarded for their diverse biological activities. As esters of caffeic acid and quinic acid, their structure plays a pivotal role in their therapeutic potential. This guide provides a comparative analysis of different CQA esters, focusing on their structure-activity relationships (SAR) in key biological activities, supported by experimental data and detailed protocols.
Core Structure and Isomerism
The fundamental structure of a CQA consists of a quinic acid core esterified with one or more caffeic acid moieties. The number and position of these caffeoyl groups, as well as the stereochemistry of the quinic acid, give rise to a wide array of isomers, each with potentially distinct biological activities. The most common are mono-caffeoylquinic acids (e.g., chlorogenic acid or 5-CQA), di-caffeoylquinic acids (diCQAs), and tri-caffeoylquinic acids (triCQAs).
Comparative Biological Activities
The biological efficacy of CQA esters is intrinsically linked to their chemical structure. The number and position of the caffeoyl groups are primary determinants of their antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, antibacterial, and enzyme-inhibitory activities.
Antioxidant Activity
The antioxidant capacity of CQAs is largely attributed to the catechol group of the caffeic acid moiety, which can donate hydrogen atoms to scavenge free radicals.
Structure-Activity Relationship:
-
Number of Caffeoyl Groups: The antioxidant activity generally increases with the number of caffeoyl groups. DiCQAs and triCQAs often exhibit stronger radical scavenging activity than monoCQAs.[1]
-
Position of Caffeoyl Groups: The position of esterification on the quinic acid ring influences antioxidant potential. For instance, some studies suggest that a caffeoyl group at the C-4 position enhances antiradical activity.
-
Esterification: While 5-CQA (chlorogenic acid) is a potent antioxidant, some of its ester derivatives may show altered activity.[2][3] However, in many cases, the free acid form demonstrates the highest antioxidant capacity.[2][3]
Quantitative Comparison of Antioxidant Activity (DPPH Radical Scavenging):
| Compound | IC50 (µg/mL) | Source |
| 3,5-di-O-caffeoylquinic acid | 4.26 | [1] |
| Caffeic Acid | > 5-CQA | [4][5] |
| 5-O-caffeoylquinic acid (Chlorogenic Acid) | < Caffeic Acid | [4][5] |
Anti-Inflammatory Activity
CQAs exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.
Structure-Activity Relationship:
-
Dicaffeoyl Moieties: DiCQAs, such as 4,5-diCQA, have demonstrated significant anti-inflammatory effects by suppressing the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner.[6]
-
Inhibition of Signaling Pathways: The anti-inflammatory action of diCQAs is linked to their ability to inhibit the nuclear translocation of NF-κB and the phosphorylation of MAPKs.[6][7]
Quantitative Comparison of Anti-Inflammatory Activity:
| Compound | Model | Effect | Source |
| 4,5-di-O-caffeoylquinic acid | LPS-stimulated RAW264.7 cells | Significant inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | [6] |
| 4,5-di-O-caffeoylquinic acid | Carrageenan-induced rat paw edema | Dose-dependent suppression of edema | [6] |
| Dicaffeoylquinic acids (general) | LPS-treated RAW264.7 macrophages | Suppression of NO, PGE2, TNF-α, IL-1β, IL-6 | [7] |
Neuroprotective Effects
CQAs have shown promise in protecting neuronal cells from oxidative stress and amyloid-β (Aβ)-induced toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.
Structure-Activity Relationship:
-
Number of Caffeoyl Groups: The neuroprotective activity appears to increase with the number of caffeoyl groups. For example, 3,4,5-tri-O-caffeoylquinic acid strongly inhibits Aβ42 aggregation.[8]
-
Inhibition of Aβ Aggregation: Certain diCQAs and triCQAs can inhibit the formation of Aβ oligomers and fibrils, and reduce their cytotoxicity.[8]
-
Cellular Protection: 3,5-di-O-caffeoylquinic acid has been shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cell death.[9]
Quantitative Comparison of Neuroprotective Activity:
| Compound | Model | Effect | Source |
| 3,5-di-O-caffeoylquinic acid | H2O2-induced SH-SY5Y cell death | Attenuated neuronal death and caspase-3 activation | [9] |
| 4,5-di-O-caffeoylquinic acid | Aβ42 aggregation | Strong inhibition | [8] |
| 3,4,5-tri-O-caffeoylquinic acid | Aβ42 aggregation | Strong inhibition | [8] |
| 3,5-di-O-caffeoylquinic acid | Aβ1–42 treated SH-SY5Y cells | Neuroprotective effect, increased ATP level | [10] |
Hepatoprotective Activity
Certain CQA derivatives have demonstrated protective effects against liver injury.
Structure-Activity Relationship:
-
Dicaffeoyl Moieties: Di- and tri-O-caffeoylquinic acid derivatives have shown significant hepatoprotective activity against D-galactosamine/TNF-α-induced cell death in primary cultured mouse hepatocytes.[11] The activity is enhanced by the presence of more caffeoyl groups.[11]
Experimental Data on Hepatoprotective Activity:
| Compound | Model | Effect | Source |
| Di- and tri-O-caffeoylquinic acid derivatives | D-GalN/TNF-α-induced cell death in mouse hepatocytes | Significant, concentration-dependent hepatoprotective activity | [11] |
| 3,5-dicaffeoylquinic and chlorogenic acids | Diclofenac-induced hepatotoxicity in HepG2 cells | Verified anti-apoptotic and antioxidant properties | [12] |
Antibacterial Activity
The antibacterial properties of CQAs are influenced by the position of the caffeoyl groups and the overall lipophilicity of the molecule.
Structure-Activity Relationship:
-
Position of Caffeoyl Group: For diCQAs, the presence of a caffeoyl ester group at the C-5 position appears to be important for higher antibacterial activity. The intramolecular distance between the two caffeoyl groups also plays a role.[13]
-
Lipophilicity: The antimicrobial activity of caffeic acid alkyl esters is directly dependent on their lipophilicity, which affects their interaction with bacterial membranes.[14]
Quantitative Comparison of Antibacterial Activity (against Bacillus shigae):
| Compound | IC50 (µg/mL) | Source |
| 3,5-di-O-caffeoylquinic acid | Most active | [13] |
| 4,5-di-O-caffeoylquinic acid | Intermediate activity | [13] |
| 3,4-di-O-caffeoylquinic acid | Least active | [13] |
Minimum Inhibitory Concentration (MIC) Data:
| Compound | Bacteria | MIC (µg/mL) | Source |
| 5′-O-caffeoylquinic acid | Bacillus cereus, Enterococcus faecalis | 64 | [15] |
| Caffeic acid isopropenyl, benzyl, and phenethyl esters | Paenibacillus larvae | 125 (individually), 31.25 (in combination) | [16] |
| 5-O-caffeoylquinic acid | Various bacteria and fungi | 5 - 10 | [17] |
α-Glucosidase Inhibitory Activity
CQAs can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in managing type 2 diabetes.
Structure-Activity Relationship:
-
Esterification: The esterification of caffeic acid with quinic acid to form chlorogenic acid has been shown to reduce the inhibitory activity against α-amylase and α-glucosidase compared to caffeic acid alone.[4]
Quantitative Comparison of α-Glucosidase Inhibitory Activity:
| Compound | IC50 (µg/mL) | Source |
| Caffeic Acid | 4.98 | [4][5] |
| Chlorogenic Acid | 9.24 | [4][5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (CQA esters)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of test samples: Dissolve the CQA esters and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add a fixed volume of the DPPH working solution to each well. A blank containing only the solvent and a control containing the solvent and DPPH solution are also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[18]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the sample concentrations.[18]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds (CQA esters)
-
Positive control (e.g., Indomethacin or Ibuprofen)
-
Vehicle (e.g., saline)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into several groups: a control group (vehicle), a positive control group, and test groups receiving different doses of the CQA esters.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[20][21]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[20][22]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20][23]
-
Calculation of Edema and Inhibition:
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathway Diagrams
NF-κB Signaling Pathway and Inhibition by Caffeoylquinic Acids
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. DiCQAs have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[7][24]
Caption: NF-κB signaling pathway and its inhibition by caffeoylquinic acids.
Nrf2 Signaling Pathway and Activation by Caffeoylquinic Acids
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain CQAs, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), leading to their expression.[25][26][27]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | MDPI [mdpi.com]
- 7. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of caffeoylquinic acids on the aggregation and neurotoxicity of the 42-residue amyloid β-protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Phytochemical Profiling, In Vitro Antioxidant, and Hepatoprotective Activity of Prenanthes purpurea L. and Caffeoylquinic Acids in Diclofenac-Induced Hepatotoxicity on HEP-G2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of anti-bacterial activity of three types of di-O-caffeoylquinic acids in Lonicera japonica flowers based on microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fine-tuning of the hydrophobicity of caffeic acid: studies on the antimicrobial activity against Staphylococcus aureus and Escherichia coli - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Antimicrobial and Efflux Pump Inhibitory Activity of Caffeoylquinic Acids from Artemisia absinthium against Gram-Positive Pathogenic Bacteria | PLOS One [journals.plos.org]
- 16. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacilluslarvae by Altering Intracellular Oxidant and Antioxidant Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, in both solid and solution form, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Based on information for related compounds, 5-O-(3'-O-Glucosylcaffeoyl)quinic acid should be treated as a potential skin and eye irritant. Direct contact should be avoided. In the event of accidental exposure, flush the affected area with copious amounts of water and seek medical advice.
Waste Classification and Segregation
All waste containing this compound, including stock solutions, experimental residues, and contaminated labware, must be classified and handled as hazardous chemical waste. Proper segregation is critical to prevent unintended reactions and ensure compliant disposal.
Establish distinct, clearly labeled waste streams for:
-
Solid Waste: This includes contaminated consumables such as filter paper, pipette tips, gloves, and vials.
-
Aqueous Liquid Waste: Solutions of this compound in water or buffer systems.
-
Non-Halogenated Organic Solvent Waste: Solutions of the compound dissolved in solvents like ethanol, methanol, or acetone.
-
Halogenated Organic Solvent Waste: Solutions of the compound in solvents such as dichloromethane (B109758) or chloroform.
Crucially, do not mix different waste streams. Incompatible wastes can lead to dangerous reactions.
Step-by-Step Disposal Protocol
-
Container Selection: Choose a waste container that is chemically compatible with the waste type. For acidic and phenolic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container has a secure, leak-proof screw cap.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly identify the contents, including the full chemical name "this compound" and its concentration. Also, list any other components of the waste mixture. Indicate the potential hazards (e.g., "Irritant").
-
Waste Accumulation:
-
Solid Waste: Collect all contaminated solid materials in a designated, labeled container.
-
Liquid Waste: Carefully pour liquid waste into the appropriate labeled container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Empty Containers: "Empty" containers that held the pure compound or its concentrated solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, often with regular laboratory glass or plastic waste, after defacing the original label.
-
-
Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical waste be poured down the drain. Related compounds are considered slightly hazardous to aquatic life, and this practice is a serious regulatory violation[1].
Quantitative Data and Disposal Limits
Specific quantitative disposal limits for this compound are not established. However, general discharge limits for phenolic compounds in wastewater are typically very low, often less than 0.5 mg/L. This underscores the importance of not disposing of this compound via the sanitary sewer. The following table summarizes key handling and hazard information based on a related compound.
| Parameter | Guideline/Data | Source |
| Hazard Classification | Skin Irritant, Eye Irritant | SDS for 5-O-Caffeoylquinic Acid |
| Environmental Hazard | Slightly hazardous for water | SDS for 5-O-Caffeoylquinic Acid |
| Sewer Disposal | Prohibited for large quantities | SDS for 5-O-Caffeoylquinic Acid |
Experimental Protocols
Currently, there are no standardized, validated experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. Therefore, the recommended and safest procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
